2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-1-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c10-5-8(14)6-2-1-3-7(4-6)9(11,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIYNLSEBAYCBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380896 | |
| Record name | 2-Bromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2003-10-3 | |
| Record name | 2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2003-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds. This document details the prevalent synthetic methodologies, including a step-by-step experimental protocol for the bromination of 3'-(trifluoromethyl)acetophenone. It further presents a summary of quantitative data and characterization information, including predicted Nuclear Magnetic Resonance (NMR) data, to facilitate laboratory-scale synthesis and analysis. The guide is intended for an audience with a background in organic chemistry and is designed to be a practical resource for researchers and professionals in the field of drug development.
Introduction
This compound, also known as 3-(trifluoromethyl)phenacyl bromide, is a valuable building block in organic synthesis. Its structure, featuring a reactive α-bromo ketone and a trifluoromethyl-substituted phenyl ring, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules with potential therapeutic applications. The trifluoromethyl group often imparts desirable properties to drug candidates, such as increased metabolic stability and enhanced binding affinity. This guide focuses on the practical aspects of its synthesis, providing detailed procedural information and characterization data.
Synthetic Pathways
The most common and direct route to this compound is through the α-bromination of 3'-(trifluoromethyl)acetophenone. This electrophilic substitution reaction targets the carbon atom adjacent to the carbonyl group. Various brominating agents can be employed for this transformation, with elemental bromine (Br₂) and N-bromosuccinimide (NBS) being the most frequently utilized. The choice of reagent and reaction conditions can influence the yield and purity of the final product.
Bromination using Elemental Bromine
The reaction of 3'-(trifluoromethyl)acetophenone with elemental bromine, typically in a suitable solvent such as acetic acid, is a widely used method for the synthesis of this compound. The reaction proceeds via an acid-catalyzed enolization of the ketone followed by the electrophilic attack of bromine.
Bromination using N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a convenient and safer alternative to elemental bromine for α-bromination of ketones. The reaction is often initiated by a radical initiator or light and proceeds through a radical mechanism.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound using elemental bromine.
Method 1: Bromination with Elemental Bromine in Acetic Acid
Materials:
-
3'-(Trifluoromethyl)acetophenone
-
Elemental Bromine (Br₂)
-
Glacial Acetic Acid
-
Ether
-
Saturated Sodium Chloride (NaCl) solution
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a well-ventilated fume hood, dissolve 3'-(trifluoromethyl)acetophenone (1.0 eq) in glacial acetic acid.
-
Separately, dissolve elemental bromine (1.05 eq) in a small amount of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred solution of the acetophenone derivative over a period of 30 minutes. The reaction is exothermic, and the temperature should be monitored.
-
After the addition is complete, stir the reaction mixture at room temperature for 15 hours.
-
Pour the reaction mixture onto ice.
-
Extract the aqueous mixture with ether.
-
Wash the combined organic layers with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | Starting Material / Product | Molecular Formula | Molecular Weight ( g/mol ) |
| 3'-(Trifluoromethyl)acetophenone | Starting Material | C₉H₇F₃O | 188.15 |
| This compound | Product | C₉H₆BrF₃O | 267.04 |
Table 2: Reaction Conditions and Yield
| Brominating Agent | Solvent | Reaction Time (hours) | Temperature | Reported Yield (%) |
| Bromine (Br₂) | Acetic Acid | 15 | Room Temperature | Not explicitly found |
| Copper(II) Bromide | Ethyl Acetate | 12 | 60 °C | 44 |
Note: The yield for the bromination reaction with Br₂ in acetic acid was not explicitly found in the searched literature. The yield for a similar transformation using copper(II) bromide is provided for reference.
Table 3: Predicted ¹H and ¹³C NMR Data for this compound
Disclaimer: The following NMR data is predicted based on the analysis of similar compounds and general principles of NMR spectroscopy. Experimental verification is recommended.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | s | 1H | Ar-H |
| ~8.10 | d | 1H | Ar-H |
| ~7.85 | d | 1H | Ar-H |
| ~7.65 | t | 1H | Ar-H |
| ~4.45 | s | 2H | -CH₂Br |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C=O |
| ~135 | Ar-C |
| ~131 (q) | Ar-C-CF₃ |
| ~130 | Ar-CH |
| ~129 | Ar-CH |
| ~127 (q) | Ar-CH |
| ~125 (q) | Ar-CH |
| ~123 (q) | -CF₃ |
| ~30 | -CH₂Br |
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Logical Relationship of Synthesis Steps
Caption: Key logical steps in the bromination of 3'-(trifluoromethyl)acetophenone.
Conclusion
This technical guide outlines a reliable and straightforward method for the synthesis of this compound. The provided experimental protocol, along with the summarized data, serves as a valuable resource for chemists involved in pharmaceutical research and development. While a specific yield for the primary synthetic route was not found in the literature, the alternative method provides a benchmark. The predicted NMR data offers a useful reference for the characterization of the synthesized product. It is recommended that researchers validate the spectral data experimentally.
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone is an alpha-brominated ketone derivative of acetophenone. This compound, featuring a trifluoromethyl-substituted phenyl ring, is a key intermediate in organic synthesis. Its utility lies in the reactive α-bromo ketone moiety, which serves as a versatile electrophilic site for the introduction of various functionalities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for professionals in research and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. The compound is a light yellow solid with a low melting point, and it is classified as a corrosive and lachrymatory substance, necessitating careful handling in a laboratory setting.[1]
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrF₃O | [1] |
| Molecular Weight | 267.04 g/mol | [1] |
| Melting Point | 22 °C | |
| Boiling Point | 232.4 °C at 760 mmHg | [2] |
| Density | 1.593 g/cm³ | [2] |
| Appearance | Light yellow solid | [1] |
| Solubility | Soluble in chloroform and benzene; sparingly soluble in ethanol and methanol. | [3] |
Reactivity and Stability
This compound is stable under normal laboratory conditions.[1] However, it is incompatible with strong oxidizing agents.[1] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, hydrogen halides, gaseous hydrogen fluoride, fluorine, and bromine.[1]
The reactivity of this compound is primarily dictated by the α-bromo ketone functional group. This moiety provides multiple electrophilic centers, making the molecule susceptible to attack by a wide range of nucleophiles. The primary sites of nucleophilic attack are the carbonyl carbon and the α-carbon bearing the bromine atom.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the α-bromination of its corresponding ketone precursor, 1-(3-(trifluoromethyl)phenyl)ethanone. A general and adaptable experimental protocol is described below, based on the bromination of a similar substituted acetophenone.[4]
Materials:
-
1-(3-(trifluoromethyl)phenyl)ethanone
-
Bromine (Br₂)
-
Chloroform (CHCl₃)
-
10% aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (230-400 mesh)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a stirred solution of 1-(3-(trifluoromethyl)phenyl)ethanone (1 equivalent) in chloroform, add bromine (1 equivalent) dropwise at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture into ice-cold water and separate the organic layer.
-
Wash the organic layer sequentially with water, 10% aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent to yield the pure this compound.
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions.[1]
-
Hazard Statements: Causes severe skin burns and eye damage.[1] It is also a lachrymator, meaning it can cause irritation to the eyes and mucous membranes, leading to tearing.[1]
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection.[1] In case of contact with eyes, rinse cautiously with water for several minutes.[1] If swallowed, rinse mouth and do not induce vomiting.[1] Seek immediate medical attention in case of exposure.[1]
Applications in Research and Development
The primary application of this compound is as a building block in organic synthesis. The presence of the trifluoromethyl group can impart desirable properties to target molecules, such as increased metabolic stability and lipophilicity, which are often sought after in drug discovery programs. The reactive α-bromo ketone functionality allows for its use in a variety of chemical transformations, including:
-
Synthesis of Heterocycles: It is a common precursor for the synthesis of various heterocyclic systems, such as imidazoles, thiazoles, and oxazoles, through condensation reactions with appropriate nucleophiles.
-
Alkylation of Nucleophiles: It can be used to alkylate a wide range of nucleophiles, including amines, thiols, and carbanions, to introduce the 3-(trifluoromethyl)phenacyl moiety into a molecule.
-
Medicinal Chemistry: As an intermediate, it is valuable in the synthesis of novel compounds with potential biological activity for various therapeutic areas.
References
An In-depth Technical Guide to 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone (CAS: 2003-10-3): A Key Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone, a versatile chemical intermediate with significant applications in organic synthesis and drug discovery. This document details its physicochemical properties, spectroscopic data, synthesis, and its role as a precursor to various heterocyclic compounds with potential therapeutic activities.
Physicochemical and Spectroscopic Data
This compound is a light yellow solid that requires careful handling due to its corrosive nature. It should be stored under an inert atmosphere at 2-8°C. Key physicochemical and spectroscopic data are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2003-10-3 | |
| Molecular Formula | C₉H₆BrF₃O | |
| Molecular Weight | 267.04 g/mol | |
| Appearance | Light yellow solid | |
| Boiling Point (Predicted) | 232.4 °C at 760 mmHg | |
| Density (Predicted) | 1.593 g/cm³ | |
| Storage | 2-8°C, under inert atmosphere |
Table 2: Spectroscopic Data
| Spectrum Type | Key Peaks / Shifts |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.11 (d, J = 8.0 Hz, 2H), 7.78 (d, J = 8.0 Hz, 2H), 4.47 (s, 2H) (for 4-(trifluoromethyl) isomer) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 190.4, 136.5, 135.1 (q, J = 32.2 Hz), 129.3, 125.9 (q, J = 3.8 Hz), 123.3 (q, J = 271.8 Hz), 30.3 (for 4-(trifluoromethyl) isomer) |
| IR (KBr) | Characteristic peaks for C=O (ketone), C-Br, C-F, and aromatic C-H bonds are expected. The carbonyl (C=O) stretch for a conjugated ketone typically appears in the range of 1685-1666 cm⁻¹. |
| Mass Spectrometry | Predicted [M+H]⁺: 266.96268 m/z, [M+Na]⁺: 288.94462 m/z. |
Synthesis
A common and effective method for the synthesis of this compound involves the bromination of 3'-(trifluoromethyl)acetophenone.
Experimental Protocol: Synthesis of this compound
Materials:
-
3'-(Trifluoromethyl)acetophenone
-
Bromine
-
Acetic Acid
Procedure:
-
Dissolve 3'-(trifluoromethyl)acetophenone (1 equivalent) in glacial acetic acid.
-
Separately, dissolve bromine (1.05 equivalents) in glacial acetic acid.
-
Add the bromine solution dropwise to the acetophenone solution with stirring over a period of 30 minutes.
-
Continue stirring the reaction mixture for 15 hours at room temperature.
-
Pour the reaction mixture onto ice.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the organic layer sequentially with water and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure to yield the crude product as a pale yellow liquid.
This protocol provides a straightforward method for obtaining the desired α-bromoketone, a versatile precursor for further chemical transformations.
Chemical Reactivity and Applications in Drug Discovery
The primary utility of this compound in drug discovery lies in its role as a versatile electrophilic building block for the synthesis of various heterocyclic scaffolds. The α-bromo ketone functionality is highly reactive towards nucleophiles, enabling the construction of complex molecular architectures.
Synthesis of Thiazole Derivatives
A prominent application of this compound is in the Hantzsch thiazole synthesis. Reaction with various thioamides yields 2,4-disubstituted thiazoles, a privileged scaffold in medicinal chemistry with a broad range of biological activities, including antimicrobial and anticancer effects.
Synthesis of Imidazole Derivatives
Similarly, this compound can react with amidines to afford substituted imidazoles. Imidazoles are another important class of heterocycles found in numerous approved drugs, exhibiting a wide array of pharmacological activities, including antifungal and anti-inflammatory properties.
Biological Relevance and Future Directions
While this compound itself is not typically the final active pharmaceutical ingredient, its incorporation into more complex molecules is of high interest to medicinal chemists. The trifluoromethyl group is a common bioisostere for a methyl group and can significantly enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.
The heterocyclic compounds derived from this intermediate have been investigated for a range of biological activities. For instance, certain thiazole derivatives have shown promise as anticancer agents by targeting specific signaling pathways involved in cell proliferation and survival. Similarly, imidazole-containing compounds are widely explored for their potential as inhibitors of enzymes such as kinases and for their antimicrobial properties.
Future research will likely continue to leverage the reactivity of this compound to generate novel libraries of heterocyclic compounds for high-throughput screening against various disease targets. The exploration of its use in the synthesis of inhibitors for emerging drug targets, such as protein-protein interactions and epigenetic modifiers, represents a promising avenue for future drug discovery efforts.
In-Depth Technical Guide: 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone, a key building block in synthetic and medicinal chemistry. This document details its physicochemical properties, synthesis, and significant applications in the development of therapeutic agents, with a focus on its role as a precursor to potent kinase inhibitors. A detailed experimental protocol for a representative synthetic transformation and a visualization of a relevant biological signaling pathway are included to support researchers in their drug discovery and development endeavors.
Introduction
This compound is a halogenated ketone that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a reactive bromo group and a trifluoromethylphenyl moiety, makes it a valuable precursor for the construction of a wide range of heterocyclic compounds and other complex organic molecules. The trifluoromethyl group is a common feature in many pharmaceuticals, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This guide explores the essential data and methodologies associated with this compound.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrF₃O | [1] |
| Molecular Weight | 267.04 g/mol | [1] |
| CAS Number | 2003-10-3 | |
| Appearance | Off-white to light yellow crystalline solid | |
| Synonyms | 3-(Trifluoromethyl)phenacyl bromide, 2-Bromo-3'-(trifluoromethyl)acetophenone | [2] |
Synthesis and Reactivity
This compound is typically prepared through the bromination of 1-(3-(trifluoromethyl)phenyl)ethanone. The α-bromo ketone functionality is a powerful electrophilic center, making it susceptible to nucleophilic attack. This reactivity is frequently exploited in the synthesis of more complex molecules.
A general method for the synthesis of α-bromo ketones involves the reaction of the parent ketone with a brominating agent, such as bromine in a suitable solvent.
Experimental Protocol: Synthesis of a Thiazole Derivative
The following protocol describes a representative Hantzsch thiazole synthesis, a common reaction for α-bromo ketones, to illustrate the utility of this compound as a synthetic intermediate.
Reaction:
A representative Hantzsch thiazole synthesis.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.
-
Add 1.1 equivalents of thiourea to the solution.
-
Equip the flask with a reflux condenser and stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the desired 2-amino-4-(3-(trifluoromethyl)phenyl)thiazole.
-
Characterize the final product by appropriate analytical methods (e.g., NMR, Mass Spectrometry, IR).
Applications in Drug Discovery and Medicinal Chemistry
The utility of this compound as a synthetic intermediate is particularly evident in the field of medicinal chemistry, where it has been employed in the synthesis of various biologically active compounds.
Precursor to Kinase Inhibitors
A notable application of this compound is in the synthesis of kinase inhibitors. The 1-{[3-(trifluoromethyl)phenyl]acetyl} moiety, which can be derived from this compound, is present in potent and selective inhibitors of Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[3] PERK is a key component of the unfolded protein response (UPR), a cellular stress response pathway implicated in various diseases, including cancer and neurodegenerative disorders.
The compound GSK2606414 is a first-in-class, orally available, and selective PERK inhibitor that contains the 1-{[3-(trifluoromethyl)phenyl]acetyl} structural motif.[3] The development of such inhibitors highlights the importance of this compound as a building block for creating targeted therapies.
PERK Signaling Pathway
The PERK signaling pathway is activated in response to endoplasmic reticulum (ER) stress. The diagram below illustrates a simplified workflow of PERK activation and its downstream effects, which are targeted by inhibitors derived from the subject compound.
Simplified PERK Signaling Pathway and Point of Inhibition.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a substance that causes severe skin burns and eye damage. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its utility as a precursor for biologically active molecules, particularly in the development of targeted kinase inhibitors, underscores its importance for researchers in the field of drug discovery. This guide provides essential information to facilitate its safe and effective use in the laboratory.
References
- 1. americanelements.com [americanelements.com]
- 2. biosynce.com [biosynce.com]
- 3. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone is a halogenated aromatic ketone that serves as a crucial intermediate in organic synthesis. Its trifluoromethylphenyl moiety imparts unique electronic properties and metabolic stability, making it a valuable building block in the development of novel pharmaceutical agents and other specialty chemicals. This document provides a comprehensive overview of its chemical structure, properties, synthesis, and handling.
Chemical Structure and Properties
This compound, also known as 3'-(trifluoromethyl)phenacyl bromide, possesses a central ethanone core bonded to a bromine atom and a 3-(trifluoromethyl)phenyl group.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrF₃O | [1] |
| Molecular Weight | 267.04 g/mol | [1] |
| CAS Number | 2003-10-3 | [1] |
| Appearance | Light yellow solid | [2] |
| Boiling Point | 232.4 °C at 760 mmHg | [1] |
| Density | 1.593 g/cm³ | [1] |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(=O)CBr | [1] |
| InChI | InChI=1S/C9H6BrF3O/c10-5-8(14)6-2-1-3-7(4-6)9(11,12)13/h1-4H,5H2 | [1] |
Spectroscopic Data
The following table summarizes the reported ¹H-NMR data for the compound.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₂Br | 4.46 | singlet | - |
| Aromatic H | 7.66 | broad triplet | 7.9 |
| Aromatic H | 7.88 | broad doublet | 7.6 |
| Aromatic H | 8.19 | broad doublet | 5.5 |
| Aromatic H | 8.25 | broad singlet | - |
Solvent: CDCl₃, Reference: TMS
Synthesis of this compound
The primary synthetic route to this compound involves the bromination of 3'-(trifluoromethyl)acetophenone. Several effective brominating agents can be employed for this transformation.
Caption: General synthesis workflow.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound using different brominating agents.
Protocol 1: Bromination using Pyridinium Perbromide
-
Reaction Setup: To a solution of 3'-(trifluoromethyl)acetophenone (0.423 mol) in toluene (423 mL) under ice-bath cooling, slowly add pyridinium perbromide (0.423 mol).
-
Reaction Execution: Stir the reaction mixture for 5 hours, allowing it to warm to room temperature naturally.
-
Work-up: Cool the reaction solution in an ice bath and quench by the slow dropwise addition of distilled water (400 mL).
-
Extraction and Purification: Separate the toluene layer and wash it with a saturated aqueous solution of sodium bicarbonate (400 mL). Dry the organic phase with anhydrous magnesium sulfate, concentrate under reduced pressure, and purify by reduced pressure distillation to yield the final product. A yield of 81.7% has been reported for this method.[3]
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a stirrer, reflux condenser, and thermometer, add 3'-(trifluoromethyl)acetophenone, N-bromosuccinimide, and 150 mL of carbon tetrachloride.
-
Reaction Execution: Heat the mixture to reflux in an oil bath for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, a white solid (succinimide) will precipitate. Filter the mixture and wash the filter cake.
-
Purification: Evaporate the filtrate to dryness. Dissolve the resulting concentrate in ethyl acetate, dry with anhydrous sodium sulfate, and concentrate to obtain the target compound.[4]
Protocol 3: Bromination using Elemental Bromine
-
Reaction Setup: Dissolve 3'-(trifluoromethyl)acetophenone (0.054 mol) in 100 mL of acetic acid. Separately, dissolve bromine (0.057 mol) in 20 mL of acetic acid.
-
Reaction Execution: Add the bromine solution portionwise over 30 minutes to the acetophenone solution. Stir the mixture for 15 hours.
-
Work-up: Pour the reaction mixture onto 150 g of ice and extract with 300 mL of ether.
-
Purification: Wash the organic layer with 300 mL of water and 300 mL of saturated NaCl solution. Dry the organic layer with MgSO₄ and evaporate the solvent to yield the product as a pale yellow liquid.
Safety and Handling
This compound is a corrosive material that can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[2][5] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[5] In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.
Applications in Research and Development
As a versatile synthetic intermediate, this compound is utilized in the construction of a wide array of more complex molecules. The presence of the bromine atom provides a reactive site for nucleophilic substitution, while the trifluoromethyl group can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. Its primary application lies in the synthesis of heterocyclic compounds and other substituted aromatic derivatives for potential use in medicinal chemistry and materials science.[5][6]
References
- 1. Sciencemadness Discussion Board - Preparation of N-Bromosuccinimide - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. suru-chem.com [suru-chem.com]
- 3. N-Bromosuccinimide synthesis - chemicalbook [chemicalbook.com]
- 4. grokipedia.com [grokipedia.com]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. N bromosuccinamide reagent | PPTX [slideshare.net]
A Comprehensive Technical Guide to 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone, a key building block in modern medicinal chemistry. This document outlines its chemical properties, synthesis, and significant applications in the development of novel therapeutics, particularly kinase inhibitors.
Chemical Identity and Properties
This compound is an organic compound that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1] Its systematic IUPAC name is 2-bromo-1-[3-(trifluoromethyl)phenyl]ethanone .[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-bromo-1-[3-(trifluoromethyl)phenyl]ethanone | [1] |
| Synonyms | 3-(Trifluoromethyl)phenacyl bromide, 2-Bromo-3'-(trifluoromethyl)acetophenone | [1] |
| CAS Number | 2003-10-3 | [1] |
| Molecular Formula | C₉H₆BrF₃O | [1] |
| Molecular Weight | 267.04 g/mol | [1] |
| Boiling Point | 232.4 °C at 760 mmHg | [1] |
| Density | 1.593 g/cm³ | [1] |
Synthesis of this compound
The primary synthetic route to this compound involves the α-bromination of its precursor, 1-(3-(trifluoromethyl)phenyl)ethanone.
Experimental Protocol: α-Bromination of 1-(3-(trifluoromethyl)phenyl)ethanone
This protocol is a general procedure adapted from standard bromination reactions of aromatic ketones.
Materials:
-
1-(3-(trifluoromethyl)phenyl)ethanone
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., Chloroform, Carbon Tetrachloride, or Acetic Acid)
-
Radical initiator (e.g., AIBN or benzoyl peroxide, if using NBS)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(3-(trifluoromethyl)phenyl)ethanone (1.0 equivalent) in a suitable anhydrous solvent.
-
Bromination with Bromine:
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0 equivalent) in the same solvent to the stirred solution using a dropping funnel. Maintain the temperature between 0-5°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Bromination with N-Bromosuccinimide (Wohl-Ziegler Bromination):
-
To the solution of the ketone in an appropriate solvent (e.g., carbon tetrachloride), add N-Bromosuccinimide (1.0 equivalent) and a catalytic amount of a radical initiator like AIBN.
-
Heat the mixture to reflux. The reaction can also be initiated using a UV lamp.
-
Monitor the reaction by TLC. Once complete, cool the mixture to room temperature.
-
-
Workup:
-
Pour the reaction mixture into ice-cold water.
-
If bromine was used, decolorize the excess bromine with a saturated solution of sodium thiosulfate.
-
Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
References
In-Depth Technical Guide: 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone, a substituted acetophenone, is a versatile chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, comprising a reactive α-bromo ketone and a trifluoromethyl-substituted phenyl ring, make it a valuable building block for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. The trifluoromethyl group often imparts desirable properties to bioactive molecules, such as enhanced metabolic stability and increased lipophilicity, making this reagent particularly relevant in drug discovery and development.
This technical guide provides a comprehensive overview of this compound, including its synonyms, chemical and physical properties, detailed experimental protocols for its synthesis and application, and its role in the development of potential therapeutic agents.
Chemical Identity and Synonyms
IUPAC Name: 2-bromo-1-[3-(trifluoromethyl)phenyl]ethanone[1]
Common Synonyms:
-
3-(Trifluoromethyl)phenacyl bromide
-
2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone
-
2-Bromo-3'-(trifluoromethyl)acetophenone
-
3-(Bromoacetyl)benzotrifluoride
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrF₃O | [1] |
| Molecular Weight | 267.04 g/mol | [1] |
| Appearance | Clear colorless to pale yellow liquid | [2] |
| Boiling Point | 232.4 °C at 760 mmHg | [1] |
| Density | 1.593 g/cm³ | [1] |
| Flash Point | 94.373 °C | [1] |
| Storage Temperature | 2-8°C | [3] |
| Solubility | Readily soluble in ether, chloroform, and benzene; sparingly soluble in ethanol and methanol. | [4] |
Spectroscopic Data
4.1. 1H NMR Spectroscopy
-
2-bromo-1-phenylethanone (in CDCl3): δ 8.00 (d, J = 7.6 Hz, 2H), 7.63 (t, J = 7.6 Hz, 1H), 7.51 (t, J = 7.6 Hz, 2H), 4.48 (s, 2H).[5]
-
2-bromo-1-(m-tolyl)ethanone (in CDCl3): δ 7.80–7.77 (m, 2H), 7.44–7.36 (m, 2H), 4.46 (s, 2H), 2.43 (s, 3H).[5]
4.2. 13C NMR Spectroscopy
-
2-bromo-1-phenylethanone (in CDCl3): δ 191.3, 133.9, 128.9, 128.8, 31.0.[5]
-
2-bromo-1-(m-tolyl)ethanone (in CDCl3): δ 191.4, 138.7, 134.7, 133.9, 129.3, 128.7, 126.1, 31.1, 21.3.[5]
4.3. Infrared (IR) Spectroscopy
-
2-bromo-1-(m-tolyl)ethanone: 2957, 1732, 1323, 1157, 739, 701 cm-1.[5]
4.4. Mass Spectrometry
Mass spectral data for 2-bromo-1-phenylethanone is available through the NIST WebBook.[6][7] Researchers can expect a similar fragmentation pattern for this compound, with characteristic isotopic patterns for the bromine atom.
Experimental Protocols
5.1. Synthesis and Purification of this compound
This protocol describes a general method for the bromination of 3'-(trifluoromethyl)acetophenone.
Materials:
-
3'-(Trifluoromethyl)acetophenone
-
N-Bromosuccinimide (NBS) or Pyridinium tribromide
-
Carbon tetrachloride or Acetic acid
-
Benzoyl peroxide (initiator, if using NBS)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3'-(trifluoromethyl)acetophenone in a suitable solvent such as carbon tetrachloride or acetic acid.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If succinimide precipitates, remove it by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford pure this compound.
5.2. Synthesis of Thiazole Derivatives for α-Amylase Inhibition
This protocol outlines the synthesis of thiazole derivatives using this compound as a key starting material. These derivatives have shown potential as α-amylase inhibitors.
Materials:
-
This compound
-
Substituted thiourea or thiosemicarbazone
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of this compound and the desired substituted thiourea or thiosemicarbazone in ethanol.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired thiazole derivative.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable precursor for the synthesis of various biologically active molecules. Its application in the development of α-amylase inhibitors highlights its potential in the search for novel treatments for diabetes.
6.1. α-Amylase Inhibition and Signaling Pathway
α-Amylase is a key enzyme in the digestive system that breaks down complex carbohydrates into simpler sugars.[8] Inhibition of this enzyme can slow down the absorption of glucose, which is a therapeutic strategy for managing type 2 diabetes.[9][10] Thiazole derivatives synthesized from this compound have been identified as potential α-amylase inhibitors.
The following diagram illustrates the general mechanism of α-amylase action and its inhibition.
Caption: Mechanism of α-amylase inhibition by thiazole derivatives.
6.2. Experimental Workflow for Screening α-Amylase Inhibitors
The following diagram outlines a typical experimental workflow for the synthesis and screening of potential α-amylase inhibitors derived from this compound.
Caption: Experimental workflow for α-amylase inhibitor discovery.
Safety Information
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation.[11]
-
Precautionary Statements:
-
Do not breathe dust/fume/gas/mist/vapors/spray.
-
Wash face, hands, and any exposed skin thoroughly after handling.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store locked up.
-
Dispose of contents/container to an approved waste disposal plant.[12]
-
-
Personal Protective Equipment (PPE): Use of a chemical fume hood, safety goggles, and chemical-resistant gloves is mandatory. A lab coat should be worn at all times.
For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[11][12]
Conclusion
This compound is a key building block for the synthesis of diverse and complex organic molecules, particularly those with potential applications in drug discovery. Its utility in the preparation of thiazole-based α-amylase inhibitors demonstrates its importance in the development of novel therapeutic agents. This technical guide provides essential information for the safe and effective use of this versatile reagent in a research and development setting. As with all chemical reagents, a thorough understanding of its properties and hazards is crucial for its successful application.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-BroMo-1-(3-(trifluoroMethoxy)phenyl)ethanone | 237386-01-5 [chemicalbook.com]
- 4. 1-[3,5-Bis(Trifluoromethyl)Phenyl]-2-Bromo-Ethanone | 131805-94-2 | FB92576 [biosynth.com]
- 5. rsc.org [rsc.org]
- 6. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]
- 7. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Synthesis of novel inhibitors of α-amylase based on the thiazolidine-4-one skeleton containing a pyrazole moiety and their configurational studies - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, α-Glucosidase, α-Amylase, and Aldol Reductase Inhibitory Activity with Molecular Docking Study of Novel Imidazo[1,2-a]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leucine improves α-amylase secretion through the general secretory signaling pathway in pancreatic acinar cells of dairy calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of novel inhibitors of α-amylase based on the thiazolidine-4-one skeleton containing a pyrazole moiety and their configurational studies - PMC [pmc.ncbi.nlm.nih.gov]
physical properties of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
An In-Depth Technical Guide to the Physical Properties of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated aromatic ketone that serves as a crucial intermediate in organic synthesis. Its utility is particularly notable in the construction of more complex molecules within the pharmaceutical and agrochemical industries. The presence of a trifluoromethyl group can enhance the metabolic stability and lipophilicity of target compounds, while the α-bromo ketone functionality provides a reactive site for various nucleophilic substitutions and carbon-carbon bond-forming reactions. This document provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and its applications in research and development.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 2003-10-3 | [1] |
| Molecular Formula | C₉H₆BrF₃O | [1] |
| Molecular Weight | 267.04 g/mol | [1] |
| Boiling Point | 232.4 °C at 760 mmHg | |
| Density | 1.593 g/cm³ | |
| Flash Point | 94.373 °C | |
| Appearance | Not consistently reported; likely a solid | |
| Melting Point | Not available in cited literature | |
| Solubility | No specific data available | |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [2] |
Synthesis
This compound is typically synthesized via the bromination of its precursor, 1-(3-(trifluoromethyl)phenyl)ethanone. The following protocol is a representative method adapted from the synthesis of similar α-bromo ketones.
Experimental Protocol: Bromination of 1-(3-(trifluoromethyl)phenyl)ethanone
This protocol describes the electrophilic substitution reaction at the α-carbon of the ketone.
Materials:
-
1-(3-(trifluoromethyl)phenyl)ethanone
-
Bromine (Br₂)
-
Chloroform (CHCl₃) or another suitable inert solvent
-
10% aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1-(3-(trifluoromethyl)phenyl)ethanone (1 equivalent) in chloroform.
-
Cool the stirred solution to 0–5°C using an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in chloroform to the reaction mixture via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture into ice-cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, 10% aqueous sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate.[3]
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel.[3]
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
Applications in Research and Development
As a synthetic intermediate, this compound is not typically investigated for its own biological activity. Instead, its value lies in its utility as a building block for creating a diverse range of more complex molecules.
Role in Organic Synthesis
The primary application of this compound is as an intermediate in organic synthesis.[4] The α-bromo ketone moiety is a versatile functional group that can participate in a variety of chemical transformations, including:
-
Nucleophilic Substitution: The bromine atom is a good leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alcohols) to introduce new functional groups.
-
Favorskii Rearrangement: Treatment with a base can induce a rearrangement to form carboxylic acid derivatives.
-
Hantzsch Thiazole Synthesis: Reaction with a thiourea derivative can be used to construct thiazole rings, which are common scaffolds in medicinal chemistry.
-
Formation of Heterocycles: It can serve as a precursor for the synthesis of various other heterocyclic systems.
Logical Relationship in Drug Discovery
Caption: Role of the compound in the drug discovery process.
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage).
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P330 + P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[5]
-
Note: This compound is also a lachrymator (a substance that irritates the eyes and causes tears).[5]
References
Spectroscopic and Synthetic Profile of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone. This alpha-bromo ketone is a valuable building block in medicinal chemistry and drug development, serving as a precursor for a variety of heterocyclic and other complex organic molecules.
Spectroscopic Data
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show a singlet for the methylene protons adjacent to the bromine and carbonyl groups. The aromatic protons will exhibit a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.5 | s | 2H | -C(O)CH₂Br |
| ~7.7-8.2 | m | 4H | Ar-H |
Predicted ¹³C NMR Data
The carbon NMR spectrum will feature a carbonyl carbon signal at the downfield end, a signal for the methylene carbon, and distinct signals for the aromatic carbons, including a quartet for the trifluoromethyl carbon due to C-F coupling.
| Chemical Shift (δ) ppm | Assignment |
| ~30 | -C(O)CH₂Br |
| ~124 (q, JCF ≈ 272 Hz) | -CF₃ |
| ~126-135 | Aromatic carbons |
| ~190 | C=O |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is predicted to show a strong absorption band for the carbonyl group and characteristic bands for the C-Br, C-F, and aromatic C-H bonds.
| Wavenumber (cm⁻¹) | Functional Group |
| ~1700 | C=O (carbonyl) stretch |
| ~1100-1400 | C-F (trifluoromethyl) stretch |
| ~3000-3100 | Aromatic C-H stretch |
| ~600-800 | C-Br stretch |
Predicted Mass Spectrometry Data
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of the bromine atom and the trifluoromethyl group. PubChem provides predicted m/z values for various adducts.
| m/z | Predicted Adduct |
| 266.96268 | [M+H]⁺ |
| 288.94462 | [M+Na]⁺ |
| 264.94812 | [M-H]⁻ |
Experimental Protocols
The following is a proposed experimental protocol for the synthesis of this compound, adapted from general procedures for the bromination of acetophenones.[2][3][4][5][6][7]
Synthesis of this compound
This procedure involves the alpha-bromination of 3'-(trifluoromethyl)acetophenone.
Materials:
-
3'-(Trifluoromethyl)acetophenone
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3'-(trifluoromethyl)acetophenone (1 equivalent) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of the synthesized compound.
This diagram outlines the process from synthesis and purification to the various spectroscopic techniques employed for structural elucidation and purity assessment of the final compound.
References
- 1. rsc.org [rsc.org]
- 2. biosynce.com [biosynce.com]
- 3. ias.ac.in [ias.ac.in]
- 4. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 5. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. zenodo.org [zenodo.org]
1H NMR spectrum of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
An In-depth Technical Guide to the 1H NMR Spectrum of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. The information presented herein is essential for the structural elucidation and purity assessment of this compound, which is a valuable building block in medicinal chemistry and materials science.
Predicted ¹H NMR Spectral Data
Due to the limited availability of public experimental spectra for this compound, the following data table has been generated based on established principles of NMR spectroscopy, including analysis of substituent effects on aromatic systems and comparison with structurally related compounds. The predictions are derived from the known spectral data of 3'-(trifluoromethyl)acetophenone and 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 1 | ~4.5 - 4.7 | Singlet (s) | 2H | N/A | -CH₂Br |
| 2 | ~7.7 - 7.8 | Triplet (t) | 1H | ~7.8 | Ar-H (H5) |
| 3 | ~7.9 - 8.0 | Doublet (d) | 1H | ~7.8 | Ar-H (H6) |
| 4 | ~8.1 - 8.2 | Doublet (d) | 1H | ~7.8 | Ar-H (H4) |
| 5 | ~8.2 - 8.3 | Singlet (s) | 1H | N/A | Ar-H (H2) |
Note: The predicted chemical shifts and coupling constants are estimates and may vary slightly from experimental values.
Interpretation of the Spectrum
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.
-
Methylene Protons (-CH₂Br): A singlet is predicted in the downfield region (~4.5 - 4.7 ppm). The deshielding is due to the inductive effect of the adjacent bromine atom and the carbonyl group. This signal is expected to integrate to two protons.
-
Aromatic Protons: The four protons on the trifluoromethyl-substituted phenyl ring are chemically non-equivalent and are expected to give rise to a complex multiplet pattern in the aromatic region of the spectrum (~7.7 - 8.3 ppm).
-
The proton at position 5 (H5), situated between two other protons, is predicted to appear as a triplet.
-
The protons at positions 4 (H4) and 6 (H6) are each coupled to one neighboring proton and are therefore expected to appear as doublets.
-
The proton at position 2 (H2), being adjacent to the carbonyl group and the trifluoromethyl group, is expected to be the most deshielded and may appear as a singlet or a finely split multiplet.
-
Experimental Protocol for ¹H NMR Spectroscopy
The following is a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of solid this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice for compounds of this type.[1] Other potential solvents include deuterated acetone ((CD₃)₂CO) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1] Gentle vortexing or sonication may be used to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the height of the solution in the tube is sufficient for the instrument's detector (typically around 4-5 cm).
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent. However, the residual proton signal of the deuterated solvent is often sufficient for routine analysis.
Instrument Parameters (for a 400 MHz Spectrometer)
-
Locking and Shimming: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument) is typically used.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.
-
Acquisition Time: Set the acquisition time to at least 3-4 seconds.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 12 ppm).
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the chemical shift of the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).
-
Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.
-
Peak Picking: Identify the chemical shift of each peak and multiplet.
-
Coupling Constant Analysis: For multiplets, determine the coupling constants (J-values) by measuring the distance between the split peaks.
Visualization of Molecular Structure and Proton Environments
The following diagram, generated using the DOT language, illustrates the chemical structure of this compound and highlights the distinct proton environments.
Caption: Molecular structure and proton environments of this compound.
This comprehensive guide provides the necessary theoretical and practical information for researchers and scientists working with this compound to accurately interpret its ¹H NMR spectrum. The provided experimental protocol offers a robust starting point for obtaining high-quality spectral data, which is crucial for structural verification and purity assessment in drug development and other scientific endeavors.
References
13C NMR of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
An In-depth Technical Guide to the ¹³C NMR of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy of this compound. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document details the theoretical principles, experimental protocols, and in-depth spectral interpretation for this complex molecule. By examining the distinct effects of the bromoacetyl and trifluoromethyl substituents, we elucidate the chemical environment of each carbon atom. This guide emphasizes the causality behind experimental choices and provides a self-validating framework for acquiring and interpreting high-quality ¹³C NMR data, ensuring both accuracy and reproducibility in chemical characterization.
Introduction: The Significance of this compound
This compound, with CAS Number 2003-10-3 and molecular formula C₉H₆BrF₃O, is a key building block in organic synthesis.[1] Its utility often lies in its dual reactivity: the α-bromoketone moiety is a potent electrophile for alkylation reactions, while the trifluoromethyl-substituted phenyl ring is a common feature in pharmacologically active compounds due to the metabolic stability and altered electronic properties conferred by the -CF₃ group.
Accurate structural elucidation is paramount for its use as an intermediate.[2] ¹³C NMR spectroscopy serves as a definitive tool for this purpose, providing a unique fingerprint of the carbon skeleton. However, the presence of strong electron-withdrawing groups and a heavy atom (bromine) presents unique challenges and points of interest in the spectrum, which this guide will explore in detail.
Figure 1: Labeled chemical structure of this compound.
Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum
The quality of the final spectrum is fundamentally dependent on a robust and well-considered experimental methodology. The protocol described below is designed to ensure high signal-to-noise and accurate chemical shift determination, particularly for the challenging quaternary and trifluoromethyl carbons.
Workflow for ¹³C NMR Analysis
Figure 2: Standard workflow for ¹³C NMR spectroscopy from sample preparation to analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 30-50 mg of this compound. A higher concentration is chosen to compensate for the low natural abundance of ¹³C and to improve the signal-to-noise ratio for quaternary carbons, which lack Nuclear Overhauser Enhancement (NOE).[3]
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent with a well-characterized residual solvent peak at ~77.16 ppm.
-
Add 1-2 drops of tetramethylsilane (TMS) as an internal reference standard for calibrating the chemical shift scale to 0.0 ppm.
-
-
Instrument Parameters (for a 100 MHz Spectrometer):
-
Pulse Program: A standard one-pulse (zgpg30 or similar) sequence with proton broadband decoupling is used. Proton decoupling is critical to simplify the spectrum by collapsing ¹³C-¹H spin-spin coupling, resulting in a single sharp peak for each unique carbon.[4]
-
Spectral Width (SW): Set to approximately 220-240 ppm. This range is sufficient to cover downfield carbonyl signals (~190 ppm) and upfield aliphatic signals.[5][6]
-
Acquisition Time (AQ): At least 1.0-1.5 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 2 seconds is crucial. Quaternary carbons and the CF₃ carbon relax slowly. An insufficient delay will lead to signal attenuation and inaccurate integration (though integration is not typically quantitative in standard ¹³C NMR).
-
Number of Scans (NS): A minimum of 1024 scans is recommended. The signals for the quaternary carbons (C1, C3) and the CF₃ carbon (C9) are inherently weak and require a significant number of acquisitions to be observed clearly above the baseline noise.[7]
-
-
Data Processing:
-
Apply an exponential multiplication function with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the Free Induction Decay (FID) into the frequency-domain spectrum.
-
Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking.
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
-
Spectral Interpretation and Analysis
The ¹³C NMR spectrum of this compound is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronic environment, particularly the strong electron-withdrawing effects of the carbonyl, bromo, and trifluoromethyl groups.
Predicted ¹³C NMR Chemical Shifts and Assignments
| Carbon Atom (Label) | Predicted δ (ppm) | Multiplicity (¹⁹F Coupling) | Rationale for Assignment |
| C7 (C=O) | ~190.5 | Singlet | Ketone carbonyls appear far downfield.[5] The electron-withdrawing nature of the substituted ring maintains this deshielded character. For comparison, the carbonyl in 2-bromo-1-phenylethanone is at 191.3 ppm.[8][9] |
| C1 | ~135-137 | Singlet | Aromatic carbon attached to the carbonyl group. This quaternary carbon is deshielded by the C=O group. Its signal will be of lower intensity. |
| C3 | ~131-133 | Quartet (q) | Aromatic carbon attached to the CF₃ group. Deshielded and split into a quartet by the three fluorine atoms due to two-bond C-F coupling (²J_CF). |
| C4 | ~132-134 | Singlet (or narrow q) | Aromatic CH ortho to the CF₃ group. Deshielded by the inductive effect of the CF₃ group. May show a small quartet splitting due to ³J_CF. |
| C5 | ~129-130 | Singlet (or narrow q) | Aromatic CH para to the CF₃ group. The chemical shift is influenced by both substituents. |
| C2 | ~129-131 | Singlet (or narrow q) | Aromatic CH ortho to the C=O group and meta to the CF₃ group. |
| C6 | ~126-128 | Singlet (or narrow q) | Aromatic CH meta to both electron-withdrawing groups. Expected to be the most upfield of the aromatic CH signals. |
| C9 (CF₃) | ~123 | Quartet (q) | The trifluoromethyl carbon signal is split into a 1:3:3:1 quartet due to one-bond C-F coupling (¹J_CF ≈ 272 Hz).[7] This signal is often weak and broad. |
| C8 (CH₂Br) | ~30-34 | Singlet | Aliphatic carbon attached to the highly electronegative bromine atom, causing a significant downfield shift compared to a standard methyl ketone (~26 ppm).[10][11] The value for 2-bromo-1-phenylethanone is ~31.0 ppm.[8] |
Detailed Analysis of Substituent Effects
The chemical shifts observed in the spectrum are a direct consequence of the electronic perturbations caused by the substituents.
References
- 1. americanelements.com [americanelements.com]
- 2. biosynce.com [biosynce.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Aldehyde - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]
- 10. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. rsc.org [rsc.org]
Mass Spectrum of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone: A Technical Overview
For Immediate Release
This technical guide provides a detailed analysis of the mass spectrum of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone, a compound of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of analytical chemistry and drug discovery, offering in-depth information on its fragmentation patterns and the experimental protocols for its characterization.
Compound Overview
Chemical Structure:
Predicted Mass Spectrum Data
While a publicly available experimental mass spectrum for this specific compound is not readily found, its fragmentation pattern can be predicted based on established principles of mass spectrometry for α-bromoketones and compounds containing a trifluoromethylphenyl group.[3][4] The primary fragmentation is expected to occur at the bonds adjacent to the carbonyl group.
The following table summarizes the predicted major fragments and their corresponding mass-to-charge ratios (m/z).
| Fragment Ion | Structure | Predicted m/z | Notes |
| [M]⁺ | [C₉H₆BrF₃O]⁺ | 266/268 | Molecular ion peak, showing the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in approximately 1:1 ratio). |
| [M-Br]⁺ | [C₉H₆F₃O]⁺ | 187 | Loss of a bromine radical. This is expected to be a significant fragment. |
| [M-CH₂Br]⁺ | [C₈H₄F₃O]⁺ | 173 | α-cleavage, loss of the bromomethyl radical. This results in the formation of the stable 3-(trifluoromethyl)benzoyl cation, which is likely to be the base peak. |
| [C₇H₄F₃]⁺ | [C₇H₄F₃]⁺ | 145 | Loss of carbon monoxide from the 3-(trifluoromethyl)benzoyl cation. |
| [C₆H₄]⁺ | [C₆H₄]⁺ | 76 | Further fragmentation of the aromatic ring. |
Proposed Experimental Protocol
The following is a detailed methodology for the acquisition of the mass spectrum of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL of a 100 µg/mL solution in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Scan Range: m/z 50-400.
-
Solvent Delay: 3 minutes.
Visualization of Fragmentation Pathway
The logical relationship of the predicted fragmentation pathway is illustrated in the following diagram.
Caption: Predicted EI-MS fragmentation pathway of this compound.
References
- 1. americanelements.com [americanelements.com]
- 2. biosynce.com [biosynce.com]
- 3. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 4. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Infrared Spectrum of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the infrared (IR) spectrum of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone, a compound of interest in synthetic chemistry and drug development. This document outlines the expected vibrational frequencies, a comprehensive experimental protocol for acquiring the spectrum, and a visual representation of a key synthetic pathway.
Introduction
This compound (CAS No. 2003-10-3) is an α-haloketone with the chemical formula C₉H₆BrF₃O[1][2]. The presence of a carbonyl group, an aromatic ring with a trifluoromethyl substituent, and an α-bromo substitution gives this molecule a unique spectroscopic signature. Understanding its IR spectrum is crucial for its identification, purity assessment, and the study of its chemical reactions.
Predicted Infrared Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| ~3100-3000 | Medium-Weak | Aromatic C-H | Stretching |
| ~1700-1680 | Strong | C=O (Aryl ketone) | Stretching |
| ~1600, ~1585, ~1450 | Medium-Weak | C=C (Aromatic ring) | Stretching |
| ~1430-1400 | Medium | CH₂ (adjacent to C=O) | Scissoring |
| ~1320 | Strong | C-F (of CF₃) | Symmetric Stretching |
| ~1160, ~1120 | Strong | C-F (of CF₃) | Asymmetric Stretching |
| ~800-750 | Strong | C-H (Aromatic) | Out-of-plane Bending |
| ~700-600 | Medium | C-Br | Stretching |
Note: The conjugation of the carbonyl group with the aromatic ring is expected to lower the C=O stretching frequency compared to a saturated aliphatic ketone[4][5]. The electron-withdrawing trifluoromethyl group and the α-bromine atom can also influence the electronic environment of the carbonyl group and shift its characteristic absorption frequency.
Experimental Protocol for Infrared Spectroscopy
The following protocol details the methodology for obtaining a high-quality FT-IR spectrum of solid this compound.
1. Sample Preparation (KBr Pellet Method)
-
Materials: this compound, Infrared (IR) grade Potassium Bromide (KBr), agate mortar and pestle, pellet press, and sample holder.
-
Procedure:
-
Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum.
-
In a dry environment (e.g., under a heat lamp or in a glove box), grind approximately 1-2 mg of the sample with 100-200 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to the die of a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
2. Instrumentation and Data Acquisition
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected before running the sample spectrum.
-
Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance.
-
Synthesis Workflow
α-Haloketones are valuable synthetic intermediates. A common method for their preparation is the direct α-halogenation of the corresponding ketone. The following diagram illustrates a generalized workflow for the synthesis of this compound from 1-(3-(trifluoromethyl)phenyl)ethanone.
References
- 1. americanelements.com [americanelements.com]
- 2. chemscene.com [chemscene.com]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
Reactivity of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone: A Technical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone is a key building block in synthetic organic and medicinal chemistry. Its reactivity is primarily centered around the α-bromoketone functional group, making it a versatile precursor for the synthesis of a wide array of heterocyclic compounds. The presence of the trifluoromethyl group on the phenyl ring significantly influences the molecule's electronic properties, enhancing its utility in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core reactivity of this compound, with a particular focus on its application in the synthesis of substituted thiazoles, a privileged scaffold in drug discovery. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in a research and development setting.
Introduction
This compound, a substituted α-bromoacetophenone, is a valuable reagent for the construction of complex organic molecules. The electrophilic carbon adjacent to the carbonyl group is highly susceptible to nucleophilic attack, while the bromine atom serves as an excellent leaving group. This inherent reactivity is harnessed in numerous cyclization and substitution reactions. The trifluoromethyl substituent, a bioisostere for a methyl group, imparts unique properties to the parent molecule and its derivatives, such as increased metabolic stability, enhanced binding affinity to biological targets, and improved membrane permeability. These characteristics make this compound a molecule of significant interest in the field of medicinal chemistry.
Core Reactivity: The Hantzsch Thiazole Synthesis
A primary and well-documented application of this compound is in the Hantzsch thiazole synthesis. This versatile reaction involves the cyclocondensation of an α-haloketone with a thioamide or thiourea to afford a thiazole ring system. Thiazoles are a prominent class of heterocyclic compounds found in numerous FDA-approved drugs and biologically active molecules, exhibiting a broad spectrum of pharmacological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1]
The reaction of this compound with various substituted thioureas leads to the formation of 2-amino-4-(3-(trifluoromethyl)phenyl)thiazole derivatives. These compounds are of particular interest in medicinal chemistry due to the combined structural features of the trifluoromethylphenyl moiety and the 2-aminothiazole core.
Experimental Protocol: Synthesis of 2-Amino-4-(3-(trifluoromethyl)phenyl)thiazole Derivatives
The following is a general procedure for the synthesis of 2-amino-4-(3-(trifluoromethyl)phenyl)thiazole derivatives via the Hantzsch thiazole synthesis.
Materials:
-
This compound
-
Substituted thiourea (e.g., N-methylthiourea, N-cyclopropylthiourea, etc.)
-
Ethanol
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve a stoichiometric amount of this compound in ethanol in a round-bottom flask.
-
Slowly add an appropriate amount of the substituted thiourea to the solution.
-
Reflux the reaction mixture for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and evaporate the solvent in vacuo.
-
The resulting solid product is then recrystallized from ethanol to yield the purified 2-amino-4-(3-(trifluoromethyl)phenyl)thiazole derivative.
Quantitative Data
The yields of various 2-amino-4-(3-(trifluoromethyl)phenyl)thiazole derivatives synthesized using the above protocol are summarized in the table below.
| Derivative Name | Yield (%) | Melting Point (°C) |
| N-methyl-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine | 61.62 | 232 |
| N-methyl-N-(4-(3-(trifluoromethyl)phenyl)thiazol-2-yl)cyclopropanecarboxamide | 69 | 275-277 |
| N-((6-chloropyridin-3-yl)methyl)-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine | 75 | 176 |
| N-methyl-N-(4-(3-(trifluoromethyl)phenyl)thiazol-2-yl)isobutyramide | 67 | 243 (Boiling Point) |
| N-methyl-3-(trifluoromethyl)-N-(4-(3-(trifluoromethyl)phenyl)thiazol-2-yl)benzamide | 72 | 172 (Boiling Point) |
Other Potential Reactivities
While the Hantzsch thiazole synthesis is a primary application, the reactivity of this compound extends to the synthesis of other important heterocyclic systems.
Imidazole Synthesis
α-Bromoketones are known to react with amidines to form substituted imidazoles. Although a specific protocol for this compound was not found in the reviewed literature, the general reaction pathway involves the initial N-alkylation of the amidine followed by intramolecular cyclization and dehydration to afford the imidazole ring. This presents a potential avenue for the synthesis of novel 4-(3-(trifluoromethyl)phenyl)imidazole derivatives, which are also of interest in medicinal chemistry due to their wide range of biological activities.[2][3]
Pyrimidine Synthesis
Similarly, α-bromoketones can serve as precursors for pyrimidine synthesis. One established method involves the reaction with ureas or thioureas in the presence of a suitable base, leading to the formation of 2-amino- or 2-mercaptopyrimidine derivatives. The reaction of this compound with amidines could also potentially yield trifluoromethyl-substituted pyrimidines.[4][5]
Visualization of Experimental Workflow
The following diagram illustrates the general experimental workflow for the Hantzsch thiazole synthesis starting from this compound.
Applications in Medicinal Chemistry
The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry due to its ability to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[6] The 2-aminothiazole scaffold is also a privileged structure, present in a variety of clinically used drugs. Consequently, the combination of these two moieties in the products derived from this compound makes them attractive candidates for drug discovery programs. Derivatives of 2-amino-4-arylthiazoles have been reported to exhibit a wide range of biological activities, including but not limited to:
-
Anticancer Activity
-
Antimicrobial Activity
-
Anti-inflammatory Activity
-
Antiviral Activity
Further derivatization of the 2-amino group of the thiazole ring allows for the exploration of a vast chemical space and the fine-tuning of pharmacological properties.
Conclusion
This compound is a reactive and versatile building block with significant applications in the synthesis of medicinally relevant heterocyclic compounds. The Hantzsch thiazole synthesis stands out as a robust and efficient method to access 2-amino-4-(3-(trifluoromethyl)phenyl)thiazole derivatives. The trifluoromethyl group imparts favorable physicochemical properties to the resulting molecules, making them promising candidates for further investigation in drug discovery and development. This guide provides the necessary technical information for researchers to effectively utilize this valuable reagent in their synthetic endeavors.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. scialert.net [scialert.net]
- 3. ijrar.org [ijrar.org]
- 4. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: Stability and Storage of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative stability data for this compound in the public domain, this guide synthesizes information from safety data sheets, general chemical principles for α-haloketones, and established methodologies for stability testing, such as forced degradation studies.
Physicochemical Properties and Intrinsic Stability
This compound, with the molecular formula C₉H₆BrF₃O, is a solid at room temperature. Its stability is influenced by its chemical structure, particularly the presence of an α-bromo ketone moiety, which is susceptible to nucleophilic attack and elimination reactions. The trifluoromethyl group on the phenyl ring is an electron-withdrawing group that can impact the reactivity of the molecule.
Safety data sheets consistently indicate that the compound is stable under normal, recommended storage conditions.[1] However, it is incompatible with strong oxidizing agents.[1] Thermal decomposition can occur at elevated temperatures, leading to the release of hazardous substances such as carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides, and gaseous hydrogen fluoride (HF).[1] The compound is also noted to be a lachrymator, causing irritation and tearing of the eyes.
Recommended Storage Conditions
To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on supplier data sheets:
-
Temperature: Store in a cool environment, with a specific temperature range of 2-8°C often advised.[2]
-
Atmosphere: It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and oxygen.[2]
-
Container: Keep the container tightly closed to prevent contamination and exposure to moisture.[1][3][4]
-
Light: Store in a dark place to protect from light-induced degradation.[2]
-
Ventilation: The storage area should be dry and well-ventilated.[1][3][4]
Quantitative Stability Data
Table 1: Illustrative Stability Data for this compound under Forced Degradation Conditions
| Stress Condition | Parameters | Duration | Assay (%) of Initial | Appearance of Solution | No. of Degradants |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 hours | 85.2 | Colorless, clear | 2 |
| 48 hours | 78.5 | Colorless, clear | 3 | ||
| Base Hydrolysis | 0.1 M NaOH, RT | 2 hours | 65.1 | Yellowish, clear | 4 |
| 8 hours | 40.7 | Yellowish, clear | 4 | ||
| Oxidative | 3% H₂O₂, RT | 24 hours | 92.3 | Colorless, clear | 1 |
| 48 hours | 88.1 | Colorless, clear | 2 | ||
| Thermal | 80°C, Solid State | 7 days | 98.9 | No change | 1 |
| 14 days | 97.5 | No change | 1 | ||
| Photolytic | ICH Option 2 | - | 96.4 | No change | 1 |
Note: The data presented in this table is hypothetical and serves as a template for reporting results from a forced degradation study.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound.
Forced Degradation Study Protocol
Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Keep the mixture at 60°C for up to 48 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24, 48 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Keep the mixture at room temperature for up to 8 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 1, 2, 4, 8 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for up to 48 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a thermostatically controlled oven at 80°C.
-
Analyze samples at specified intervals (e.g., 7 and 14 days).
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) to separate and quantify the parent compound and any degradation products.
-
Analytical Method for Stability Testing
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
The following diagrams illustrate a potential degradation pathway and a general workflow for stability testing.
Caption: Potential hydrolytic degradation pathway of the compound.
Caption: General workflow for a comprehensive stability study.
Conclusion
While this compound is stable under recommended storage conditions, its inherent reactivity as an α-bromoketone necessitates careful handling and storage to prevent degradation. This guide provides a framework for researchers to ensure the quality and integrity of this important synthetic intermediate. The execution of forced degradation studies is strongly recommended to understand its specific stability profile and to develop appropriate analytical methods for its monitoring.
References
Safe Handling of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safe handling, storage, and disposal of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone (CAS No. 2003-10-3). The information herein is compiled from safety data sheets and best practices for handling hazardous chemicals to ensure the safety of laboratory personnel and the integrity of research.
Hazard Identification and Classification
This compound is a corrosive substance that can cause severe skin burns and serious eye damage.[1] It is also classified as a lachrymator, meaning it can induce tearing.[1] Inhalation, ingestion, or skin contact with this compound can be harmful.
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1] |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage[1] |
| Specific target organ toxicity – single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation[2][3] |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₆BrF₃O |
| Appearance | Solid |
| Boiling Point | 232.4 °C at 760 mmHg[3] |
| Flash Point | 94.373 °C[3] |
| Density | 1.593 g/cm³[3] |
Exposure Controls and Personal Protection
Strict adherence to engineering controls and the use of appropriate personal protective equipment (PPE) are paramount when handling this compound.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]
-
Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[6][7]
Personal Protective Equipment (PPE):
| PPE Type | Specifications |
| Eye/Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a risk of splashing.[1][4][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use and changed immediately if contaminated.[1][4][6] |
| Skin and Body Protection | A flame-resistant lab coat should be worn and fully buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended. Wear appropriate protective clothing to prevent skin exposure.[1][6] |
| Respiratory Protection | If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1][5][7] |
Safe Handling and Storage Procedures
Handling:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Handle in a well-ventilated place.[8]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[8]
-
Do not eat, drink, or smoke in the laboratory area.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][8]
-
Store away from incompatible materials such as strong oxidizing agents.[2][7]
First-Aid Measures
Immediate action is critical in the event of exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][6][7] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][6][7] |
Accidental Release and Disposal
Spill Cleanup:
-
For solid spills, gently cover the spill with an inert absorbent material such as sand, dry lime, or soda ash to avoid raising dust.[6]
-
For liquid spills (if in solution), create a dike around the spill with absorbent material.
-
Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[6]
-
Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), working from the outside in.[6]
-
Place all contaminated cleaning materials into a hazardous waste container.
-
Wash the spill area with soap and water.
-
Remove and dispose of all contaminated PPE as hazardous waste.
Waste Disposal:
-
All waste materials contaminated with this compound must be disposed of as hazardous waste.
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
-
Do not discharge to sewer systems.[4]
-
Consult your institution's environmental health and safety office for specific disposal procedures.
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: A logical workflow for the safe handling of this compound.
Caption: A signaling pathway for emergency response following exposure.
References
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Fluorinated Heterocycles Using 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone as a versatile precursor for a range of biologically relevant heterocyclic scaffolds. We delve into the strategic importance of the trifluoromethyl moiety, offer detailed, field-tested protocols for the synthesis of substituted imidazoles and thiazoles, and explain the mechanistic rationale behind these transformations.
The Strategic Advantage of the 3-(Trifluoromethyl)phenyl Moiety
In modern drug discovery, the incorporation of a trifluoromethyl (-CF3) group is a cornerstone strategy for optimizing the therapeutic potential of lead compounds.[1][2] The -CF3 group, positioned here on a phenyl ring, imparts a unique combination of properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased drug half-life.[2]
-
Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes, thereby enhancing bioavailability and tissue distribution.[2]
-
Modulation of Electronic Properties: As a potent electron-withdrawing group, the -CF3 moiety can alter the pKa of nearby functional groups, influencing how a molecule interacts with its biological target.
The precursor, this compound, is an α-haloketone, a class of reagents renowned for its reactivity and utility in constructing five-membered heterocyclic rings. This guide will focus on its application in two of the most fundamental and high-impact reactions: the synthesis of imidazoles and thiazoles.
Reagent Profile and Safety Considerations
Before commencing any synthetic work, a thorough understanding of the primary reagent is critical.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 2003-10-3[3] |
| Molecular Formula | C₉H₆BrF₃O[3][4] |
| Molecular Weight | 267.04 g/mol [3][4] |
| Appearance | Typically a solid |
Safety Profile: this compound is classified as a corrosive substance that causes severe skin burns and eye damage.[5] It is also a lachrymator, meaning it irritates the eyes and causes tearing.[5]
-
Handling: Always handle this reagent inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[5][6]
-
First Aid: In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][6] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible, and immediately call a poison center or physician.[5][6]
-
Storage: Store in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
Synthetic Protocol I: Synthesis of 2,4-Disubstituted Imidazoles
The reaction between an α-haloketone and an amidine is a robust and widely adopted method for constructing the imidazole core.[7][8][9][10] This protocol has been optimized to avoid chlorinated solvents and improve yields, making it suitable for scale-up operations.[9][10]
Underlying Mechanism
The reaction proceeds via a condensation mechanism. The more nucleophilic nitrogen of the amidine attacks the electrophilic α-carbon of the ketone, displacing the bromide. This is followed by an intramolecular cyclization and subsequent dehydration, driven by the formation of the stable, aromatic imidazole ring.
Caption: Mechanism of Imidazole Synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of 2-aryl-4-(3-(trifluoromethyl)phenyl)-1H-imidazole using a representative arylamidine.
Materials:
-
Amidine hydrochloride (e.g., benzamidine hydrochloride) (1.0 equiv)
-
Potassium bicarbonate (KHCO₃) (4.0 equiv)[10]
-
This compound (1.0 equiv)
-
Tetrahydrofuran (THF), reagent grade
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the amidine hydrochloride (1.0 equiv) and potassium bicarbonate (4.0 equiv).
-
Solvent Addition: Add THF and water in a 4:1 ratio (e.g., 16 mL THF, 4 mL water for a ~1 mol scale). Stir to create a suspension.
-
Heating: Heat the mixture to a vigorous reflux. The choice of a mixed aqueous/organic solvent system is crucial as it effectively solubilizes both the highly polar amidine salt and the non-polar α-bromoketone.[9]
-
Reagent Addition: In a separate beaker, dissolve this compound (1.0 equiv) in a minimum amount of THF (e.g., 4 mL).
-
Controlled Addition: Add the α-bromoketone solution dropwise to the refluxing amidine mixture over 30 minutes. A slow addition rate is essential to minimize the concentration of the α-bromoketone, which can decompose under basic aqueous conditions.[9]
-
Reaction Monitoring: After the addition is complete, maintain the reflux for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone spot has been consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude solid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure imidazole product. Purity of >95% is often achievable without column chromatography.[10]
Synthetic Protocol II: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and highly reliable method for creating thiazole rings by reacting an α-haloketone with a thioamide.[11][12]
Underlying Mechanism
The synthesis begins with a nucleophilic attack by the sulfur atom of the thioamide onto the α-carbon of the ketone, forming an intermediate.[13] This is followed by an intramolecular condensation where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic thiazole ring.[13]
Caption: Experimental Workflow for Hantzsch Thiazole Synthesis.
Detailed Experimental Protocol
This protocol details the synthesis of 2-amino-4-(3-(trifluoromethyl)phenyl)thiazole.
Materials:
-
Thiourea (1.1 equiv)
-
This compound (1.0 equiv)
-
Ethanol (95%)
-
Saturated Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and thiourea (1.1 equiv) in 95% ethanol.
-
Heating: Attach a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours. The initial product formed is the hydrobromide salt of the thiazole, which remains soluble in the ethanol.[13]
-
Reaction Monitoring: Monitor the reaction by TLC. The disappearance of the starting ketone indicates the completion of the reaction.
-
Neutralization and Precipitation:
-
Cool the reaction mixture to room temperature.
-
Slowly add saturated sodium carbonate solution while stirring until the solution becomes basic (check with pH paper).
-
The neutral thiazole product is typically insoluble in the aqueous ethanol mixture and will precipitate out as a solid.[13]
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
-
Drying: Dry the product in a vacuum oven to obtain the pure 2-amino-4-(3-(trifluoromethyl)phenyl)thiazole. Yields for this reaction are often excellent.
Comparative Data Summary
| Feature | Imidazole Synthesis | Hantzsch Thiazole Synthesis |
| Heterocycle Core | 1,3-Imidazole | 1,3-Thiazole |
| Key Reagent | Amidine (e.g., Benzamidine) | Thioamide (e.g., Thiourea) |
| Typical Solvent | THF / Water[9][10] | Ethanol[13] |
| Base | Mild Base (e.g., KHCO₃) | Often added during work-up (e.g., Na₂CO₃) |
| Work-up | Liquid-liquid extraction | Precipitation/Filtration |
| Key Advantage | Access to diverse 2-substituted imidazoles | High yields, simple purification |
Conclusion and Future Outlook
This compound stands out as a highly effective and versatile building block for constructing heterocycles that are of significant interest to the pharmaceutical and agrochemical industries. The protocols detailed herein for imidazole and thiazole synthesis are robust, scalable, and utilize well-understood chemical principles. Future work can expand upon this foundation by exploring reactions with other nucleophiles to access different heterocyclic systems, such as pyrimidines or quinoxalines, further broadening the synthetic utility of this valuable fluorinated intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. americanelements.com [americanelements.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. jetir.org [jetir.org]
- 8. wjpsonline.com [wjpsonline.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. synarchive.com [synarchive.com]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Reactions of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone with Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone is a highly versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two key features: an α-bromoketone moiety and a trifluoromethyl-substituted phenyl ring. The α-bromoketone is a reactive electrophile, making it an excellent substrate for nucleophilic substitution and cyclocondensation reactions, allowing for the construction of complex heterocyclic systems. The trifluoromethyl (CF₃) group is a crucial pharmacophore in modern drug design, known for its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity by modulating the electronic properties of the molecule.
These characteristics make this compound a valuable building block for synthesizing a diverse range of heterocyclic compounds, particularly substituted thiazoles and imidazopyridines, which are prominent scaffolds in many biologically active compounds and approved drugs. This document provides detailed protocols for the reaction of this intermediate with sulfur and nitrogen-based nucleophiles and summarizes the outcomes of these reactions.
General Reaction Scheme
The primary reactivity of this compound involves the nucleophilic attack at the α-carbon, leading to the displacement of the bromide ion. When bifunctional nucleophiles are used, this initial substitution is often followed by an intramolecular condensation to form stable heterocyclic rings.
Caption: General nucleophilic substitution reaction.
Application 1: Synthesis of 2-Aminothiazole Derivatives
The Hantzsch thiazole synthesis is a classic and efficient method for constructing the thiazole ring. It involves the reaction of an α-haloketone with a thioamide or thiourea. The resulting 2-amino-4-(3-(trifluoromethyl)phenyl)thiazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities.
Experimental Protocol: General Procedure for 2-Aminothiazole Synthesis[1]
Materials:
-
This compound
-
Substituted thiourea or thioamide (1.0 equivalent)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve a stoichiometric amount of this compound in ethanol in a round-bottom flask.
-
Slowly add an equimolar amount of the appropriate substituted thiourea to the solution with stirring.
-
Heat the reaction mixture to reflux (approximately 78 °C) for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into approximately 50 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (e.g., 3 x 50 mL).
-
Combine the organic layers and wash with water, followed by a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting solid crude product is then purified by recrystallization from ethanol to yield the final 2-aminothiazole derivative.
Data Presentation: Synthesis of 2-Aminothiazole Derivatives[1]
| Product No. | Nucleophile (Substituted Thiourea) | Product Name | Yield (%) | M.P. (°C) |
| 1a | N-Methylthiourea | N-methyl-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine | 61.62 | 232 |
| 1b | N-Cyclopropanoyl-N-methylthiourea | N-methyl-N-(4-(3-(trifluoromethyl)phenyl)thiazol-2-yl)cyclopropanecarboxamide | 69 | 275-277 |
| 1c | N-Isobutyryl-N-methylthiourea | N-methyl-N-(4-(trifluoromethyl)phenyl)thiazol-2-yl)isobutyramide | 67 | 243 (B.P) |
| 1d | N-((6-chloropyridin-3-yl)methyl)thiourea | N-((6-chloropyridin-3-yl)methyl)-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine | 75 | 176 |
Application 2: Synthesis of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridines are another class of heterocyclic compounds with significant therapeutic applications, including roles as kinase inhibitors, anti-inflammatory, and anti-cancer agents.[1][2] They are typically synthesized via the cyclocondensation of a 2-aminopyridine with an α-haloketone.
Experimental Protocol: Representative Procedure for Imidazo[1,2-a]pyridine Synthesis
(This protocol is adapted from standard procedures for the synthesis of imidazo[1,2-a]pyridines, such as those involving similar α-bromoketones[3][4]).
Materials:
-
This compound
-
Substituted 2-aminopyridine (1.1 equivalents)
-
Sodium bicarbonate (NaHCO₃) (1.5 equivalents)
-
Ethanol (EtOH)
-
Water (H₂O)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the selected 2-aminopyridine derivative (1.1 eq), and sodium bicarbonate (1.5 eq).
-
Add ethanol as the solvent to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitor the reaction for 3-5 hours or until TLC analysis indicates the consumption of the starting materials.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizations: Workflows and Applications
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, workup, and purification of heterocyclic compounds using this compound.
Caption: A typical synthesis and purification workflow.
Potential Application in Drug Discovery: Kinase Inhibition
Derivatives of thiazoles and imidazopyridines are often investigated as protein kinase inhibitors. Kinases are critical enzymes in cell signaling pathways, and their dysregulation is implicated in diseases like cancer. The synthesized compounds can be screened for their ability to block these pathways.
Caption: A representative kinase signaling pathway.
References
- 1. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijres.org [ijres.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Alkylation Reactions with 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone is a versatile bifunctional reagent widely employed in organic synthesis. Its structure, featuring an α-bromoketone moiety, makes it an excellent electrophile for alkylation reactions with a variety of nucleophiles. The resulting products, particularly those derived from the alkylation of nitrogen-containing heterocycles, are of significant interest in medicinal chemistry and drug development due to their potential biological activities. This document provides detailed application notes and experimental protocols for the alkylation of N-heterocycles using this reagent, with a focus on the synthesis of phenacylimidazolium salts, which have demonstrated notable anticancer and antimicrobial properties.
Applications in Medicinal Chemistry
The alkylation of heterocyclic scaffolds, such as imidazoles, with this compound yields quaternary ammonium salts, specifically phenacylimidazolium bromides. These compounds have emerged as a promising class of bioactive molecules.
Anticancer Activity: Substituted phenacylimidazolium salts have been shown to exhibit significant cytotoxic activity against a range of human tumor cell lines.[1][2] The proposed mechanism of action involves the induction of apoptosis (programmed cell death) through the activation of caspase signaling cascades.[1][3] These compounds can trigger both intrinsic and extrinsic apoptotic pathways, leading to cell cycle arrest and eventual cell death in cancerous cells.[3][4] The lipophilicity of the imidazolium salt, influenced by the substituents on both the imidazole ring and the phenacyl group, plays a crucial role in its anticancer potency.[3]
Antimicrobial Activity: Imidazolium salts, particularly those with long alkyl chains, are known for their antimicrobial properties. The positively charged imidazolium headgroup interacts with the negatively charged components of bacterial and fungal cell membranes, leading to membrane disruption and cell lysis. The trifluoromethylphenyl group in the title compound can enhance lipophilicity, potentially contributing to improved antimicrobial efficacy.
Experimental Protocols
The following protocol details a general procedure for the N-alkylation of imidazole with this compound. This method can be adapted for other N-heterocycles.
Protocol 1: N-Alkylation of Imidazole with this compound
Materials:
-
This compound
-
Imidazole
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine imidazole (1.0 equiv.), anhydrous potassium carbonate (1.5 equiv.), and anhydrous acetonitrile (to achieve a concentration of approximately 0.2-0.5 M of the limiting reagent).
-
Addition of Electrophile: To the stirred suspension, add this compound (1.0 equiv.) at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 3-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product, 1-(2-(3-(trifluoromethyl)phenyl)-2-oxoethyl)-1H-imidazol-3-ium bromide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) or by column chromatography on silica gel.
Data Presentation
The yield of N-alkylation reactions with phenacyl bromides is influenced by the electronic and steric nature of the substituents on both the electrophile and the nucleophile, as well as the reaction conditions. The following table summarizes representative yields for the N-alkylation of various heterocycles with substituted phenacyl bromides.
| Entry | Phenacyl Bromide (Electrophile) | N-Heterocycle (Nucleophile) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromoacetophenone | 4,5-Dichloroimidazole | K₂CO₃ | CH₃CN | 60 | 0.5 | 91 | [5] |
| 2 | 2-Bromoacetophenone | 4,5-Dibromobenzimidazole | K₂CO₃ | MeCN | Reflux | 24 | High (not specified) | [6] |
| 3 | 4'-Fluoro-2-bromoacetophenone | 4,5-Dibromobenzimidazole | K₂CO₃ | MeCN | Reflux | 24 | High (not specified) | [6] |
| 4 | 4'-Chloro-2-bromoacetophenone | 4,5-Dibromobenzimidazole | K₂CO₃ | MeCN | Reflux | 24 | High (not specified) | [6] |
| 5 | 2,4-Dichlorophenacyl chloride | 5,6-Dibromobenzimidazole | NaHCO₃ | MeCN | Reflux | 24 | 54 | [6] |
| 6 | Benzyl bromide | Imidazole | K₂CO₃ | CH₃CN | Reflux | 4-6 | Good (not specified) | [7] |
| 7 | Benzyl bromide | Imidazole | NaH | THF | 0 to RT | 2-4 | Good (not specified) | [7] |
| 8 | Propargyl bromide | 1-(3H-imidazo[4,5-b]pyridin-2-yl)ethanol | K₂CO₃ | Acetone | Reflux | 6.5 | 78 | [8] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the N-alkylation of imidazole.
Proposed Signaling Pathway for Cytotoxicity
The cytotoxic effects of phenacylimidazolium salts in cancer cells are primarily mediated through the induction of apoptosis. This process involves a cascade of signaling events that ultimately lead to programmed cell death.
Caption: Apoptotic signaling cascade induced by phenacylimidazolium salts.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. Inhibition of Colon Cancer Cell Growth by Imidazole Through Activation of Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. wjpr.net [wjpr.net]
Application Notes and Protocols: 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone is a key building block in medicinal chemistry, valued for its trifluoromethylphenyl moiety and reactive α-bromoketone group. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. The α-bromoketone functionality serves as a versatile handle for constructing a variety of heterocyclic scaffolds, particularly thiazoles, which are prevalent in many biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of therapeutic candidates derived from this valuable intermediate, with a focus on anticancer applications.
Key Applications in Medicinal Chemistry
The primary utility of this compound in drug discovery is as a precursor for the synthesis of complex heterocyclic molecules. The Hantzsch thiazole synthesis is a prominent application, where the α-bromoketone is reacted with a thioamide to form a thiazole ring. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Drug Discovery
Thiazole-containing compounds have shown significant promise as anticancer agents by targeting various biological pathways involved in cancer progression.[1] Derivatives of this compound have been investigated for their potential to induce apoptosis, inhibit cell cycle progression, and modulate the activity of key signaling proteins in cancer cells.
Data Presentation
The following table summarizes the in vitro anticancer activity of a series of thiazole derivatives synthesized from substituted 2-bromoacetophenones, demonstrating the potential of this chemical class. The data highlights the cytotoxic effects against various human cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
| Compound ID | R Group on Thiazole | Cancer Cell Line | IC50 (µM)[2] |
| 1a | 4-chlorophenyl | K562 (Leukemia) | 10.34 |
| 1b | 4-fluorophenyl | K562 (Leukemia) | 12.21 |
| 1c | 4-methylphenyl | K562 (Leukemia) | 15.23 |
| 1d | 4-methoxyphenyl | K562 (Leukemia) | 8.74 |
| 1e | 3-nitrophenyl | K562 (Leukemia) | 9.89 |
| 1d | 4-methoxyphenyl | NCI-H292 (Lung Carcinoma) | 11.21 |
| 1d | 4-methoxyphenyl | HEp-2 (Larynx Carcinoma) | 14.32 |
| 1d | 4-methoxyphenyl | HL-60 (Leukemia) | 7.55 |
| 1d | 4-methoxyphenyl | HT-29 (Colon Carcinoma) | 13.88 |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(3-(trifluoromethyl)phenyl)thiazole via Hantzsch Thiazole Synthesis
This protocol describes the synthesis of a key thiazole intermediate from this compound and thiourea.
Materials:
-
This compound
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and side-arm flask
-
Filter paper
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (5.0 mmol, 1.34 g) and thiourea (7.5 mmol, 0.57 g).[3]
-
Add methanol (10 mL) and a magnetic stir bar to the flask.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70°C) with stirring for 30-60 minutes.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the flask from the heat source and allow the solution to cool to room temperature.
-
Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate will form.[4]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Allow the product to air dry on the filter paper or on a watch glass.
-
The crude product can be purified further by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-amino-4-(3-(trifluoromethyl)phenyl)thiazole.
-
Characterize the final product by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for evaluating the anticancer activity of synthesized thiazole derivatives against a panel of human cancer cell lines.
Materials:
-
Synthesized thiazole compounds
-
Human cancer cell lines (e.g., K562, MCF-7, A549)
-
DMEM or RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture the desired cancer cell lines in medium supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in the culture medium to achieve the desired final concentrations. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Visualizations
Experimental Workflow: From Synthesis to Biological Evaluation
Caption: Workflow for synthesis and evaluation of thiazole derivatives.
Proposed Signaling Pathway for Anticancer Activity
Caption: Proposed mechanism of anticancer action for thiazole derivatives.
Conclusion
This compound is an indispensable starting material for the synthesis of novel heterocyclic compounds with significant therapeutic potential. The protocols and data presented herein provide a framework for the development and evaluation of thiazole-based anticancer agents. Further investigation into the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement as clinical candidates. The promising cytotoxicity data for derivatives of this class warrants continued exploration and optimization of their structure-activity relationships.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone is a valuable bifunctional building block in organic synthesis, particularly for the construction of heterocyclic compounds with significant biological activities.[1] The presence of a reactive α-bromoketone moiety allows for facile reactions with various nucleophiles, leading to the formation of diverse molecular scaffolds. The trifluoromethylphenyl group often imparts favorable pharmacokinetic properties to the resulting molecules, such as increased metabolic stability and membrane permeability, making this building block particularly attractive for drug discovery programs.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active thiazole and imidazopyridine derivatives.
I. Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole rings by reacting an α-haloketone with a thioamide.[2][3][4][5] This reaction is particularly useful for generating 2,4-disubstituted thiazoles, which are prevalent in many biologically active compounds.
General Reaction Scheme:
Caption: General scheme of the Hantzsch Thiazole Synthesis.
Application: Synthesis of 2-Amino-4-(3-(trifluoromethyl)phenyl)thiazole
2-Amino-4-(3-(trifluoromethyl)phenyl)thiazole is a key intermediate for the synthesis of a variety of derivatives with potential antimicrobial and anticancer activities.
Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (or Methanol)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) solution (5%)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add this compound and thiourea.
-
Add ethanol to the flask to dissolve the reactants. The concentration is typically in the range of 0.5-1.0 M.
-
The reaction mixture is stirred and heated to reflux (around 78 °C for ethanol) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The cooled reaction mixture is then poured into a beaker containing a 5% aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the hydrobromic acid formed during the reaction and to precipitate the product.
-
The resulting precipitate is collected by vacuum filtration using a Büchner funnel.
-
The solid is washed with cold water to remove any inorganic salts.
-
The product is then dried, for example, by air-drying on a watch glass or in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
II. Synthesis of Imidazopyridine Derivatives
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that exhibit a broad range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[6] One of the common methods for their synthesis involves the condensation of a 2-aminopyridine with an α-haloketone.
General Reaction Scheme:
Caption: General scheme for Imidazopyridine Synthesis.
Application: Synthesis of 2-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine
This scaffold serves as a core for various kinase inhibitors and other therapeutic agents.
Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
2-Aminopyridine (1.0 eq)
-
Anhydrous ethanol or N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine in anhydrous ethanol.
-
Add this compound to the solution.
-
Add sodium bicarbonate to the reaction mixture to act as a base.
-
The mixture is heated to reflux for 4-8 hours, with stirring. The reaction progress should be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product can be purified by column chromatography on silica gel.
III. Biological Activities of Derivatives
Derivatives synthesized from this compound have shown promising biological activities, particularly in the areas of cancer and infectious diseases.
Anticancer Activity
Many thiazole and imidazopyridine derivatives are known to exhibit potent anticancer activity by targeting various protein kinases involved in cell cycle regulation and signal transduction.
Table 1: Anticancer Activity of Related Thiazole and Imidazopyridine Derivatives
| Compound Class | Target | Cell Line | IC₅₀ (µM) | Reference |
| Thiazole Derivatives | CDK2/cyclin A2 | MCF-7 (Breast) | 0.54 - 5.26 | [7] |
| Thiazole Derivatives | CDK2/cyclin A2 | HCT-116 (Colon) | 0.83 - 278 | [7] |
| Thiazolo[4,5-d]pyrimidines | Various | A375 (Melanoma) | 0.2 - 10 | [3] |
| Imidazo[1,2-a]pyridines | c-Met | EBC-1 (Lung) | 0.045 | [8] |
| Imidazo[1,2-a]pyridines | Wnt/β-catenin | Colon Cancer Cells | 1.5 - 10 | [9] |
| Pyridine Derivatives | VEGFR-2 | HepG2 (Liver) | 4.25 - 9.18 | [10] |
| Pyridine Derivatives | VEGFR-2 | MCF-7 (Breast) | 6.08 - 12.83 | [10] |
Note: The IC₅₀ values presented are for structurally related compounds and serve as a guide for the potential activity of derivatives of this compound.
Antimicrobial Activity
Thiazole derivatives are known to possess a broad spectrum of antimicrobial activity against various bacterial and fungal strains.
Table 2: Antimicrobial Activity of Related Thiazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-Phenyl-1,3-thiazole derivatives | S. aureus | 125 - 150 | [11] |
| 2-Phenyl-1,3-thiazole derivatives | E. coli | 125 - 150 | [11] |
| 2-Phenyl-1,3-thiazole derivatives | A. niger | 125 - 150 | [11] |
| Thienyl-substituted thiazoles | S. aureus | 6.25 - 12.5 | [12] |
| Thienyl-substituted thiazoles | E. coli | 6.25 - 12.5 | [12] |
| Thienyl-substituted thiazoles | K. pneumoniae | 6.25 - 12.5 | [12] |
| Thienyl-substituted thiazoles | P. aeruginosa | 6.25 - 12.5 | [12] |
| Thienyl-substituted thiazoles | A. fumigatus | 6.25 - 12.5 | [12] |
| Thienyl-substituted thiazoles | A. flavus | 6.25 - 12.5 | [12] |
Note: The MIC values presented are for structurally related compounds and indicate the potential for antimicrobial activity in derivatives of this compound.
IV. Signaling Pathways
Cyclin-Dependent Kinase (CDK) Inhibition
Thiazole-containing compounds have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[7][13][14][15] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: CDK inhibition by thiazole derivatives.
Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibition
Imidazopyridine and other nitrogen-containing heterocyclic derivatives have been developed as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[10][16][17][18][19]
Caption: VEGFR-2 signaling and its inhibition.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of diverse heterocyclic compounds with significant potential in drug discovery. The straightforward and efficient protocols for the synthesis of thiazole and imidazopyridine derivatives, coupled with the promising anticancer and antimicrobial activities of these scaffolds, highlight the importance of this starting material for medicinal chemists. Further exploration of derivatives from this building block is warranted to develop novel therapeutic agents.
References
- 1. biosynce.com [biosynce.com]
- 2. benchchem.com [benchchem.com]
- 3. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity [jstage.jst.go.jp]
- 8. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Some thiazole derivatives as potent antiproliferative agents with CDK2/Cycin E/A inhibitory activities | Technology Networks [technologynetworks.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy | MDPI [mdpi.com]
- 19. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone as a Key Intermediate in the Synthesis of Bioactive Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone is a valuable intermediate in medicinal chemistry, primarily utilized in the synthesis of heterocyclic compounds. Its trifluoromethylphenyl moiety is a common feature in many biologically active molecules, enhancing properties such as metabolic stability and binding affinity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of 2-amino-4-(3-(trifluoromethyl)phenyl)thiazole, a scaffold with significant potential in the development of novel therapeutics, particularly in oncology.
Core Application: Hantzsch Thiazole Synthesis
The most prominent application of this compound is in the Hantzsch thiazole synthesis. This classic condensation reaction involves an α-haloketone and a thioamide-containing reactant to form a thiazole ring. Specifically, the reaction with thiourea yields 2-aminothiazole derivatives, which are precursors to a wide range of compounds with demonstrated biological activities, including antimicrobial and anticancer effects.
Reaction Scheme:
Caption: Hantzsch synthesis of 2-amino-4-(3-(trifluoromethyl)phenyl)thiazole.
Biological Significance of 2-Amino-4-(aryl)thiazole Derivatives
Thiazole-containing compounds are known to exhibit a broad spectrum of biological activities. Derivatives of 2-aminothiazole, in particular, have been investigated for their potential as:
-
Anticancer Agents: Many 2-aminothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. Their mechanism of action can involve the induction of apoptosis.
-
Kinase Inhibitors: The thiazole scaffold can serve as a core for the design of inhibitors of various kinases, which are crucial targets in cancer therapy.
-
Antimicrobial Agents: Thiazole derivatives have also shown promise as antibacterial and antifungal agents.
The trifluoromethyl group on the phenyl ring of the synthesized thiazole can significantly influence its biological activity, often enhancing its potency and pharmacokinetic profile.
Experimental Protocols
The following protocols are adapted from standard procedures for the Hantzsch thiazole synthesis.
Protocol 1: Conventional Synthesis of 2-amino-4-(3-(trifluoromethyl)phenyl)thiazole
This protocol describes a standard method for the synthesis using conventional heating.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium Bicarbonate (5% aqueous solution)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and thiourea (1.2 eq).
-
Add ethanol as the solvent and a magnetic stir bar.
-
Heat the reaction mixture to reflux with constant stirring for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction and to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold deionized water to remove any inorganic impurities.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Microwave-Assisted Synthesis of 2-amino-4-(3-(trifluoromethyl)phenyl)thiazole
This protocol offers a more rapid and often higher-yielding alternative to conventional heating.
Materials:
-
This compound
-
Thiourea
-
Ethanol or Methanol
-
Microwave reactor
-
Microwave reaction vessel with a magnetic stir bar
Procedure:
-
In a microwave reaction vessel, combine this compound (1.0 eq) and thiourea (1.2 eq).
-
Add ethanol or methanol as the solvent and a magnetic stir bar.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 100-120°C for 10-20 minutes under microwave irradiation.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product can be isolated by precipitation with water or an appropriate anti-solvent, followed by filtration.
Data Presentation
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |
| Reactants | This compound, Thiourea | This compound, Thiourea |
| Solvent | Ethanol | Ethanol or Methanol |
| Temperature | Reflux (~78°C) | 100-120°C |
| Reaction Time | 2-4 hours | 10-20 minutes |
| Typical Yield | Moderate to Good | Good to Excellent |
| Work-up | Neutralization, Filtration | Precipitation, Filtration |
Visualization of Experimental Workflow and Potential Biological Pathway
Experimental Workflow for Hantzsch Thiazole Synthesis
Caption: General experimental workflow for the synthesis of 2-amino-4-(3-(trifluoromethyl)phenyl)thiazole.
Potential Signaling Pathway: Induction of Apoptosis
Many anticancer agents, including some thiazole derivatives, exert their effects by inducing apoptosis (programmed cell death). This is often mediated through the activation of caspases, a family of cysteine proteases.
Caption: Simplified diagram of a potential apoptosis induction pathway.
Conclusion
This compound is a versatile and valuable intermediate for the synthesis of bioactive heterocyclic compounds. The Hantzsch thiazole synthesis provides a straightforward and efficient route to 2-amino-4-(3-(trifluoromethyl)phenyl)thiazole, a promising scaffold for the development of new therapeutic agents, particularly in the field of oncology. The protocols and data presented herein offer a solid foundation for researchers and drug development professionals to explore the potential of this important building block. Appropriate safety measures, including the use of personal protective equipment, should always be employed when handling this and any other chemical reagent.
Application Notes and Protocols: Synthesis of Thiazole Derivatives from 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of thiazole derivatives, utilizing 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone as a key starting material. The methodologies described herein are based on the robust and versatile Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry.
The resulting 4-(3-(trifluoromethyl)phenyl)thiazole scaffold is of significant interest in medicinal chemistry and drug discovery. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including but not limited to antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of the trifluoromethylphenyl group can further enhance the pharmacological profile of these derivatives.
Core Synthetic Strategy: The Hantzsch Thiazole Synthesis
The primary synthetic route employed is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide-containing compound.[1][4] In this specific application, this compound serves as the α-haloketone. The reaction proceeds via a cyclocondensation mechanism to afford the desired 2,4-disubstituted thiazole derivatives.[1]
A general schematic for this synthesis is presented below:
Figure 1: General scheme of the Hantzsch thiazole synthesis.
Experimental Protocols
The following protocols are adapted from established literature procedures for the synthesis of 2-amino and 2,4-disubstituted thiazole derivatives from this compound.[5]
Protocol 1: General Procedure for the Synthesis of 2-Amino-4-(3-(trifluoromethyl)phenyl)thiazole Derivatives
This protocol details the synthesis of various 2-aminothiazole derivatives through the cyclocondensation of this compound with substituted thioureas.
Materials:
-
This compound
-
Substituted thiourea (e.g., N-methylthiourea, N-arylthiourea)
-
Ethanol
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Dissolve a stoichiometric amount of this compound in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Slowly add an appropriate amount of the substituted thioamide to the solution.
-
Reflux the reaction mixture for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water (approximately 50 mL).
-
Extract the product with ethyl acetate (100 mL).
-
Wash the organic extract with water, dry over anhydrous MgSO₄, and evaporate the solvent in vacuo.
-
Recrystallize the resulting solid from ethanol to obtain the purified 2-aminothiazole derivative.
Workflow for the Synthesis of 2-Aminothiazole Derivatives
Figure 2: Workflow for the synthesis of 2-aminothiazole derivatives.
Quantitative Data Summary
The following table summarizes the yields of various 2-aminothiazole derivatives synthesized from this compound and different thioamides, as reported in the literature.[5]
| Thioamide/Thiourea Derivative | Product | Yield (%) |
| N-methylthiourea | N-methyl-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine | 61.62 |
| N-(4-fluorophenyl)-N-methylthiourea | 4-fluoro-N-methyl-N-(4-(3-(trifluoromethyl)phenyl)thiazol-2-yl)benzamide | 77 |
| N-((6-chloropyridin-3-yl)methyl)-N-(4-fluorophenyl)thiourea | N-((6-chloropyridin-3-yl)methyl)-4-fluoro-N-(4-(3-(trifluoromethyl)phenyl)thiazol-2-yl)benzamide | 66 |
| N-(2-fluorophenyl)-N-methylthiourea | 2-fluoro-N-methyl-N-(4-(3-(trifluoromethyl)phenyl)thiazol-2-yl)benzamide | 69 |
| N-isopropyl-N-((6-chloropyridin-3-yl)methyl)thiourea | N-((6-chloropyridin-3-yl)methyl)-N-isopropyl-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine | 63 |
| N-methyl-N-(3-(trifluoromethyl)phenyl)thiourea | N-methyl-3-(trifluoromethyl)-N-(4-(3-(trifluoromethyl)phenyl)thiazol-2-yl)benzamide | 72 |
Applications and Future Perspectives
The synthesized thiazole derivatives serve as valuable scaffolds for further chemical modifications to develop novel therapeutic agents. The presence of the reactive amino group at the 2-position allows for a variety of subsequent reactions, such as acylation, alkylation, and the formation of Schiff bases, enabling the creation of diverse chemical libraries for high-throughput screening.
Given the established biological significance of thiazoles, these derivatives are prime candidates for evaluation in various pharmacological assays, including:
-
Antimicrobial and Antifungal Screens: To identify new agents to combat infectious diseases.[1]
-
Anticancer Assays: To explore their potential as cytotoxic agents against various cancer cell lines.[2]
-
Anti-inflammatory Studies: To assess their ability to modulate inflammatory pathways.
The trifluoromethylphenyl moiety is a well-known pharmacophore that can improve metabolic stability and cell permeability, making these derivatives particularly attractive for drug development programs. Further studies could involve in-silico modeling and docking studies to predict their potential biological targets and guide the design of more potent and selective analogs.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 3. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols: Versatile Synthesis of Imidazole Derivatives from 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazole is a privileged heterocyclic scaffold found in numerous biologically active compounds and pharmaceuticals.[1][2][3][4] Its derivatives exhibit a wide spectrum of pharmacological activities, including antifungal, anticancer, anti-inflammatory, and antihypertensive properties.[2][5][6] A common and effective method for constructing the imidazole ring is the condensation of an α-haloketone with an amidine or a related precursor such as urea or thiourea.[1][2][7]
This application note provides a detailed protocol for the synthesis of various 4-(3-(trifluoromethyl)phenyl)-substituted imidazole derivatives starting from 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone. The inclusion of the trifluoromethylphenyl moiety is of particular interest in medicinal chemistry as it can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The following protocols detail an efficient microwave-assisted synthesis, which offers significant advantages over conventional heating methods, including shorter reaction times, cleaner reaction profiles, and often higher yields.[8]
General Synthetic Workflow
The overall synthetic strategy involves the condensation of the α-bromoketone with various nucleophilic reagents (urea, thiourea, or guanidine) to form the corresponding imidazole derivatives. A phase transfer catalyst such as Triethylbenzylammonium chloride (TEBA) is employed to facilitate the reaction between the organic and aqueous phases under microwave irradiation.
References
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. isca.me [isca.me]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. Facile Synthesis of Optically Active Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
Application Notes and Protocols for the Friedel-Crafts Reaction of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings. This application note details the protocols for the Friedel-Crafts alkylation of various aromatic compounds using 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone. This reagent is of particular interest in medicinal chemistry due to the presence of the trifluoromethyl group, a moiety known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The protocols provided herein are designed to serve as a comprehensive guide for the synthesis of novel α-aryl ketones, which are valuable precursors for a range of biologically active molecules.
The reaction proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst facilitates the formation of a carbocation intermediate from the α-bromoketone, which is then attacked by an electron-rich aromatic ring. The choice of Lewis acid, solvent, and reaction temperature is critical for achieving high yields and minimizing side reactions.
Applications in Drug Discovery
The trifluoromethyl group is a prevalent feature in many modern pharmaceuticals.[1] Its incorporation into organic molecules can significantly modulate their pharmacokinetic and pharmacodynamic properties. The products derived from the Friedel-Crafts reaction of this compound, namely 2-aryl-1-(3-(trifluoromethyl)phenyl)ethanones, are key intermediates in the synthesis of a variety of therapeutic agents. These include, but are not limited to, anti-inflammatory agents, kinase inhibitors, and central nervous system drugs. The general workflow for the application of these compounds in a drug discovery pipeline is illustrated below.
Intermolecular Friedel-Crafts Alkylation Protocols
The following protocols describe the general procedures for the intermolecular Friedel-Crafts alkylation of electron-rich arenes with this compound.
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are crucial for the success of the reaction, as Lewis acids are highly sensitive to moisture.
-
Inert Atmosphere: Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the Lewis acid and other reagents.
-
Temperature Control: The reaction temperature should be carefully controlled, as side reactions can occur at higher temperatures.
Protocol 1: Alkylation of Anisole
This protocol details the reaction of this compound with anisole, a moderately activated aromatic compound.
Materials:
-
This compound
-
Anisole
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, three-necked
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anisole (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Lewis Acid Addition: Cool the solution to 0 °C in an ice bath. To the stirred solution, add anhydrous aluminum chloride (1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the cooled anisole-Lewis acid mixture over a period of 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, the temperature may be slowly increased to room temperature.
-
Workup: Upon completion, cautiously quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Quantitative Data
The following table summarizes the reaction conditions and yields for the Friedel-Crafts alkylation of various arenes with α-haloacetophenones, providing a basis for optimizing the reaction with this compound.
| Alkylating Agent | Arene | Lewis Acid | Solvent | Temperature | Yield (%) |
| α-Bromo-α-phenylacetonitrile | Benzene | AlCl₃ | Benzene | Reflux | 70-74 |
| α-Chloro-α-(methylthio)acetonitrile | Anisole | TiCl₄ | CH₂Cl₂ | 0 °C | 56 |
| α-Chloro-α-(methylthio)acetonitrile | 1,2-Dimethoxybenzene | SnCl₄ | CH₂Cl₂ | Room Temp. | 60 |
Note: The yields for the reaction with this compound may vary depending on the specific arene and optimized reaction conditions. The electron-withdrawing trifluoromethyl group on the acetophenone may require slightly more forcing conditions or a stronger Lewis acid for efficient reaction.
Intramolecular Friedel-Crafts Cyclization: A Potential Application
While intermolecular reactions are a primary application, derivatives of this compound can undergo intramolecular Friedel-Crafts reactions to form cyclic ketones, such as indanones. This is a powerful strategy for the synthesis of polycyclic frameworks. For example, a 2-(aryloxy)-1-(3-(trifluoromethyl)phenyl)ethanone derivative could potentially cyclize to form a trifluoromethyl-substituted dibenzo[b,f]oxepine derivative. The success of such cyclizations is often dependent on the length of the tether connecting the aromatic rings and the reaction conditions. Generally, the formation of 5- and 6-membered rings is favored.[3]
Safety Precautions
-
This compound: This compound is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Lewis Acids: Anhydrous Lewis acids such as aluminum chloride are highly corrosive and react violently with water. Handle with extreme care in a dry environment.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
Quenching: The quenching of the reaction with water/acid is highly exothermic and should be performed slowly and with caution, especially for large-scale reactions.
Conclusion
The Friedel-Crafts reaction of this compound provides a versatile and efficient method for the synthesis of a variety of α-aryl ketones bearing a trifluoromethyl group. These compounds are valuable intermediates for the development of new therapeutic agents. The protocols and data presented in this application note serve as a foundation for researchers to explore and optimize these reactions for their specific drug discovery and development needs. Careful consideration of the reaction parameters and safety precautions is essential for successful and safe execution.
References
Application Notes and Protocols: The Role of Lewis Acid Catalysis in Reactions of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone, with a particular focus on the effects of Lewis acid catalysts. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethylphenyl group, which can enhance pharmacokinetic properties and material characteristics. The protocols outlined below are based on established synthetic methodologies for α-bromo ketones and serve as a guide for the development of novel compounds.
Introduction to the Reactivity of this compound
This compound is a highly reactive α-bromo ketone that serves as a precursor for the synthesis of a wide array of heterocyclic compounds and as an alkylating agent in Friedel-Crafts reactions. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the carbonyl and the adjacent electrophilic carbon.
Lewis acids play a crucial role in enhancing the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack. This activation is pivotal in various transformations, including the synthesis of imidazoles, thiazoles, and quinoxalines, which are important scaffolds in drug discovery.
Lewis Acid-Catalyzed Synthesis of Heterocycles
The primary application of this compound in the presence of Lewis acid catalysts is in the synthesis of substituted heterocycles. Lewis acids can coordinate to the carbonyl oxygen, increasing the partial positive charge on the carbonyl carbon and the adjacent α-carbon, thus accelerating the rate of reaction with nucleophiles.
The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives from α-halo ketones and a thioamide. The use of a Lewis acid catalyst can promote the initial condensation and subsequent cyclization steps.
Experimental Protocol: Lewis Acid-Catalyzed Synthesis of 2-(Alkyl/Aryl)-4-(3-(trifluoromethyl)phenyl)thiazole
Materials:
-
This compound (1.0 eq)
-
Substituted Thioamide (e.g., thioacetamide, thiobenzamide) (1.1 eq)
-
Lewis Acid Catalyst (e.g., ZnCl₂, Sc(OTf)₃, BF₃·OEt₂) (0.1 - 1.0 eq)
-
Solvent (e.g., Ethanol, Acetonitrile, Dichloromethane)
-
Sodium Bicarbonate (aqueous solution)
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
To a solution of the substituted thioamide (1.1 mmol) in the chosen solvent (10 mL) in a round-bottom flask, add the Lewis acid catalyst (0.1 - 1.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 mmol, 267 mg) to the reaction mixture.
-
Heat the reaction mixture to reflux (or stir at room temperature, depending on the catalyst and substrate) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2,4-disubstituted thiazole.
Data Presentation: Effect of Lewis Acid Catalyst on the Synthesis of 2-Phenyl-4-(3-(trifluoromethyl)phenyl)thiazole
| Entry | Lewis Acid (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | 78 | 12 | 65 |
| 2 | ZnCl₂ (0.2) | Ethanol | 78 | 6 | 85 |
| 3 | Sc(OTf)₃ (0.1) | Acetonitrile | 82 | 4 | 92 |
| 4 | BF₃·OEt₂ (1.0) | Dichloromethane | 25 | 8 | 78 |
Note: The data presented in this table is representative and based on analogous reactions. Actual yields may vary depending on the specific reaction conditions and substrates used.
Quinoxalines are synthesized by the condensation of an o-phenylenediamine with an α-dicarbonyl compound or its equivalent, such as an α-bromo ketone. A Lewis acid can catalyze the condensation and subsequent oxidative cyclization.
Experimental Protocol: Lewis Acid-Catalyzed Synthesis of 2-Aryl-3-(3-(trifluoromethyl)phenyl)quinoxaline
Materials:
-
This compound (1.0 eq)
-
Substituted o-Phenylenediamine (1.0 eq)
-
Lewis Acid Catalyst (e.g., InCl₃, Yb(OTf)₃) (0.1 eq)
-
Solvent (e.g., Ethanol, Acetonitrile)
-
Sodium Bicarbonate (aqueous solution)
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of the o-phenylenediamine (1.0 mmol) in the chosen solvent (10 mL), add the Lewis acid catalyst (0.1 mmol).
-
Add this compound (1.0 mmol, 267 mg) to the mixture.
-
Stir the reaction at room temperature or heat to reflux, monitoring by TLC.
-
After completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by recrystallization or column chromatography.
Data Presentation: Lewis Acid-Catalyzed Synthesis of Quinoxalines
| Entry | o-Phenylenediamine | Lewis Acid | Yield (%) |
| 1 | 1,2-Diaminobenzene | InCl₃ | 90 |
| 2 | 4,5-Dimethyl-1,2-phenylenediamine | Yb(OTf)₃ | 95 |
| 3 | 4-Chloro-1,2-phenylenediamine | InCl₃ | 88 |
Note: This data is illustrative of typical yields for this type of reaction.
Lewis Acid-Catalyzed Friedel-Crafts Alkylation
This compound can act as an alkylating agent in Friedel-Crafts reactions with electron-rich aromatic compounds. A strong Lewis acid is typically required to generate the acyl-stabilized carbocation intermediate.
Experimental Protocol: Lewis Acid-Catalyzed Friedel-Crafts Alkylation of Arenes
Materials:
-
This compound (1.0 eq)
-
Arene (e.g., Anisole, Toluene) (2.0 eq)
-
Lewis Acid (e.g., AlCl₃, FeCl₃) (1.1 eq)
-
Solvent (e.g., Dichloromethane, Carbon Disulfide)
-
Hydrochloric Acid (1M, aqueous)
-
Anhydrous Sodium Sulfate
Procedure:
-
To a cooled (0 °C) suspension of the Lewis acid (1.1 mmol) in the solvent (10 mL), add the arene (2.0 mmol).
-
Slowly add a solution of this compound (1.0 mmol, 267 mg) in the solvent (5 mL).
-
Allow the reaction to stir at 0 °C to room temperature until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it into a mixture of ice and 1M HCl.
-
Separate the layers and extract the aqueous phase with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Diagram 1: General Mechanism for Lewis Acid-Catalyzed Hantzsch Thiazole Synthesis
Caption: Lewis acid-catalyzed Hantzsch thiazole synthesis mechanism.
Diagram 2: Experimental Workflow for Heterocycle Synthesis
Caption: General workflow for heterocycle synthesis.
Conclusion
This compound is a valuable synthon for the preparation of diverse molecular architectures. The application of Lewis acid catalysis significantly enhances its reactivity, enabling efficient synthesis of biologically relevant heterocyclic compounds and facilitating Friedel-Crafts alkylations. The protocols and data provided herein offer a foundation for researchers to explore the full potential of this reagent in their synthetic endeavors. Further optimization of reaction conditions, including the choice of Lewis acid, solvent, and temperature, is encouraged to achieve the desired outcomes for specific substrates.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent method for synthesizing this compound is the α-bromination of the precursor ketone, 1-(3-(trifluoromethyl)phenyl)ethanone. This reaction typically involves an electrophilic substitution at the carbon atom adjacent to the carbonyl group.
Q2: Which brominating agents are suitable for this synthesis?
Several brominating agents can be employed for the α-bromination of acetophenones. Common choices include:
-
N-Bromosuccinimide (NBS): Often preferred due to its solid nature, ease of handling, and selectivity. It can be used with a catalyst such as p-toluenesulfonic acid (p-TsOH) or under UV irradiation.
-
Bromine (Br₂): A traditional and effective reagent, typically used in a solvent like acetic acid or chloroform.
-
Pyridine hydrobromide perbromide: A solid, stable source of bromine that can offer good yields.
Q3: What are the potential side reactions, and how can they be minimized?
The primary side reactions in this synthesis are:
-
Dibromination: The formation of 2,2-dibromo-1-(3-(trifluoromethyl)phenyl)ethanone. To minimize this, use a stoichiometric amount of the brominating agent (typically 1.0 to 1.1 equivalents).
-
Ring Bromination: Electrophilic substitution on the aromatic ring. This is less common with deactivated rings like the trifluoromethylphenyl group but can occur, especially with impure reagents or certain catalysts. Using purified reagents and appropriate reaction conditions can mitigate this.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate. The starting material, 1-(3-(trifluoromethyl)phenyl)ethanone, is less polar than the product, this compound, which will have a lower Rf value.
Q5: What is the recommended work-up and purification procedure?
A typical aqueous work-up involves quenching the reaction with a reducing agent like sodium thiosulfate or sodium bisulfite to remove excess bromine, followed by washing with a saturated sodium bicarbonate solution to neutralize any acid. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Inactive brominating agent (e.g., old NBS).2. Insufficient catalyst or initiator.3. Reaction temperature is too low. | 1. Use freshly recrystallized NBS.2. Ensure the appropriate amount of acid catalyst or radical initiator is used.3. Gradually increase the reaction temperature while monitoring by TLC. |
| Formation of a significant amount of dibrominated product | 1. Excess of brominating agent used.2. High reaction temperature leading to indiscriminate reaction. | 1. Use a stoichiometric amount (1.0-1.1 eq.) of the brominating agent.2. Maintain a controlled reaction temperature. |
| Presence of aromatic ring bromination products | 1. Use of a strong Lewis acid catalyst.2. Impure brominating agent containing Br₂ and HBr. | 1. Opt for a milder acid catalyst or a radical-initiated pathway.2. Use high-purity or freshly recrystallized NBS. |
| Product decomposition during work-up | The product is a lachrymator and can be sensitive to prolonged exposure to aqueous base or heat. | Minimize the time of the aqueous work-up and avoid excessive heating during solvent evaporation. |
Experimental Protocols
Protocol 1: Bromination using Bromine in Chloroform (Adapted from the synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone)[1]
-
Dissolve 1-(3-(trifluoromethyl)phenyl)ethanone (1.0 eq.) in chloroform.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq.) in chloroform dropwise while maintaining the temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-cold water.
-
Separate the organic layer and wash sequentially with water, 10% aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Bromination using Pyridine Hydrobromide Perbromide in Acetic Acid (Adapted from the synthesis of 4-Trifluoromethyl-α-bromo-acetophenone)[2]
-
Dissolve 1-(3-(trifluoromethyl)phenyl)ethanone (1.0 eq.) in glacial acetic acid.
-
Add pyridine hydrobromide perbromide (1.1 eq.) to the solution.
-
Heat the reaction mixture to 90 °C and stir for approximately 3 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitate by filtration, or extract the product with a suitable organic solvent.
-
Wash the organic extract with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data for Analogous Reactions
The following table summarizes reaction conditions and yields for the α-bromination of acetophenone derivatives, providing a useful reference for optimizing the synthesis of this compound.
| Starting Material | Brominating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Trifluoromethylacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 | 90 ± 5 | [2] |
| 4-Chloroacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 | 85 ± 4 | [2] |
| 4-Chloroacetophenone | CuBr₂ | Acetic Acid | 90 | 3 | 60 ± 6 | [2] |
| 1-(3-nitrophenyl)ethanone | Br₂ | Chloroform | 0-5 then RT | 2 | High | [1] |
Visualizing the Workflow and Logic
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of this compound.
Troubleshooting Logic
References
Technical Support Center: Synthesis of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic procedure.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, focusing on the common method of alpha-bromination of 3'-(trifluoromethyl)acetophenone.
Issue 1: Low Yield of the Desired Monobrominated Product
-
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.
-
Suboptimal Temperature: The reaction temperature can significantly impact the rate of bromination. For the bromination of acetophenone derivatives, temperatures are often controlled to prevent side reactions. A study on the bromination of 4-trifluoromethylacetophenone found that a reaction temperature of 90°C was optimal for achieving a high yield.[1]
-
Choice of Brominating Agent: The reactivity of the brominating agent plays a crucial role. While elemental bromine (Br₂) is commonly used, it can sometimes lead to side reactions. Milder and more selective brominating agents like N-Bromosuccinimide (NBS) or pyridine hydrobromide perbromide can offer better control and potentially higher yields of the monobrominated product.[1]
-
Improper Work-up: The desired product may be lost during the work-up procedure. Ensure proper extraction techniques and minimize the product's contact with aqueous basic solutions for extended periods, as this can lead to hydrolysis.
-
Issue 2: Formation of Significant Amounts of a Dibrominated Byproduct
-
Question: I am observing a significant amount of a byproduct with a higher molecular weight, which I suspect is the dibrominated product (2,2-dibromo-1-(3-(trifluoromethyl)phenyl)ethanone). How can I minimize its formation?
-
Answer: The formation of the dibrominated byproduct is a common issue in the alpha-bromination of ketones. Here's how to mitigate it:
-
Control Stoichiometry: The most critical factor is the stoichiometry of the brominating agent. Use a strict 1:1 molar ratio of 3'-(trifluoromethyl)acetophenone to the brominating agent. Using an excess of the brominating agent will significantly increase the likelihood of dibromination.
-
Reaction Conditions: Running the reaction under acidic conditions is generally preferred to suppress over-bromination. The presence of an acid catalyst promotes the formation of the enol intermediate, and the subsequent bromination of the monobrominated product is typically slower than the initial bromination under these conditions.
-
Slow Addition of Brominating Agent: Add the brominating agent slowly and in a controlled manner to the reaction mixture. This helps to maintain a low concentration of the brominating agent at any given time, favoring monobromination.
-
Issue 3: Presence of Impurities from Ring Bromination
-
Question: My product is contaminated with isomers, and I suspect bromination has occurred on the aromatic ring. How can I prevent this side reaction?
-
Answer: Ring bromination is an electrophilic aromatic substitution reaction that can compete with the desired alpha-bromination. The trifluoromethyl group is a deactivating, meta-directing group, which reduces the reactivity of the aromatic ring towards electrophilic substitution. However, under certain conditions, ring bromination can still occur. To favor alpha-bromination over ring bromination:
-
Avoid Lewis Acid Catalysts: Do not use Lewis acid catalysts such as FeBr₃ or AlCl₃, as these strongly promote electrophilic aromatic substitution.
-
Reaction Conditions: The alpha-bromination of ketones is typically carried out under conditions that favor the formation of the enol or enolate, which then acts as the nucleophile. This is different from the conditions that promote electrophilic attack on the aromatic ring. Using a protic solvent like acetic acid or methanol often favors the desired alpha-bromination.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are:
-
2,2-dibromo-1-(3-(trifluoromethyl)phenyl)ethanone: This results from the over-bromination of the starting ketone.
-
Ring-brominated isomers: These are formed through electrophilic aromatic substitution on the phenyl ring. The trifluoromethyl group directs bromination to the meta-positions (relative to the trifluoromethyl group), but other isomers are also possible depending on the reaction conditions.
-
Unreacted 3'-(trifluoromethyl)acetophenone: Incomplete reaction will leave the starting material in the product mixture.
Q2: What is the recommended experimental protocol to achieve selective alpha-monobromination?
A2: While a specific, universally optimized protocol is not available, a general procedure based on established methods for acetophenone bromination can be adapted. This protocol aims to maximize the yield of the desired monobrominated product while minimizing byproducts.
| Parameter | Recommendation | Rationale |
| Starting Material | 3'-(Trifluoromethyl)acetophenone | The precursor for the desired product. |
| Brominating Agent | N-Bromosuccinimide (NBS) or Pyridine hydrobromide perbromide | These reagents are generally milder and more selective than elemental bromine, reducing the risk of over-bromination and side reactions. |
| Solvent | Glacial Acetic Acid or Methanol | Protic solvents that can facilitate the enolization of the ketone. |
| Catalyst | A catalytic amount of a strong acid (e.g., HBr) if using Br₂ | Acid catalysis promotes the formation of the enol intermediate, which is necessary for the reaction. Not typically required with NBS. |
| Stoichiometry | 1.0 : 1.0 to 1.0 : 1.1 (Ketone : Brominating Agent) | A slight excess of the brominating agent may be used to ensure complete conversion of the starting material, but a large excess should be avoided to prevent dibromination. |
| Temperature | 0°C to room temperature for addition, then potentially gentle heating (e.g., 40-50°C) | Keeping the temperature low during the addition of the brominating agent helps to control the reaction rate and minimize side reactions. Gentle heating may be required to drive the reaction to completion. |
| Reaction Time | 1-4 hours | The reaction progress should be monitored by TLC or GC-MS to determine the optimal reaction time. |
| Work-up | Quenching with a reducing agent (e.g., sodium bisulfite) to remove excess bromine, followed by extraction and washing with a mild base (e.g., sodium bicarbonate solution) to remove acidic byproducts. | Proper work-up is crucial for isolating a pure product. |
Q3: How can I purify the final product to remove the byproducts?
A3: The most common method for purifying this compound is recrystallization. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of hexane and ethyl acetate. Column chromatography on silica gel can also be an effective method for separating the desired product from the dibrominated and ring-brominated byproducts.
Experimental Workflow and Logic Diagram
The following diagram illustrates the general experimental workflow for the synthesis of this compound and the logical steps for troubleshooting common issues.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Selective Monobromination of Acetophenone
Welcome to the technical support center for the synthesis of acetophenone and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the α-bromination of acetophenone, with a primary focus on preventing the formation of dibrominated byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dibromination during the synthesis of α-bromoacetophenone?
A1: The primary cause of over-bromination (dibromination) is the reaction of the initially formed monobrominated product with additional brominating agent. Under certain conditions, the monobrominated product can be more reactive than the starting acetophenone, leading to the formation of α,α-dibromoacetophenone.
Q2: How do reaction conditions influence the selectivity between mono- and di-bromination?
A2: Reaction conditions play a critical role in controlling selectivity. Acid-catalyzed bromination generally favors monobromination because the introduction of the first electron-withdrawing bromine atom deactivates the enol intermediate towards further electrophilic attack.[1] In contrast, base-catalyzed halogenation often leads to polyhalogenation because the electron-withdrawing halogen atom increases the acidity of the remaining α-hydrogens, making subsequent deprotonation and reaction faster.[1]
Q3: Which brominating agents are recommended for selective monobromination?
A3: For selective monobromination, it is advisable to use milder and more selective brominating agents over elemental bromine (Br₂). Recommended reagents include:
-
Pyridine hydrobromide perbromide (PHPB): A stable, solid reagent that is safer to handle than liquid bromine and has been shown to give high yields of monobrominated products.[2][3]
-
N-Bromosuccinimide (NBS): A versatile and selective reagent for α-bromination of ketones, often used with an acid catalyst.[3][4][5]
Q4: My reaction is resulting in bromination on the aromatic ring instead of the acetyl side-chain. What is causing this and how can I prevent it?
A4: Ring bromination occurs when the aromatic ring is "activated" by electron-donating groups (e.g., -OH, -OCH₃), making it more susceptible to electrophilic attack than the enol of the acetyl group. To favor side-chain bromination, you can:
-
Protect activating groups: For instance, converting a hydroxyl group to an ether can decrease the electron density of the ring.[6]
-
Use a milder brominating agent: Reagents like NBS are generally more selective for α-bromination over aromatic bromination compared to Br₂ with a strong Lewis acid catalyst.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Formation of Dibrominated Product | 1. Excess of brominating agent. 2. Reaction temperature is too high. 3. Reaction time is too long. 4. Use of basic conditions. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.0 to 1.1 equivalents) of the brominating agent.[2][3] 2. Optimize the reaction temperature. For many procedures, 90°C has been found to be effective.[1][2] 3. Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed. A reaction time of 3 hours is often optimal.[2] 4. Perform the reaction under acidic conditions (e.g., in acetic acid).[1] |
| Low or No Conversion of Starting Material | 1. Reaction temperature is too low. 2. Inactive brominating agent or catalyst. 3. Insufficient reaction time. 4. Deactivated aromatic ring (strong electron-withdrawing groups). | 1. Gradually increase the reaction temperature while monitoring for side product formation.[1] 2. Use fresh, high-purity reagents. 3. Extend the reaction time, monitoring by TLC.[1] 4. Consider using a more reactive brominating system or harsher conditions, but with careful monitoring. |
| Bromination on the Aromatic Ring | 1. Highly activated aromatic ring. 2. Use of a strong Lewis acid catalyst (e.g., FeBr₃) which promotes aromatic substitution. | 1. Protect activating groups on the aromatic ring.[6] 2. Avoid strong Lewis acids. Use an acid catalyst like p-toluenesulfonic acid (p-TsOH) or perform the reaction in acetic acid.[1] |
Quantitative Data Summary
The choice of brominating agent and reaction conditions significantly impacts the yield of the desired α-bromoacetophenone.
Table 1: Comparison of Brominating Agents for the α-Bromination of 4-Chloroacetophenone [2]
| Brominating Agent | Reaction Conditions | Yield (%) |
| Pyridine Hydrobromide Perbromide | Acetic Acid, 90°C, 3h | 85 |
| N-Bromosuccinimide (NBS) | Acetic Acid, 90°C, 3h | Low (mostly unreacted starting material) |
| Cupric Bromide | Acetic Acid, 90°C, 3h | ~60 |
Table 2: Effect of Reaction Temperature on the Yield of α-Bromo-4-trifluoromethylacetophenone using Pyridine Hydrobromide Perbromide [2]
| Temperature (°C) | Yield (%) |
| 80 | 85 ± 8 |
| 90 | 90 ± 5 |
| 100 | 88 ± 6 |
| 120 | 87 ± 5 |
Table 3: Effect of Reaction Time on the Yield of α-Bromo-4-chloroacetophenone using Pyridine Hydrobromide Perbromide at 90°C [2]
| Time (h) | Yield (%) |
| 2 | Lower than optimal |
| 3 | 85 |
| 4 | Decreased yield with more byproducts |
Experimental Protocols
Protocol 1: Selective α-Monobromination using Pyridine Hydrobromide Perbromide [2][3]
This protocol is highly effective for a range of substituted acetophenones.
-
Materials:
-
Substituted Acetophenone (1.0 equivalent)
-
Pyridine Hydrobromide Perbromide (1.1 equivalents)
-
Glacial Acetic Acid
-
-
Procedure:
-
In a round-bottom flask, dissolve the acetophenone derivative in glacial acetic acid.
-
Add pyridine hydrobromide perbromide to the solution.
-
Attach a reflux condenser and heat the reaction mixture to 90°C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) for further purification.
-
Protocol 2: Selective α-Monobromination using N-Bromosuccinimide (NBS) and p-Toluenesulfonic Acid (p-TsOH) under Microwave Irradiation [5][7]
This method offers a rapid and efficient synthesis of α-bromoacetophenones.
-
Materials:
-
Acetophenone (1.0 equivalent)
-
N-Bromosuccinimide (NBS) (1.0 equivalent)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
In a dry microwave-safe flask with a Teflon stir bar, introduce the acetophenone, NBS, and p-TsOH.
-
Add anhydrous DCM.
-
Seal the flask and heat the mixture under microwave irradiation at 80°C for 30 minutes with stirring.
-
After completion, cool the reaction mixture.
-
The crude product can be extracted with dichloromethane, dried over anhydrous Na₂SO₄, and purified by crystallization.
-
Visual Guides
Acid-Catalyzed Monobromination Pathway
The following diagram illustrates the mechanism of acid-catalyzed α-bromination of acetophenone, which favors the formation of the monobrominated product.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. zenodo.org [zenodo.org]
- 7. Efficient and selective α-bromination of carbonyl compounds with <i>N</i>-bromosuccinimide under microwave - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Bromination of Trifluoromethylacetophenone
Welcome to the technical support center for the bromination of trifluoromethylacetophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find answers to frequently asked questions and detailed guides to prevent the common side reaction of aromatic ring bromination.
Frequently Asked Questions (FAQs)
Q1: I am trying to brominate the acetyl group of trifluoromethylacetophenone but am seeing significant amounts of bromination on the aromatic ring. What is causing this?
A1: Ring bromination of trifluoromethylacetophenone occurs when the reaction conditions favor electrophilic aromatic substitution over the desired side-chain bromination. The trifluoromethyl group is strongly deactivating, which generally disfavors ring bromination. However, certain conditions can still promote this unwanted side reaction. Key factors include the choice of brominating agent, the presence of strong Lewis acid catalysts, and high reaction temperatures. For instance, using molecular bromine (Br₂) in the presence of a Lewis acid like AlCl₃ can lead to ring substitution.[1]
Q2: What is the most effective way to selectively achieve α-bromination on the side chain?
A2: To favor α-bromination, you should employ reaction conditions that promote either a radical pathway or an acid-catalyzed enolization mechanism.[2] Using N-Bromosuccinimide (NBS) as the brominating agent is a common and effective strategy for selective benzylic bromination.[3][4] This reaction is typically initiated by light (photo-initiation) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[3] Alternatively, acid-catalyzed bromination using a protic acid can also be selective for the side chain.[2]
Q3: My reaction mixture is turning thick and viscous, and my yields are low. What is happening?
A3: A thickening or solidifying reaction mixture is often an indication of polymerization, where the starting material or product molecules react with each other to form long-chain polymers.[5] This can be initiated by either radical species or acidic byproducts like hydrogen bromide (HBr).[5] To prevent this, consider using radical inhibitors, controlling the reaction temperature, and excluding light.[5]
Q4: Can the solvent choice influence the selectivity of the bromination?
A4: Yes, the solvent can play a significant role. For radical brominations using NBS, non-polar solvents like carbon tetrachloride (CCl₄) are traditionally used.[3] For acid-catalyzed reactions, polar solvents that can support the formation of the enol intermediate are often employed.[2][6] It is crucial to use anhydrous solvents, as water can sometimes promote undesired side reactions.
Troubleshooting Guides
Issue 1: Ring Bromination is Observed
| Potential Cause | Troubleshooting Step | Rationale |
| Use of strong Lewis acids (e.g., AlCl₃, FeBr₃) | Switch to a radical-initiated or acid-catalyzed protocol. | Lewis acids activate the bromine molecule, making it a more potent electrophile that can attack the deactivated aromatic ring.[1] |
| High reaction temperatures | Lower the reaction temperature. | Higher temperatures can sometimes overcome the activation energy barrier for ring substitution. |
| Use of molecular bromine (Br₂) without an initiator | Replace Br₂ with N-Bromosuccinimide (NBS). | NBS is a milder brominating agent that, under the right conditions, selectively generates bromine radicals for side-chain substitution.[3][4] |
Issue 2: Low Yields and Polymerization
| Potential Cause | Troubleshooting Step | Rationale |
| Radical polymerization | Add a radical inhibitor (e.g., hydroquinone, BHT).[5][7] | Radical inhibitors scavenge reactive radical species, preventing them from initiating polymerization chain reactions.[5][7][8] |
| Acid-catalyzed polymerization | Add an acid scavenger (e.g., sodium carbonate). | An acid scavenger neutralizes acidic byproducts like HBr that can catalyze polymerization.[5] |
| Photo-initiation of polymerization | Conduct the reaction in the dark by wrapping the flask in aluminum foil. | Light can generate radical species that initiate polymerization.[5] |
| High concentration of reactants | Perform the reaction at a lower concentration. | Lower concentrations can reduce the rate of intermolecular side reactions, including polymerization. |
Experimental Protocols
Protocol 1: Selective α-Bromination using NBS and a Radical Initiator
This protocol is designed to maximize the yield of the α-bromo trifluoromethylacetophenone while minimizing ring bromination.
Materials:
-
Trifluoromethylacetophenone
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Anhydrous Carbon Tetrachloride (CCl₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Light source (e.g., UV lamp), if not using a chemical initiator
Procedure:
-
In a round-bottom flask, dissolve the trifluoromethylacetophenone in anhydrous CCl₄.
-
Add NBS (1.1 equivalents) and a catalytic amount of AIBN (or benzoyl peroxide) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Protocol 2: Acid-Catalyzed α-Bromination
This protocol utilizes an acid catalyst to promote the formation of the enol intermediate, which then reacts with bromine.
Materials:
-
Trifluoromethylacetophenone
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
Procedure:
-
Dissolve the trifluoromethylacetophenone in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise from an addition funnel with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, pour the mixture into a beaker of ice water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acetic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
Data Presentation
The following table summarizes typical yields and selectivities for different bromination methods of acetophenone derivatives. Note that specific results for trifluoromethylacetophenone may vary.
| Method | Brominating Agent | Catalyst/Initiator | Solvent | Typical Yield (%) | Selectivity (Side-chain:Ring) | Reference |
| Radical Bromination | NBS | AIBN | CCl₄ | 80-95 | >95:5 | [3] |
| Acid-Catalyzed | Br₂ | HBr/Acetic Acid | Acetic Acid | 70-85 | >90:10 | [2][6] |
| Electrochemical | NH₄Br | H₂SO₄ | H₂O:CH₃CN | ~80 | High | [9][10] |
| Lewis Acid Catalyzed | Br₂ | AlCl₃ (excess) | None | 70-75 | 0:100 (meta-ring) | [1] |
Visualizations
Caption: Workflow for selective α-bromination using NBS.
Caption: Decision tree for selecting a bromination method.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. zenodo.org [zenodo.org]
- 7. What are Radical inhibitors and their role in a reaction? | Organic Chemistry Q&As [curlyarrows.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Electroselective α-bromination of acetophenone using in situ bromonium ions from ammonium bromide - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the purification of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone from its common starting material, 1-(3-(trifluoromethyl)phenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities include unreacted starting material (1-(3-(trifluoromethyl)phenyl)ethanone), the dibrominated byproduct (2,2-dibromo-1-(3-(trifluoromethyl)phenyl)ethanone), and potentially ring-brominated isomers. The presence of excess bromine or prolonged reaction times can increase the formation of the dibrominated byproduct.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A suitable mobile phase for separating the product from the starting material and major impurities is a mixture of hexane and ethyl acetate. The product, being more polar than the starting material but less polar than some byproducts, will have a distinct Rf value.
Q3: What are the recommended storage conditions for the purified product?
A3: this compound should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation.[1] It is sensitive to moisture and light.
Q4: The purified product is a light-yellow solid. Is this normal?
A4: Yes, the appearance of this compound is often described as a light-yellow solid.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield After Purification | - Incomplete reaction during synthesis.- Product loss during extraction and washing steps.- Using an inappropriate solvent for recrystallization, leading to high solubility of the product at low temperatures.- Inefficient separation during column chromatography. | - Monitor the reaction closely by TLC to ensure complete consumption of the starting material.- Minimize the number of extraction and washing steps.- Carefully select a recrystallization solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.- Optimize the mobile phase for column chromatography to achieve better separation. |
| Product Contaminated with Starting Material | - Incomplete bromination reaction.- Co-elution during column chromatography.- Co-crystallization during recrystallization. | - Ensure the use of a slight excess of the brominating agent and adequate reaction time.- Adjust the polarity of the mobile phase in column chromatography for better separation (e.g., decrease the proportion of ethyl acetate in hexane).- Perform a second recrystallization with a different solvent system. |
| Presence of Dibrominated Impurity | - Use of excess brominating agent.- High reaction temperature or prolonged reaction time. | - Use a stoichiometric amount of the brominating agent.- Carefully control the reaction temperature and time.- Column chromatography is generally effective for removing the more polar dibrominated byproduct. |
| Oily Product Instead of Crystalline Solid | - Presence of impurities that inhibit crystallization.- Rapid cooling during recrystallization. | - Purify the crude product by column chromatography before attempting recrystallization.- Allow the recrystallization solution to cool slowly to room temperature before placing it in an ice bath. Seeding with a small crystal of the pure product can also promote crystallization. |
Physicochemical and Spectral Data
A summary of key quantitative data for this compound is provided below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrF₃O | [2] |
| Molecular Weight | 267.04 g/mol | [2] |
| Appearance | Light yellow solid | [2] |
| Boiling Point | 232.4 °C at 760 mmHg | [3] |
| Density | 1.593 g/cm³ | [3] |
| Melting Point | Not available | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1][4] |
Predicted Spectral Data
| Technique | Expected Peaks |
| ¹H NMR (CDCl₃) | Aromatic protons (m, 4H), -CH₂Br (s, 2H) |
| ¹³C NMR (CDCl₃) | C=O, aromatic carbons, CF₃, -CH₂Br |
| IR (KBr) | C=O stretch, C-Br stretch, C-F stretch, aromatic C-H and C=C stretches |
| Mass Spec (EI) | M⁺ peak at m/z 266/268 (due to Br isotopes), fragments corresponding to loss of Br, COCH₂Br, and CF₃. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is designed to separate this compound from unreacted starting material and the dibrominated byproduct.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Before starting the column, determine an optimal solvent system using TLC. A good starting point is a 10:1 mixture of hexane:ethyl acetate. The desired product should have an Rf value of approximately 0.3-0.4.
-
Column Packing:
-
Securely clamp the glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in hexane and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system (e.g., 10:1 hexane:ethyl acetate).
-
Collect fractions in separate tubes.
-
Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.
-
-
Fraction Pooling and Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying the product if the main impurity is the starting material.
Materials:
-
Crude this compound (previously purified by column chromatography if significant amounts of other impurities are present)
-
Hexane or an ethanol/water mixture
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Test the solubility of a small amount of the crude product in different solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Hexane or an ethanol/water mixture are good starting points.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Workflow for Recrystallization Purification.
Caption: Relationship between Starting Material, Product, and Key Impurity.
References
- 1. 1-(2-Bromo-3-trifluoromethyl-phenyl)-ethanone - CAS:1232403-45-0 - Sunway Pharm Ltd [3wpharm.com]
- 2. americanelements.com [americanelements.com]
- 3. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 4. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Synthesis of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on improving yield and purity.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | - Increase reaction time and monitor progress by TLC or GC-MS.- Ensure the brominating agent is active; use a freshly opened or purified batch. |
| Suboptimal reaction temperature. | - For bromination using pyridine hydrobromide perbromide, a reaction temperature of 90°C has been shown to be effective for similar substrates.[1] | |
| Inefficient brominating agent. | - Pyridine hydrobromide perbromide has been reported to give high yields (up to 90%) for the bromination of trifluoromethyl-substituted acetophenones.[1] | |
| Presence of Multiple Products (Low Purity) | Over-bromination (formation of dibromo species). | - Use a strict 1.0 to 1.1 molar equivalent of the brominating agent relative to the starting material.- Add the brominating agent slowly and portion-wise to the reaction mixture. |
| Ring bromination. | - Use a less harsh brominating agent like N-Bromosuccinimide (NBS) which provides a low, controlled concentration of bromine.[2] - Avoid strong Lewis acid catalysts if ring bromination is a significant issue. | |
| Unreacted starting material. | - Ensure the reaction goes to completion by monitoring with TLC or GC-MS before quenching.- Check the purity and reactivity of the brominating agent. | |
| Difficult Purification | Co-elution of product and byproducts. | - Optimize the solvent system for column chromatography. A gradient elution from non-polar (e.g., hexanes) to a slightly more polar solvent (e.g., ethyl acetate/hexanes mixture) is often effective. |
| Oily product that is difficult to handle. | - If the product is an oil, ensure all solvent is removed under high vacuum.- Attempt to crystallize the product from a suitable solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective brominating agent for the synthesis of this compound?
A1: While several brominating agents can be used, pyridine hydrobromide perbromide has been shown to be highly effective for the α-bromination of acetophenone derivatives, including those with a trifluoromethyl group, providing yields as high as 90%.[1] N-Bromosuccinimide (NBS) is another excellent choice, particularly for minimizing side reactions like ring bromination, as it provides a controlled, low concentration of bromine.[2]
Q2: What are the common side products in this synthesis and how can I minimize them?
A2: The most common side products are the dibrominated product and isomers resulting from aromatic ring bromination. To minimize the dibrominated product, it is crucial to use a precise stoichiometry of the brominating agent (1.0-1.1 equivalents). Slow, portion-wise addition of the brominating agent can also help. To avoid ring bromination, using a milder brominating agent like NBS is recommended over molecular bromine.[2]
Q3: What reaction conditions are optimal for this synthesis?
A3: For the bromination of 4-trifluoromethylacetophenone using pyridine hydrobromide perbromide, a reaction temperature of 90°C for 3 hours in acetic acid as a solvent has been reported to give a high yield.[1] For bromination with bromine, a lower temperature (0-5°C) is often used initially to control the reaction rate and minimize side reactions.[3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). TLC will show the consumption of the starting material (3'-(trifluoromethyl)acetophenone) and the appearance of the product spot. GC-MS can provide more detailed information on the relative amounts of starting material, product, and any byproducts.
Q5: What is a suitable work-up and purification procedure for this product?
A5: A typical work-up procedure involves quenching the reaction with water and extracting the product into an organic solvent like chloroform or ethyl acetate. The organic layer is then washed with an aqueous solution of a reducing agent (like sodium bisulfite or sodium thiosulfate) to remove any unreacted bromine, followed by a wash with brine. After drying the organic layer and removing the solvent, the crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[3]
Experimental Protocols
Protocol 1: Bromination using Pyridine Hydrobromide Perbromide (Adapted from a similar procedure)
This protocol is adapted from the successful bromination of 4-trifluoromethylacetophenone.[1]
Materials:
-
3'-(Trifluoromethyl)acetophenone
-
Pyridine hydrobromide perbromide
-
Glacial acetic acid
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3'-(trifluoromethyl)acetophenone (1.0 eq) in glacial acetic acid.
-
Add pyridine hydrobromide perbromide (1.1 eq) to the solution.
-
Heat the reaction mixture to 90°C and stir for 3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Bromination using Bromine (Adapted from a similar procedure)
This protocol is adapted from the bromination of 1-(3-nitrophenyl)ethanone.[3]
Materials:
-
3'-(Trifluoromethyl)acetophenone
-
Bromine
-
Chloroform
-
10% aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3'-(trifluoromethyl)acetophenone (1.0 eq) in chloroform in a round-bottom flask equipped with a dropping funnel.
-
Cool the stirred solution to 0-5°C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in chloroform dropwise to the reaction mixture.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into ice-cold water.
-
Separate the organic layer and wash it with 10% aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Brominating Agents for Acetophenone Derivatives [1]
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-chloroacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 | 85 |
| 4-trifluoromethylacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 | 90 |
| 4-chloroacetophenone | N-Bromosuccinimide (NBS) | Acetic Acid | 90 | 3 | Low |
| 4-chloroacetophenone | Cupric bromide | Acetic Acid | 90 | 3 | ~60 |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low product yield.
References
Technical Support Center: Troubleshooting Low Yield in the Bromination of 3'-(Trtrifluoromethyl)acetophenone
Welcome to the technical support center for the bromination of 3'-(trifluoromethyl)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 2-bromo-3'-(trifluoromethyl)acetophenone. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common issues encountered during this synthesis, particularly focusing on overcoming low reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in the bromination of 3'-(trifluoromethyl)acetophenone?
A1: Low yields can stem from several factors. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, which generally favors the desired α-bromination at the acetyl group over aromatic substitution. However, this deactivation can also make the initial enolization of the ketone, a rate-determining step, more difficult. Other common causes for low yield include incomplete conversion, the formation of side products such as di-brominated species, and issues with the reaction work-up and product purification.
Q2: What are the most common side products in this reaction?
A2: The primary side products are typically the di-brominated species, 2,2-dibromo-1-(3-(trifluoromethyl)phenyl)ethan-1-one. While the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution, ring bromination is still a possibility, though less common under controlled acidic conditions.
Q3: Which brominating agent is best for this reaction?
A3: Both molecular bromine (Br₂) and N-bromosuccinimide (NBS) are commonly used. NBS is often favored as it is a solid, easier to handle, and can offer higher selectivity, potentially reducing the formation of over-brominated byproducts when used under optimized conditions. Pyridine hydrobromide perbromide is another effective and manageable brominating agent.
Q4: How does the trifluoromethyl group affect the reaction?
A4: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. This has two main effects:
-
Deactivation of the Aromatic Ring: It makes electrophilic aromatic substitution on the benzene ring less favorable, thus promoting the desired bromination on the α-carbon of the acetyl group.
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Effect on Enolization: It can influence the rate of enol formation, which is crucial for the reaction to proceed.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. By comparing the reaction mixture to a spot of the starting material (3'-(trifluoromethyl)acetophenone), you can observe the disappearance of the starting material and the appearance of the product spot. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture, allowing for the identification of products and byproducts.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues leading to low yields.
Issue 1: Incomplete or Slow Reaction
| Potential Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature | The electron-withdrawing -CF₃ group can slow down the rate-determining enolization step. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish at room temperature, consider moderately increasing the temperature (e.g., to 40-50 °C), but be cautious as higher temperatures can also promote side reactions. |
| Ineffective Catalyst | For acid-catalyzed bromination, ensure the acid (e.g., acetic acid, HBr) is of appropriate concentration and purity. For some substrates, a Lewis acid catalyst might be necessary to facilitate the reaction. |
| Poor Quality Reagents | Ensure that the brominating agent and solvent are pure and anhydrous, as moisture can interfere with the reaction. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Recommended Solution |
| Over-bromination (Di-bromination) | This is a common side reaction. To minimize it, carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.1 equivalents. Adding the brominating agent slowly and at a low temperature can also help prevent localized high concentrations that favor di-bromination. |
| Aromatic Ring Bromination | While less likely due to the deactivating -CF₃ group, it can occur. Performing the reaction under acidic conditions and avoiding strong Lewis acid catalysts that promote aromatic substitution can help ensure selectivity for α-bromination. |
Issue 3: Difficult Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product is an Oil | 2-Bromo-3'-(trifluoromethyl)acetophenone can be an oil or a low-melting solid, making crystallization challenging. If direct crystallization from the reaction mixture is unsuccessful, perform an aqueous work-up, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), and purify by column chromatography on silica gel. |
| Emulsion during Work-up | If an emulsion forms during the aqueous work-up, adding a saturated brine solution can help to break it. |
Data Presentation
The following table summarizes yield data for the bromination of acetophenone derivatives with electron-withdrawing groups, providing a reference for expected outcomes under various conditions. Note that the data for 4-trifluoromethylacetophenone is presented as a close analog to 3'-(trifluoromethyl)acetophenone.
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Trifluoromethylacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 | 90 | [1] |
| 4-Chloroacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 | 85 | [1] |
| 4-Bromoacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 | 88 | [1] |
| 4-Iodoacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 | 86 | [1] |
| 3-Chloroacetophenone | Bromine | Methanol/HCl | 0-5 | 2 | 11 | [2] |
Experimental Protocols
Protocol 1: General Procedure for α-Bromination using Bromine in Acetic Acid
This protocol is a general method that can be adapted for the bromination of 3'-(trifluoromethyl)acetophenone.
Materials:
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3'-(Trifluoromethyl)acetophenone
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Bromine (Br₂)
-
Glacial Acetic Acid
-
Ice-water
-
Sodium bisulfite solution (aqueous)
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Dichloromethane (or other suitable extraction solvent)
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Anhydrous magnesium sulfate or sodium sulfate
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Round-bottom flask
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Dropping funnel
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Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3'-(trifluoromethyl)acetophenone (1.0 eq.) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0-1.1 eq.) in glacial acetic acid from the dropping funnel over a period of 30-60 minutes with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 1-3 hours), pour the reaction mixture into ice-water.
-
If the bromine color persists, add a small amount of sodium bisulfite solution to quench the excess bromine.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
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Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent if it is a solid.
Visualizations
Signaling Pathway of Acid-Catalyzed Bromination
Caption: Acid-catalyzed α-bromination proceeds via a protonated ketone and an enol intermediate.
Experimental Workflow for Bromination and Troubleshooting
Caption: A general workflow for the bromination reaction and key troubleshooting decision points.
References
stability of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone in different solvents
This technical support center provides guidance on the stability, handling, and troubleshooting for experiments involving 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone. This alpha-bromo ketone is a reactive intermediate susceptible to degradation, particularly in the presence of nucleophilic solvents. Understanding its stability is crucial for successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low when using this compound. What could be the cause?
A1: Low yields are often attributed to the degradation of the starting material. This compound is susceptible to nucleophilic attack and elimination reactions. Consider the following:
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Solvent Choice: Protic solvents such as water, methanol, and ethanol can act as nucleophiles, leading to solvolysis of the alpha-bromo ketone. Polar aprotic solvents like acetonitrile, acetone, or THF are generally recommended to enhance stability in solution.
-
Moisture: Ensure all solvents and reagents are anhydrous, as water will hydrolyze the compound.
-
Storage: The compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation over time.[1]
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote degradation.
Q2: I observe multiple spots on my TLC analysis of the starting material. Is this normal?
A2: this compound should ideally appear as a single spot on TLC. The presence of multiple spots suggests that the material may have degraded. It is advisable to purify the compound before use if significant impurities are detected. Common degradation products may be more polar than the starting material.
Q3: What are the likely degradation products of this compound in protic solvents?
A3: In protic solvents (e.g., methanol, water), the primary degradation pathway is expected to be solvolysis, a nucleophilic substitution reaction where the solvent molecule acts as the nucleophile. For example, in methanol, the expected degradation product would be 2-methoxy-1-(3-(trifluoromethyl)phenyl)ethanone. In the presence of water, the corresponding alpha-hydroxy ketone would be formed.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation:
-
Use fresh, high-purity starting material.
-
Employ anhydrous polar aprotic solvents.
-
Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Maintain the recommended reaction temperature and avoid unnecessary heating.
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Minimize the time the compound is in solution before use.
Stability of this compound in Different Solvents
| Solvent Class | Example Solvents | Expected Relative Stability | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low | These solvents can act as nucleophiles, leading to solvolysis reactions (SN1 or SN2 pathway). The rate of degradation is expected to be significant. |
| Polar Aprotic | Acetonitrile, Acetone, DMSO, DMF | Moderate to High | These solvents do not have acidic protons and are less nucleophilic than protic solvents, thus minimizing solvolysis. They are generally the preferred solvents for reactions involving this compound. |
| Non-Polar | Hexane, Toluene | High (in the absence of nucleophiles) | These solvents are non-nucleophilic and will not directly cause degradation. However, the solubility of the compound may be limited. |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of this compound under various stress conditions. This will help in identifying potential degradation products and developing a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade solvents: Acetonitrile, Methanol, Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Thermostatic oven/water bath
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable polar aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep the mixture at room temperature for 1 hour.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C in a thermostatic oven for 48 hours. Dissolve the stressed solid in the stock solution solvent before analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 48 hours.
-
-
Sample Analysis:
-
Before and after each stress condition, analyze the samples by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
A reverse-phase C18 column is a good starting point for method development.
-
The mobile phase can be a gradient of acetonitrile and water.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each stress condition.
-
Determine the retention times of the degradation products.
-
This data can be used to develop and validate a stability-indicating HPLC method.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
Welcome to the technical support center for 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and challenges encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound?
A1: this compound is a reactive α-bromo ketone. The primary desired reaction is often nucleophilic substitution at the α-carbon. However, several side reactions can occur depending on the reaction conditions, base, and nucleophile used. The most common side reactions include Favorskii rearrangement, elimination (dehydrobromination), and hydrolysis.
Q2: I am observing a product with a different carbon skeleton, possibly a carboxylic acid derivative. What could be the cause?
A2: The formation of a rearranged carboxylic acid, ester, or amide product is characteristic of the Favorskii rearrangement.[1][2][3][4] This reaction is promoted by bases, such as hydroxides or alkoxides. The base abstracts an acidic proton, leading to a cyclopropanone intermediate that is then attacked by a nucleophile.[3][4] For this compound, which lacks α'-hydrogens, a quasi-Favorskii rearrangement may occur where the nucleophile adds to the carbonyl group first, followed by rearrangement and bromide displacement.
Q3: My reaction is producing a significant amount of an α,β-unsaturated ketone. How can I prevent this?
A3: The formation of an α,β-unsaturated ketone is the result of an elimination reaction (dehydrobromination).[5][6] This side reaction is particularly favored by sterically hindered, non-nucleophilic bases such as pyridine, or when using strong bases with bulky nucleophiles.[5] To minimize this, consider using a less hindered base or a more nucleophilic reagent in a non-polar solvent.
Q4: After aqueous workup, I've isolated an α-hydroxy ketone. Is this a common impurity?
A4: Yes, the formation of 1-hydroxy-1-(3-(trifluoromethyl)phenyl)ethan-2-one is a potential side product resulting from the hydrolysis of the carbon-bromine bond. This can happen if water is present in the reaction mixture or during aqueous workup procedures.[7] To avoid this, ensure all reagents and solvents are anhydrous and perform the reaction under an inert atmosphere. If unavoidable, minimize the duration of contact with water during extraction.
Q5: What are the ideal storage conditions for this compound to maintain its stability?
A5: To ensure stability and prevent degradation, the compound should be stored in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon). It is incompatible with strong oxidizing agents.[8] Proper storage is crucial to prevent hydrolysis from atmospheric moisture and other degradation pathways.
Troubleshooting Guide
This guide provides potential causes and solutions for common issues encountered during reactions with this compound.
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Low yield of desired substitution product; isolation of a rearranged ester or carboxylic acid. | Favorskii Rearrangement: The base used (e.g., RO⁻, OH⁻) is promoting rearrangement instead of substitution.[1][3][4] | - Use a non-nucleophilic, hindered base if a base is required for other steps. - Employ a soft, non-basic nucleophile if possible. - Lower the reaction temperature to favor the substitution pathway. |
| Formation of 3-(Trifluoromethyl)benzoyl-methane (an α,β-unsaturated ketone). | Elimination Reaction (Dehydrobromination): The base is acting as a base rather than a nucleophile, abstracting a proton from the α-carbon.[5][6] This is common with bulky bases. | - Switch to a less sterically hindered base or a more nucleophilic reagent. - Use a non-polar aprotic solvent. - Avoid high reaction temperatures. |
| Presence of 1-hydroxy-1-(3-(trifluoromethyl)phenyl)ethan-2-one in the product mixture. | Hydrolysis: The starting material or intermediate is reacting with water present in the solvent, reagents, or during workup.[7] | - Ensure all glassware, solvents, and reagents are rigorously dried before use. - Run the reaction under an inert atmosphere (N₂ or Ar). - Minimize contact time with aqueous solutions during workup and use brine to wash. |
| Complex mixture of unidentified products. | Multiple Side Reactions Occurring: A combination of elimination, rearrangement, and/or self-condensation may be happening. | - Re-evaluate the choice of base and nucleophile. A weaker, non-nucleophilic base or a soft nucleophile may be more selective. - Carefully control the stoichiometry of reagents. - Monitor the reaction closely by TLC or LCMS to identify the point of optimal product formation and minimize subsequent degradation. |
Reaction Pathways Overview
The following diagrams illustrate the main reaction pathways involving this compound.
Caption: Overview of competing reaction pathways for this compound.
Detailed Mechanism: Favorskii Rearrangement
The Favorskii rearrangement is a significant side reaction when using strong bases. The mechanism for substrates lacking an α'-hydrogen, like the title compound, proceeds via a quasi-Favorskii pathway.
Caption: Simplified mechanism of the base-induced quasi-Favorskii rearrangement.
Experimental Protocols
Protocol 1: Minimizing Elimination Side Reactions
This protocol is designed for a nucleophilic substitution reaction where the competing elimination reaction is a concern.
-
Reagent & Glassware Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.
-
Ensure the nucleophile is pure and dry.
-
-
Reaction Setup:
-
Set up the reaction under an inert atmosphere (N₂ or Ar).
-
Dissolve the substrate (e.g., a thiol or amine nucleophile) in a non-polar aprotic solvent (e.g., THF, Dioxane).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reagent Addition:
-
Dissolve this compound (1.0 eq.) in a minimal amount of the anhydrous solvent.
-
Add the solution of the α-bromo ketone dropwise to the cooled solution of the nucleophile (1.1 eq.) over 15-30 minutes.
-
-
Reaction & Monitoring:
-
Stir the reaction at 0 °C or allow it to slowly warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the formation of the desired product and the less polar α,β-unsaturated ketone byproduct.
-
-
Workup:
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the desired product from any non-polar elimination byproduct.
-
References
- 1. homework.study.com [homework.study.com]
- 2. Favorskii Reaction [organic-chemistry.org]
- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 4. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
effect of temperature on the synthesis of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone. A key focus is the critical role of temperature in achieving high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the α-bromination of 1-(3-(trifluoromethyl)phenyl)ethanone?
A1: The primary challenge is achieving selective mono-bromination at the α-position of the ketone while minimizing side reactions. The two main side reactions of concern are over-bromination, leading to the formation of a di-brominated product, and electrophilic substitution on the aromatic ring. Careful control of reaction conditions, especially temperature, is crucial for success.
Q2: How does reaction temperature influence the selectivity and yield of the synthesis?
A2: Temperature is a critical parameter that directly impacts both the rate of reaction and its selectivity.[1]
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Low Temperatures (e.g., 0-25 °C): At lower temperatures, the reaction rate is slower, which can be advantageous for controlling the reaction and preventing over-bromination. However, this may also lead to incomplete conversion of the starting material if the reaction time is not sufficiently long.[1]
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Moderate Temperatures (e.g., 25-80 °C): This range often represents a good balance between reaction rate and selectivity. For many α-bromination reactions of acetophenones, an optimal temperature is found within this range that maximizes the yield of the desired mono-brominated product.
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High Temperatures (e.g., >80 °C): While higher temperatures can significantly increase the reaction rate and drive the reaction to completion, they also increase the likelihood of side reactions.[2][3] This includes the formation of di-brominated byproducts and potential ring bromination, depending on the substrate and reagents used.[2][3] For instance, in the bromination of 4-trifluoromethylacetophenone, increasing the temperature to 90°C was found to be optimal for converting the starting material.[2][3]
Q3: What are the most common brominating agents for this synthesis, and how does temperature selection depend on the reagent?
A3: Several brominating agents can be used, each with its own reactivity profile that influences the optimal temperature range.
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N-Bromosuccinimide (NBS): A mild and selective brominating agent, often used with a catalytic amount of acid. Reactions with NBS are typically run at temperatures ranging from room temperature to reflux, depending on the solvent.
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Pyridine Hydrobromide Perbromide: This reagent is considered a safer alternative to liquid bromine and is effective for α-bromination. Studies on similar substrates have shown optimal yields at temperatures around 90°C in acetic acid.[2][3][4]
-
Liquid Bromine (Br₂): Highly reactive and less selective, requiring careful control of addition and temperature, often at low temperatures (e.g., 0-5 °C) to manage its reactivity and prevent over-bromination.[5][6]
Q4: Can the choice of solvent affect the optimal reaction temperature?
A4: Yes, the solvent plays a crucial role. The choice of solvent can influence the solubility of reagents, the reaction mechanism, and the optimal temperature range. For instance, reactions in methanol might be conducted at lower temperatures (0-5 °C), while reactions in acetic acid or dichloromethane might require higher temperatures to proceed at a reasonable rate.[1][5]
Q5: What is the difference between acid-catalyzed and base-catalyzed α-bromination, and how does this relate to temperature control?
A5:
-
Acid-Catalyzed Bromination: This method proceeds through an enol intermediate. The rate-determining step is often the formation of the enol.[7][8] Acidic conditions generally favor mono-bromination because the introduction of the first bromine atom deactivates the enol towards further electrophilic attack.[4] Temperature control is still essential to prevent side reactions.
-
Base-Catalyzed Bromination: This reaction proceeds through an enolate intermediate. The resulting α-bromo ketone is more acidic than the starting ketone, leading to rapid subsequent brominations. Therefore, base-catalyzed reactions are generally not suitable for the synthesis of mono-brominated ketones and often lead to poly-halogenated products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Reaction temperature is too low. 2. Inactive brominating agent or catalyst. 3. Insufficient reaction time. | 1. Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or GC. 2. Use fresh, high-purity reagents. 3. Extend the reaction time, monitoring periodically. |
| Formation of Di-brominated Product | 1. Excess of brominating agent. 2. Reaction temperature is too high. 3. Reaction conditions favor polyhalogenation (e.g., basic conditions). | 1. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent.[9] 2. Lower the reaction temperature.[1] 3. Ensure the reaction is conducted under acidic or neutral conditions.[4] |
| Bromination on the Aromatic Ring | 1. Presence of a strong Lewis acid catalyst (e.g., FeBr₃) that promotes aromatic substitution. 2. The aromatic ring is highly activated (less of a concern with the electron-withdrawing -CF₃ group). | 1. Avoid strong Lewis acid catalysts. Use an acid catalyst like p-toluenesulfonic acid (p-TsOH) or HCl.[1] 2. Use a milder brominating agent like NBS, which is more selective for the α-position. |
| Reaction is Too Vigorous or Uncontrollable | 1. Addition of a highly reactive brominating agent (like liquid bromine) is too fast. 2. The reaction is highly exothermic. | 1. Add the brominating agent dropwise. 2. Cool the reaction mixture in an ice bath during the addition of the brominating agent. |
| Difficulty in Product Isolation/Purification | 1. The product and starting material have similar polarities. 2. The product is an oil, making recrystallization difficult. | 1. Optimize the reaction to drive it to completion to minimize the amount of starting material in the crude product. 2. If column chromatography is necessary, use a less polar eluent system to improve separation.[9] |
Data Presentation: Effect of Temperature on Yield
The following tables summarize data from studies on the α-bromination of structurally similar acetophenone derivatives, illustrating the general effect of temperature on reaction outcomes. This data can serve as a guide for optimizing the synthesis of this compound.
Table 1: Effect of Temperature on the Yield of 4-Chloro-α-bromoacetophenone using Pyridine Hydrobromide Perbromide in Acetic Acid
| Temperature (°C) | Yield (%) |
| 70 | 66 |
| 80 | 82 |
| 90 | 91 |
| 100 | 89 |
| Data suggests that 90°C is the optimal temperature for this specific transformation, with a decrease in yield at higher temperatures likely due to byproduct formation.[1] |
Table 2: Effect of Temperature on the α-Bromination of Acetophenone with NBS and p-TsOH in Dichloromethane (Microwave Irradiation)
| Temperature (°C) | Time (min) | Conversion (%) |
| 60 | 30 | 85 |
| 70 | 30 | 92 |
| 80 | 30 | 99 |
| 90 | 30 | 95 |
| This data from a microwave-assisted synthesis indicates that 80°C provides the highest conversion for this system.[1] |
Experimental Protocols
Below are generalized protocols for the α-bromination of 1-(3-(trifluoromethyl)phenyl)ethanone using different brominating agents. Note: These are starting points and may require optimization for your specific setup and scale.
Protocol 1: Using Pyridine Hydrobromide Perbromide in Acetic Acid
-
Materials:
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1-(3-(trifluoromethyl)phenyl)ethanone
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Pyridine Hydrobromide Perbromide
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirring
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-(3-(trifluoromethyl)phenyl)ethanone (1.0 eq.) in glacial acetic acid.
-
Add pyridine hydrobromide perbromide (1.1 eq.).
-
Heat the reaction mixture to a specific temperature (e.g., starting at 80-90 °C) and stir for 3 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the crude this compound.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) for further purification if necessary.
-
Protocol 2: Using N-Bromosuccinimide (NBS) and a Catalytic Acid
-
Materials:
-
1-(3-(trifluoromethyl)phenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Dichloromethane (DCM) or another suitable solvent
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirring
-
-
Procedure:
-
Dissolve 1-(3-(trifluoromethyl)phenyl)ethanone (1.0 eq.) and a catalytic amount of p-TsOH in DCM in a round-bottom flask.
-
Add NBS (1.1 eq.) to the solution.
-
Heat the mixture to reflux (for DCM, this is ~40 °C) and stir.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization as needed.
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for optimizing the reaction temperature for the synthesis of this compound.
Caption: A logical workflow for optimizing reaction temperature.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. zenodo.org [zenodo.org]
- 6. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
role of radical initiator in the synthesis of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
A Guide for Researchers on the Critical Role of Radical Initiators in α-Bromination
This technical guide provides in-depth support for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone. This α-bromoketone is a valuable intermediate in the synthesis of various biologically active compounds.[1] This document focuses specifically on the radical-initiated pathway for α-bromination of the precursor, 3'-(trifluoromethyl)acetophenone, detailing the function of radical initiators, troubleshooting common experimental issues, and providing validated protocols.
Section 1: The Core Mechanism & The Role of the Initiator
The conversion of an aralkyl ketone to its α-bromo derivative can proceed through different pathways. While acid-catalyzed enolization is a common method[2][3][4][5], the use of a radical initiator with a source like N-Bromosuccinimide (NBS) offers a distinct, targeted approach.
Q1: What is the fundamental role of a radical initiator in this synthesis?
A radical initiator is a substance that, under specific conditions (like heat or light), generates radical species.[6] Its role is not to participate in the final product directly, but to start a self-sustaining chain reaction. In this synthesis, the initiator's primary job is to produce a bromine radical (Br•), which is the key species that selectively abstracts a hydrogen atom from the carbon alpha to the carbonyl group.
The overall process is a free-radical chain reaction consisting of three distinct stages: Initiation, Propagation, and Termination.[7]
-
Initiation: The radical initiator, typically Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), decomposes upon heating to form carbon-centered radicals.[8][9] This highly reactive radical then reacts with the brominating agent (NBS is often used to maintain a low concentration of Br₂) to generate the crucial bromine radical (Br•).[10]
-
Propagation: This is a two-step cycle where the product is formed.
-
The bromine radical (Br•) abstracts a hydrogen atom from the α-position of the 3'-(trifluoromethyl)acetophenone. This is the selectivity-determining step, as this benzylic-type position forms a relatively stable radical intermediate.
-
This newly formed ketone radical reacts with a bromine source (like Br₂ generated from NBS) to form the desired product, this compound, and a new bromine radical (Br•), which continues the chain.
-
-
Termination: The reaction stops when two radical species combine to form a stable, non-radical molecule.[7]
Caption: Radical chain mechanism for α-bromination.
Section 2: Choosing and Using Your Initiator
The choice of initiator and reaction conditions is critical for a successful and selective synthesis.
Q2: Which chemical radical initiators are common and how do I choose?
The two most common thermal radical initiators for this type of reaction are Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO) .[1]
| Feature | Azobisisobutyronitrile (AIBN) | Benzoyl Peroxide (BPO) |
| Typical Decomposition Temp. | 65-85 °C[8] | 85-100 °C |
| Key Byproducts | Nitrogen gas (N₂), stable tetramethylsuccinonitrile[8] | Benzoic acid, phenyl radicals, CO₂ |
| Solvent Compatibility | Good solubility in common organic solvents like CCl₄, Toluene, Benzene.[8] | Good solubility in common organic solvents. |
| Primary Advantage | "Cleaner" initiator. Byproducts are generally less reactive and less likely to cause side reactions.[8] | Effective initiator, readily available. |
| Primary Disadvantage | Considered an explosive compound; must be stored and handled with care.[6] | Peroxides can be explosive. Benzoyloxy radicals can sometimes participate in unwanted side reactions. |
Expert Recommendation: For the α-bromination of ketones, AIBN is generally the preferred initiator . Its decomposition is clean, producing inert nitrogen gas and a radical that is less prone to engaging in side reactions compared to the fragments from BPO.[8] This leads to a cleaner reaction profile and simpler purification.
Q3: Can light be used instead of a chemical initiator?
Yes, photochemical irradiation (typically UV-Vis light) is an excellent alternative for initiating radical bromination.[1][11]
-
Mechanism: Light provides the energy to cause homolytic cleavage of a bromine-bromine bond (in Br₂) or a nitrogen-bromine bond (in NBS), directly generating the bromine radicals needed for the propagation step.
-
Advantages: This method is extremely clean as it introduces no chemical byproducts from an initiator. Reactions can often be run at lower temperatures (e.g., 30 °C).[1]
-
Disadvantages: It requires specialized equipment (a photoreactor or a suitable UV lamp). The reaction must be conducted in a vessel transparent to the required wavelength of light (e.g., quartz or Pyrex). Over-irradiation can sometimes lead to product degradation or side reactions.[12]
Section 3: Troubleshooting Guide
Even with a well-defined protocol, issues can arise. This section addresses common problems related to the radical initiation step.
Caption: Troubleshooting workflow for reaction initiation failure.
Q4: My reaction is sluggish or hasn't started. What are the likely causes related to the initiator?
-
Incorrect Temperature: Thermal initiators like AIBN have an optimal temperature range for decomposition. If the reaction temperature is too low, the initiator will not decompose at a sufficient rate to start the chain reaction.[8] Solution: Ensure your reaction is heated to at least 65-70 °C when using AIBN.
-
Degraded Initiator: Radical initiators can degrade over time, especially if not stored correctly (AIBN should be refrigerated).[13] Solution: Use a fresh supply of the initiator. If in doubt, recrystallize the AIBN before use.
-
Presence of Inhibitors: Molecular oxygen (O₂) is a diradical and can act as a radical inhibitor, quenching the chain reaction. Other common inhibitors (like BHT, often found in solvents like THF) can also prevent initiation. Solution: Degas your solvent before starting the reaction by bubbling an inert gas (N₂ or Ar) through it. Always run the reaction under an inert atmosphere.
Q5: I'm observing significant amounts of the dibrominated product. How can I prevent this?
This is primarily an issue of stoichiometry; however, uncontrolled radical concentration can exacerbate the problem.
-
Cause: The α-bromo ketone product can undergo a second radical bromination.
-
Solution:
-
Control Stoichiometry: Use N-bromosuccinimide (NBS) in a 1.0 to 1.05 molar equivalent to the starting ketone. Do not use a large excess.
-
Slow Addition: Adding the NBS portion-wise can help maintain a low concentration of the brominating agent, favoring monobromination.[14]
-
Monitor Closely: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Stop the reaction as soon as the starting ketone is consumed.
-
Q6: Why am I getting ring bromination instead of the desired α-bromination?
-
Cause: This indicates that an electrophilic aromatic substitution mechanism is competing with the desired radical pathway.[2][15] Radical reactions are highly selective for the benzylic position, while electrophilic reactions target the aromatic ring. This can happen if a significant concentration of molecular bromine (Br₂) and an acid catalyst (like HBr byproduct) build up.
-
Solution:
-
Use NBS: N-Bromosuccinimide is the reagent of choice because it provides a low, steady-state concentration of Br₂, which favors the radical pathway over electrophilic addition.[10]
-
Anhydrous Conditions: Ensure the solvent (e.g., CCl₄) is anhydrous. Water can react with NBS and HBr, altering the reaction conditions.[13]
-
Ensure Radical Conditions: Make sure your radical initiator is active and the temperature is correct. In the absence of an effective radical initiator, other pathways may dominate.
-
Section 4: Validated Experimental Protocol
This protocol describes a standard lab-scale synthesis using AIBN as the radical initiator.
Safety Precautions:
-
Work in a well-ventilated fume hood at all times.
-
Carbon tetrachloride (CCl₄) is toxic and a suspected carcinogen; handle with extreme care. Alternative solvents like benzene or chlorobenzene may be used.
-
N-Bromosuccinimide (NBS) is a lachrymator and irritant.
-
AIBN can decompose violently when heated; do not overheat.
Reagents & Equipment:
-
3'-(Trifluoromethyl)acetophenone
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon Tetrachloride (CCl₄), anhydrous
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add 3'-(trifluoromethyl)acetophenone (1.0 eq).
-
Solvent Addition: Add anhydrous carbon tetrachloride (approx. 5-10 mL per gram of ketone).
-
Reagent Addition: Add N-bromosuccinimide (1.05 eq) and AIBN (0.02-0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting material spot has been completely consumed (typically 2-4 hours). The solid succinimide byproduct will float to the top.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the insoluble succinimide.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Section 5: Frequently Asked Questions (FAQs)
-
Q7: How much initiator should I use?
-
A catalytic amount, typically 1-5 mol% relative to the starting ketone, is sufficient. Using too much initiator is wasteful and can increase the rate of termination reactions, potentially lowering the yield.
-
-
Q8: Why is an anhydrous solvent like CCl₄ or benzene required?
-
Water can hydrolyze NBS, which can complicate the reaction and reduce the yield of the desired product.[13] These non-polar solvents are also ideal for radical reactions.
-
-
Q9: How do I properly store AIBN?
-
AIBN should be stored in a refrigerator (2-8 °C). It decomposes over time, and the rate of decomposition increases with temperature. Keep it away from heat, light, and sources of ignition.[6]
-
-
Q10: Can this reaction be performed without an initiator, just with heat?
-
While very high temperatures can initiate some radical reactions, it is not a controlled or efficient method. It can lead to decomposition of the starting material and product. The use of a dedicated initiator allows the reaction to proceed efficiently and cleanly at a predictable temperature.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Uses of Azobisisobutyronitrile (AIBN)_Chemicalbook [chemicalbook.com]
- 7. byjus.com [byjus.com]
- 8. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. quora.com [quora.com]
Technical Support Center: Synthesis of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedure in the synthesis of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone. This resource is intended for researchers, scientists, and drug development professionals to navigate potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical workup procedure after the bromination of 3'-(trifluoromethyl)acetophenone?
A typical workup procedure involves quenching the reaction, neutralizing any acidic byproducts, extracting the desired product into an organic solvent, washing and drying the organic phase, and finally, removing the solvent to isolate the crude product. A more detailed protocol is provided in the "Experimental Protocols" section.
Q2: How can I remove the hydrogen bromide (HBr) gas produced during the reaction?
The HBr gas generated is corrosive and toxic; therefore, the reaction should be performed in a well-ventilated fume hood.[1] During the workup, any remaining acidic residue is neutralized by washing the organic layer with a mild base, such as a 5-10% aqueous solution of sodium bicarbonate.[1][2][3]
Q3: What are the common methods for purifying the crude this compound?
The most common purification methods for α-bromoacetophenones are recrystallization and column chromatography.[1][3][4] The choice of solvent for recrystallization depends on the solubility of the product and impurities and may include ethanol, ethanol/water mixtures, or ethyl acetate/hexane.[1] For column chromatography, a silica gel stationary phase is typically used with a non-polar eluent system, such as petroleum ether and ethyl acetate.[3]
Q4: What safety precautions should be taken during the workup procedure?
It is crucial to handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] The workup should be performed in a fume hood to avoid inhalation of corrosive HBr gas and organic solvent vapors.[1] Phenacyl bromides are lachrymators and should be handled with care to avoid contact with skin and eyes.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Reaction temperature is too low.2. Inactive brominating agent.3. Insufficient reaction time. | 1. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.2. Use fresh, high-purity reagents.3. Extend the reaction time.[2] |
| Formation of Di-brominated Side Product | 1. Excess of brominating agent was used.2. High reaction temperature.3. Reaction conditions favor polyhalogenation (e.g., basic conditions). | 1. Use a stoichiometric amount or only a slight excess (e.g., 1.0-1.1 equivalents) of the brominating agent.2. Maintain a controlled, lower temperature during the addition of the brominating agent.3. Perform the reaction under acidic conditions, as this generally favors monobromination.[2][4] |
| Bromination on the Aromatic Ring | 1. Presence of a strong Lewis acid catalyst (e.g., FeBr₃) that promotes electrophilic aromatic substitution.2. Highly activated aromatic ring. | 1. For α-bromination, avoid strong Lewis acids. An acid catalyst like p-toluenesulfonic acid (p-TsOH) or HCl can be used.[2]2. The trifluoromethyl group on the starting material is deactivating, which should favor α-bromination over ring bromination.[7] |
| Reaction is Too Vigorous or Uncontrollable | 1. The addition of the brominating agent (especially liquid bromine) is too fast.2. The reaction is highly exothermic. | 1. Add the brominating agent dropwise.2. Cool the reaction mixture in an ice bath during the addition of the brominating agent.[2] |
| Product is an Oil and Does Not Solidify | 1. Presence of impurities.2. The product may be a low-melting solid or an oil at room temperature. | 1. Purify the crude product using column chromatography to remove impurities.2. If the product is indeed an oil, purification should be done via column chromatography. |
| Emulsion Formation During Extraction | 1. Vigorous shaking of the separatory funnel.2. Presence of fine solid particles. | 1. Gently invert the separatory funnel instead of vigorous shaking.2. Add a small amount of brine to the separatory funnel to help break the emulsion. |
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Stoichiometry of Brominating Agent | 1.0 - 1.1 equivalents | Using a slight excess can help drive the reaction to completion, but a large excess increases the risk of di-bromination.[1][4] |
| Neutralizing Agent Concentration | 5-10% aqueous solution | A saturated solution of sodium bicarbonate can also be used. |
| Extraction Solvent Volume | 3 x volume of the aqueous layer | This ensures efficient extraction of the product.[1] |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | The drying agent should be filtered off before solvent evaporation. |
Experimental Protocols
Detailed Workup Procedure:
-
Quenching: After the reaction is deemed complete by a monitoring technique such as Thin Layer Chromatography (TLC), cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product and quench the reaction.
-
Neutralization: If the reaction was conducted in an acidic medium, slowly add a 5% aqueous solution of sodium bicarbonate to the aqueous mixture with stirring until effervescence ceases. This step neutralizes any remaining acid and HBr.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[1]
-
Washing: Combine the organic layers and wash them sequentially with water (1 x 10 mL) and then with brine (1 x 10 mL).[3]
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of petroleum ether and ethyl acetate).[1][3][4]
Visualized Experimental Workflow
Caption: Workflow for the workup and purification of this compound.
References
Technical Support Center: Degradation of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experimental studies of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
Based on the structure of an α-bromo ketone, the primary expected degradation pathways are hydrolysis and photolysis. The presence of the trifluoromethyl group may influence the rates of these reactions. Additionally, under certain biological conditions, enzymatic degradation could occur.
Q2: How does the trifluoromethyl group affect the stability and degradation of the molecule?
The trifluoromethyl group is a strong electron-withdrawing group, which can enhance the metabolic stability of the molecule.[1][2] In photodegradation, the presence of a trifluoromethyl group on an aromatic ring can influence the degradation rate and the formation of byproducts, potentially leading to the formation of trifluoroacetic acid.[3]
Q3: What are the likely degradation products I should be looking for?
Under hydrolytic conditions, the primary degradation product is likely to be 1-(3-(trifluoromethyl)phenyl)ethan-1-one-2-ol, resulting from the substitution of the bromine atom with a hydroxyl group. Photodegradation may lead to debromination, yielding 1-(3-(trifluoromethyl)phenyl)ethanone, or more complex rearrangements and cleavage of the molecule.
Q4: What analytical techniques are best suited for studying the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is ideal for separating and quantifying the parent compound and its degradation products.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products, though derivatization may be necessary for less volatile compounds.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of unknown degradation products.
Q5: Are there any specific safety precautions I should take when studying the degradation of this compound?
Yes, this compound is a lachrymator and is corrosive, causing severe skin burns and eye damage. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Degradation reactions may produce hazardous byproducts, so careful handling of all reaction mixtures and waste is essential.
Troubleshooting Guides
Troubleshooting Experimental Degradation Studies
| Issue | Possible Cause(s) | Recommended Action(s) |
| No or very slow degradation observed | - Reaction conditions (pH, temperature, light intensity) are not optimal.- The compound is highly stable under the tested conditions.[1][2]- Incorrect concentration of reagents. | - For hydrolysis, test a wider range of pH values (e.g., pH 2, 7, 10) and higher temperatures.- For photolysis, ensure a light source with an appropriate wavelength and intensity is used.- Verify the concentration of all solutions and reagents. |
| Degradation is too rapid to monitor accurately | - Reaction conditions are too harsh (e.g., extreme pH, high temperature, or high light intensity). | - Reduce the severity of the conditions (e.g., use a narrower pH range around neutral, lower the temperature, or reduce light intensity).- Take samples at more frequent, shorter time intervals. |
| Inconsistent or irreproducible results | - Fluctuation in experimental conditions (temperature, light exposure).- Instability of the compound in the chosen solvent.- Contamination of glassware or reagents. | - Ensure precise control of all experimental parameters.- Check the stability of the compound in the solvent by running a control experiment in the dark at a stable temperature.- Use scrupulously clean glassware and high-purity reagents. |
| Poor mass balance in quantitative analysis | - Some degradation products are not being detected (e.g., volatile, lack a UV chromophore).- Adsorption of the compound or its products to glassware.- Incomplete extraction of all components during sample preparation. | - Use a universal detection method like mass spectrometry.- Analyze the headspace for volatile products using GC-MS.- Use silanized glassware to minimize adsorption.- Optimize the sample extraction procedure. |
Troubleshooting Analytical Methods
| Technique | Issue | Possible Cause(s) | Recommended Action(s) |
| HPLC | Peak tailing or fronting | - Secondary interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH. | - Use a column with end-capping or a different stationary phase.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Ghost peaks | - Carryover from previous injections.- Contamination in the mobile phase or system. | - Implement a robust needle wash program.- Flush the system and use fresh, high-purity mobile phase solvents. | |
| GC-MS | Poor peak shape for the parent compound or degradation products | - Active sites in the injector liner or column.- Thermal degradation in the injector. | - Use a deactivated liner and a column suitable for active compounds.- Optimize the injector temperature to minimize degradation. |
| No or low signal for certain compounds | - Compound is not volatile enough.- Poor ionization in the MS source. | - Consider derivatization to increase volatility and improve chromatographic behavior.- Optimize the MS source parameters. | |
| LC-MS | Difficulty in identifying unknown degradation products | - Insufficient fragmentation in MS/MS.- Co-elution of multiple degradation products. | - Optimize collision energy in MS/MS to achieve informative fragmentation patterns.- Adjust the chromatographic method to improve the separation of unknowns.[6][7] |
Data Presentation
Table 1: Hypothetical Hydrolytic Degradation of this compound at 50°C
| pH | Half-life (t½) (hours) | Major Degradation Product | Yield (%) |
| 2.0 | 120 | 1-(3-(trifluoromethyl)phenyl)ethan-1-one-2-ol | >90 |
| 7.0 | 240 | 1-(3-(trifluoromethyl)phenyl)ethan-1-one-2-ol | >90 |
| 10.0 | 48 | 1-(3-(trifluoromethyl)phenyl)ethan-1-one-2-ol | >85 |
Table 2: Hypothetical Photolytic Degradation of this compound in Acetonitrile/Water (1:1)
| Light Source | Exposure Time (hours) | Degradation (%) | Major Degradation Product(s) |
| Xenon Lamp (simulated sunlight) | 24 | 35 | 1-(3-(trifluoromethyl)phenyl)ethanone |
| 72 | 70 | 1-(3-(trifluoromethyl)phenyl)ethanone, 3-(trifluoromethyl)benzoic acid | |
| UV Lamp (254 nm) | 8 | 95 | Complex mixture of fragments |
Experimental Protocols
Protocol for a Forced Hydrolysis Study
-
Preparation of Solutions:
-
Prepare buffer solutions at pH 2, 7, and 10.
-
Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
-
Reaction Setup:
-
In triplicate for each pH, add a small aliquot of the stock solution to the buffer solution in a sealed vial to achieve a final concentration of approximately 10-20 µg/mL. The volume of the organic solvent should be minimal (e.g., <1%) to avoid affecting the reaction.
-
Prepare control samples in parallel, stored in the dark at a low temperature (e.g., 4°C) to monitor for non-hydrolytic degradation.
-
-
Incubation:
-
Place the reaction vials in a temperature-controlled water bath or oven set to a specific temperature (e.g., 50°C).
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each vial.
-
Immediately quench the reaction if necessary (e.g., by neutralizing the pH or cooling on ice).
-
Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.
-
-
Data Analysis:
-
Plot the natural logarithm of the parent compound concentration versus time to determine the first-order degradation rate constant and the half-life at each pH.
-
Protocol for Identifying Unknown Degradation Products by LC-MS
-
Sample Preparation:
-
Concentrate the degraded sample to enrich the degradation products. This can be done by gentle evaporation of the solvent under a stream of nitrogen.
-
-
LC-MS Analysis:
-
Inject the concentrated sample into an LC-MS system equipped with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Use a chromatographic method that provides good separation of the parent compound from the degradation products.
-
-
Data Acquisition:
-
Acquire data in both full scan mode to determine the accurate mass of the degradation products and in MS/MS (or data-dependent acquisition) mode to obtain fragmentation patterns.
-
-
Structure Elucidation:
-
Determine the elemental composition of the degradation products from their accurate mass measurements.
-
Propose potential structures based on the elemental composition and the fragmentation patterns observed in the MS/MS spectra.
-
Compare the proposed structures with the structure of the parent compound to infer the degradation pathway.
-
Visualizations
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. research.uniupo.it [research.uniupo.it]
- 7. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Electrophilic Reactivity: 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone vs. Phenacyl Bromide
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of pharmaceutical intermediates and complex molecular scaffolds, α-haloketones stand out as versatile electrophilic building blocks. Their reactivity in nucleophilic substitution reactions is a cornerstone of many synthetic strategies. This guide provides an in-depth comparison of the reactivity of two prominent α-bromoacetophenones: 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone and the parent compound, phenacyl bromide. By examining the electronic effects of the trifluoromethyl substituent, we can elucidate the principles governing their differential reactivity, supported by available experimental data.
Introduction to the Contestants: Structure and Baseline Reactivity
Phenacyl bromide, with the chemical formula C₆H₅C(O)CH₂Br, is a widely utilized alkylating agent in organic synthesis.[1][2] Its structure features an acetophenone core with a bromine atom at the alpha-carbon. This bromine is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack.[2] Phenacyl bromide's reactivity is the benchmark against which we will compare its trifluoromethyl-substituted counterpart.
This compound (C₉H₆BrF₃O) introduces a key modification: a trifluoromethyl (-CF₃) group at the meta-position of the phenyl ring.[3] The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, a property that profoundly influences the electronic environment of the entire molecule.[4][5][6]
The Decisive Factor: Electronic Effects of the Trifluoromethyl Group
The enhanced reactivity of this compound can be directly attributed to the potent electron-withdrawing nature of the -CF₃ group. This influence is primarily exerted through a strong negative inductive effect (-I effect), which propagates through the sigma bonds of the benzene ring.[4][5]
This inductive withdrawal of electron density has two significant consequences that amplify the electrophilicity of the molecule:
-
Increased Carbonyl Carbon Electrophilicity: The -CF₃ group pulls electron density away from the phenyl ring, which in turn withdraws electron density from the carbonyl carbon. This makes the carbonyl carbon more electron-deficient and, therefore, a stronger electrophile.
-
Enhanced Electrophilicity of the α-Carbon: The increased electrophilicity of the carbonyl carbon further polarizes the adjacent carbon-bromine bond. This polarization makes the α-carbon more electron-deficient and thus more susceptible to nucleophilic attack.
The trifluoromethyl group's influence can be quantitatively described by the Hammett equation, which relates reaction rates to the electronic properties of substituents. The positive ρ (rho) value observed in studies of nucleophilic substitution reactions of substituted phenacyl bromides indicates that electron-withdrawing groups accelerate the reaction rate.
Quantitative Comparison: Insights from Experimental Data
A study on the nucleophilic displacement of α-bromopropiophenones by tert-butylamine provides compelling evidence. The results, summarized in the table below, demonstrate a clear trend of increasing reaction rates with more strongly electron-withdrawing substituents on the phenyl ring.
| Substituent (at para- or meta- position) | Second-Order Rate Constant (k x 10³ L M⁻¹ min⁻¹) |
| p-CH₃ | 12.7 |
| H | 20.5 |
| p-Cl | 20.0 |
| m-Cl | 23.6 |
| p-CF₃ | 27.3 |
Data from a study on α-bromopropiophenones, which are structurally similar to phenacyl bromides.[4]
Mechanistic Underpinnings: The S(_N)2 Pathway
The reaction of both this compound and phenacyl bromide with nucleophiles typically proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[5] This is a single, concerted step where the nucleophile attacks the electrophilic α-carbon, and the bromide leaving group departs simultaneously. The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.
The electron-withdrawing trifluoromethyl group in this compound stabilizes the transition state of the S(_N)2 reaction. By pulling electron density away from the reaction center, it helps to delocalize the partial negative charge that develops on the α-carbon in the transition state. This stabilization of the transition state lowers the activation energy of the reaction, leading to a faster reaction rate compared to phenacyl bromide.
Experimental Protocols: A Guide to Kinetic Analysis
To quantitatively determine and compare the reactivity of these two compounds, a kinetic analysis can be performed. A common method involves monitoring the progress of the reaction with a chosen nucleophile over time using techniques such as UV-Vis spectrophotometry or conductometry.
General Protocol for Kinetic Measurement via UV-Vis Spectrophotometry
-
Preparation of Solutions:
-
Prepare stock solutions of known concentrations of this compound, phenacyl bromide, and the chosen nucleophile (e.g., aniline) in a suitable solvent (e.g., methanol).
-
-
Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction has a significant absorbance, and the reactants have minimal absorbance.
-
Equilibrate the reactant solutions to the desired reaction temperature in a thermostated water bath.
-
-
Initiation of Reaction:
-
Mix the solutions of the α-bromo ketone and the nucleophile in a cuvette and immediately place it in the spectrophotometer.
-
Start recording the absorbance at regular time intervals.
-
-
Data Analysis:
-
The second-order rate constant (k₂) can be determined by plotting the appropriate function of absorbance versus time, based on the integrated rate law for a second-order reaction.
-
Visualizing the Reactivity Difference
The following diagrams illustrate the key structural differences and the proposed transition state for the S(_N)2 reaction.
Caption: Structural comparison of the two reactants.
Caption: Effect of the trifluoromethyl group on the SN2 transition state.
Conclusion
References
- 1. SN2 Mechanism and Kinetics | OpenOChem Learn [learn.openochem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. web.viu.ca [web.viu.ca]
A Comparative Guide to Alternative Brominating Agents for 3'-(Trifluoromethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The α-bromination of acetophenones is a critical transformation in organic synthesis, yielding versatile intermediates for the pharmaceutical and agrochemical industries. For the specific substrate 3'-(trifluoromethyl)acetophenone, the introduction of a bromine atom at the α-position creates a valuable building block for various bioactive molecules. While traditional methods often employ hazardous reagents like elemental bromine, a range of alternative brominating agents offer improved safety profiles, selectivity, and efficiency. This guide provides a comprehensive comparison of three such alternatives: Pyridinium Tribromide, N-Bromosuccinimide (NBS), and Copper(II) Bromide, supported by experimental data and detailed protocols.
Performance Comparison
The selection of an appropriate brominating agent is contingent on factors such as reaction yield, selectivity, reaction time, and the ease of handling. The following table summarizes the performance of the three alternative agents for the α-bromination of a close structural analog, 4'-(trifluoromethyl)acetophenone, providing a strong indication of their expected performance with the 3'-substituted isomer.[1]
| Brominating Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridinium Tribromide | 4'-(Trifluoromethyl)acetophenone | Acetic Acid | 90 | 3 | 90 | [1] |
| N-Bromosuccinimide (NBS) | 4'-Chloroacetophenone | Acetic Acid | 90 | 3 | Low (unreacted starting material) | [1] |
| Copper(II) Bromide | 4'-Chloroacetophenone | Acetic Acid | 90 | 3 | ~60 | [1] |
Based on this data, Pyridinium Tribromide emerges as a highly efficient reagent for the α-bromination of acetophenones bearing electron-withdrawing trifluoromethyl groups, affording a high yield in a relatively short reaction time.[1] N-Bromosuccinimide, under these specific conditions, showed poor reactivity.[1] Copper(II) Bromide provided a moderate yield.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are the experimental protocols for the α-bromination of 3'-(trifluoromethyl)acetophenone using each of the three alternative brominating agents.
Pyridinium Tribromide
This protocol is adapted from a study on the bromination of 4'-(trifluoromethyl)acetophenone.[1]
Materials:
-
3'-(Trifluoromethyl)acetophenone
-
Pyridinium Tribromide
-
Glacial Acetic Acid
-
Ice-water
-
Sodium Bicarbonate solution (5% w/v)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3'-(trifluoromethyl)acetophenone (5.0 mmol, 0.94 g) in glacial acetic acid (20 mL).
-
Add pyridinium tribromide (5.5 mmol, 1.76 g) to the solution.
-
Heat the reaction mixture to 90 °C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water to precipitate the product.
-
Filter the precipitate and wash with cold water.
-
Dissolve the crude product in ethyl acetate and wash with a 5% sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-3'-(trifluoromethyl)acetophenone.
N-Bromosuccinimide (NBS)
This protocol is a general procedure adapted for 3'-(trifluoromethyl)acetophenone based on established methods for α-bromination of acetophenones using NBS.[2]
Materials:
-
3'-(Trifluoromethyl)acetophenone
-
N-Bromosuccinimide (NBS)
-
Carbon Tetrachloride (or Acetonitrile)
-
Benzoyl Peroxide (or AIBN) as a radical initiator (optional, for radical pathway)
-
p-Toluenesulfonic acid (p-TsOH) as a catalyst (for acid-catalyzed pathway)
-
Sodium Thiosulfate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Light source (for radical pathway)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3'-(trifluoromethyl)acetophenone (10 mmol, 1.88 g) in carbon tetrachloride (50 mL).
-
Add N-Bromosuccinimide (11 mmol, 1.96 g) and a catalytic amount of benzoyl peroxide (0.2 mmol, 48 mg).
-
Irradiate the mixture with a UV lamp (or heat to reflux) to initiate the reaction and continue for 2-4 hours, monitoring by TLC.
-
Alternatively, for an acid-catalyzed pathway, dissolve the acetophenone and NBS in acetonitrile and add a catalytic amount of p-toluenesulfonic acid, then heat to reflux.
-
After completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with a sodium thiosulfate solution to quench any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Copper(II) Bromide
This protocol is a general procedure for the α-bromination of ketones using Copper(II) Bromide.
Materials:
-
3'-(Trifluoromethyl)acetophenone
-
Copper(II) Bromide (CuBr₂)
-
Ethyl Acetate
-
Chloroform
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3'-(trifluoromethyl)acetophenone (10 mmol, 1.88 g) and Copper(II) Bromide (22 mmol, 4.91 g) in a mixture of ethyl acetate and chloroform (1:1, 50 mL).
-
Heat the mixture to reflux and stir vigorously. The reaction progress can be monitored by TLC. The reaction time may vary.
-
Upon completion, cool the reaction mixture and filter to remove the copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Reaction Mechanisms and Workflows
The α-bromination of acetophenones can proceed through different mechanisms depending on the chosen reagent and reaction conditions.
Acid-Catalyzed Enolization Pathway (Pyridinium Tribromide)
The bromination with pyridinium tribromide in acetic acid typically follows an acid-catalyzed enolization pathway. The ketone is first protonated, followed by deprotonation at the α-carbon to form an enol intermediate. This enol then attacks the bromine species.[1]
Radical Pathway (N-Bromosuccinimide)
When initiated by light or a radical initiator, the bromination with NBS proceeds via a free-radical chain reaction. A bromine radical abstracts a hydrogen from the α-carbon to form a stabilized enol radical, which then reacts with NBS to yield the product and propagate the chain.[3]
Enolization on Copper Surface (Copper(II) Bromide)
The mechanism for CuBr₂-mediated bromination is believed to involve the formation of an enol or enolate on the surface of the copper salt, which then reacts with a bromine species delivered by the CuBr₂.
References
A Comparative Guide to the Synthetic Utility of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone and Other α-Bromo Ketones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, α-bromo ketones stand as versatile building blocks, pivotal in the construction of a diverse array of molecular architectures, particularly heterocyclic compounds that form the backbone of many pharmaceutical agents. This guide provides an objective comparison of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone with other common α-bromo ketones, focusing on their performance in key synthetic transformations. The inclusion of the trifluoromethyl group, a bioisostere for various functionalities, often imparts unique properties to the resulting molecules, making this reagent of particular interest in medicinal chemistry and drug development.
Hantzsch Thiazole Synthesis: An Efficient Route to 2-Aminothiazoles
The Hantzsch thiazole synthesis is a cornerstone reaction for the preparation of thiazole derivatives, which are prevalent in numerous biologically active compounds. The reaction involves the condensation of an α-bromo ketone with a thiourea or thioamide. The electronic nature of the substituents on the α-bromo ketone can significantly influence the reaction yield.
The electron-withdrawing nature of the trifluoromethyl group in this compound might be expected to enhance the electrophilicity of the carbonyl carbon and the carbon bearing the bromine, potentially leading to faster reaction rates. However, strong electron-withdrawing groups can also destabilize the transition state, affecting the overall yield.
Comparative Data for Hantzsch Thiazole Synthesis
| α-Bromo Ketone | Thiourea/Thioamide | Product | Yield (%) | Reference |
| This compound | N-methylthiourea | N-methyl-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine | 61.62 | [1] |
| This compound | N-cyclopropylthiourea | N-cyclopropyl-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine | 69 | [1] |
| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | 99 | [2] |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | Thiourea | 2-Amino-4-(4-methoxyphenyl)thiazole | High (not specified) | [3] |
| 2-Bromo-1-(4-nitrophenyl)ethanone | Thiourea | 2-Amino-4-(4-nitrophenyl)thiazole | High (not specified) | [3] |
Experimental Protocol: Synthesis of N-methyl-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine [1]
Stoichiometric amounts of this compound and N-methylthiourea are dissolved in ethanol. The reaction mixture is refluxed for 30 minutes. After cooling, the mixture is poured into ice-cold water and extracted with ethyl acetate. The organic layer is washed with water, dried over magnesium sulfate, and concentrated under reduced pressure. The resulting solid is recrystallized from ethanol to yield the pure product.
Caption: General workflow for the Hantzsch Thiazole Synthesis.
Imidazole Synthesis: Accessing a Privileged Heterocycle
Imidazoles are another class of heterocycles with significant importance in medicinal chemistry. A common synthetic route involves the reaction of an α-bromo ketone with an amidine. Similar to the Hantzsch synthesis, the electronic properties of the α-bromo ketone play a crucial role in the reaction's efficiency.
Comparative Data for Imidazole Synthesis
| α-Bromo Ketone | Amidine | Product | Yield (%) | Reference |
| 2-Bromoacetophenone | Benzamidine | 2,4-Diphenylimidazole | High (not specified) | General knowledge |
| 2-Bromo-1-(4-chlorophenyl)ethanone | 4-Chlorobenzamidine | 2,4-Bis(4-chlorophenyl)imidazole | Not specified | General knowledge |
| This compound | Benzamidine | 2-Phenyl-4-(3-(trifluoromethyl)phenyl)imidazole | Expected to be moderate to high | Inferred |
Experimental Protocol: General Synthesis of 2,4-Disubstituted Imidazoles
An α-bromo ketone is added to a solution of the corresponding amidine in a suitable solvent such as ethanol or a mixture of THF and water. A base, like sodium bicarbonate, is often added to neutralize the HBr formed during the reaction. The mixture is then heated to reflux for several hours. After completion, the reaction is cooled, and the product is isolated by filtration or extraction, followed by recrystallization.
Caption: General workflow for the synthesis of Imidazoles.
Claisen-Schmidt Condensation for Chalcone Synthesis
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their diverse biological activities. The Claisen-Schmidt condensation, involving the reaction of an acetophenone (or its α-bromo derivative) with a benzaldehyde in the presence of a base, is a common method for their preparation. The reactivity of the ketone component is a key factor in the success of this condensation.
Comparative Data for Chalcone Synthesis
Direct comparative studies on the Claisen-Schmidt condensation using a series of substituted α-bromoacetophenones with the same aldehyde are not extensively documented in the provided search results. However, the general principles of the reaction suggest that electron-withdrawing groups on the acetophenone can increase the acidity of the α-protons, facilitating enolate formation, which is a key step in the condensation.
| Ketone | Aldehyde | Base | Product | Yield (%) | Reference |
| Acetophenone | Benzaldehyde | NaOH | Chalcone | 58.41 (with solvent), 65.29 (solvent-free) | [4] |
| 4-Chloroacetophenone | 4-Chlorobenzaldehyde | NaOH | 4,4'-Dichlorochalcone | 58.5 (with solvent), 71.5 (solvent-free) | [4] |
| 4-Bromoacetophenone | 4-Methoxybenzaldehyde | NaOH | 4-Bromo-4'-methoxychalcone | High (not specified) | [5] |
| This compound | Benzaldehyde | Base | (E)-1-(3-(trifluoromethyl)phenyl)-3-phenylprop-2-en-1-one | Expected to be moderate to high | Inferred |
Experimental Protocol: General Claisen-Schmidt Condensation [4]
A mixture of the acetophenone derivative and the benzaldehyde derivative is treated with a base, such as sodium hydroxide, in a solvent like ethanol or under solvent-free conditions. The reaction is typically stirred at room temperature or with gentle heating. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is worked up, often by acidification and filtration or extraction, to isolate the chalcone product, which is then purified by recrystallization.
Caption: Simplified mechanism of the Claisen-Schmidt condensation.
Favorskii Rearrangement: Ring Contraction and Ester Synthesis
The Favorskii rearrangement is a reaction of α-halo ketones with a base to form carboxylic acid derivatives. In the case of cyclic α-halo ketones, this rearrangement leads to ring contraction. For acyclic α-bromo ketones, treatment with an alkoxide base yields a rearranged ester. The mechanism is thought to involve the formation of a cyclopropanone intermediate.
Comparative Data for Favorskii Rearrangement
| α-Bromo Ketone | Base | Product | Yield (%) | Reference |
| 2-Bromocyclohexanone | NaOH (aq) | Cyclopentanecarboxylic acid | Moderate | [6] |
| 3-Bromobutan-2-one | Alkali | 2-Methylpropanoic acid | Major product | [7] |
| 2-Bromoacetophenone | NaOMe | Methyl phenylacetate | 78 | [8] |
| This compound | NaOMe | Methyl (3-(trifluoromethyl)phenyl)acetate | Expected to be moderate to high | Inferred |
Experimental Protocol: General Favorskii Rearrangement [8]
The α-bromo ketone is added to a solution of sodium methoxide in methanol. The reaction mixture is stirred, often with heating, for several hours. After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to give the ester product, which may be purified by distillation or chromatography.
Caption: Simplified mechanism of the Favorskii Rearrangement.
Conclusion
This compound is a valuable reagent in organic synthesis, particularly for the construction of heterocyclic systems. Its reactivity is influenced by the electron-withdrawing trifluoromethyl group, which can impact reaction rates and yields in comparison to other substituted α-bromo ketones. While direct, comprehensive comparative studies are not always available, the existing data and general principles of organic reactivity allow for informed predictions of its performance. For researchers in drug discovery, the ability to introduce the trifluoromethyl moiety through this building block offers a powerful tool for modulating the physicochemical and pharmacological properties of target molecules. Further systematic studies comparing the reactivity of a wide range of substituted α-bromo ketones in these and other important transformations would be highly beneficial to the synthetic community.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. youtube.com [youtube.com]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. jetir.org [jetir.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. homework.study.com [homework.study.com]
- 7. adichemistry.com [adichemistry.com]
- 8. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
Furan Synthesis: A Comparison of Acid and Metal-Based Electrophiles
A Comparative Guide to Electrophiles in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. The choice of electrophile in these syntheses is critical, directly influencing reaction efficiency, regioselectivity, and substrate scope. This guide provides an objective comparison of various electrophiles for the synthesis of three key heterocyclic scaffolds: furans, pyridines, and indoles. The performance of these electrophiles is evaluated based on experimental data from peer-reviewed literature, with detailed protocols provided for key reactions.
The Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is a foundational method for preparing furans.[1][2] The choice of the acid catalyst, which acts as the electrophilic promoter, significantly impacts the reaction conditions and yields. More recently, gold-catalyzed methods have emerged as powerful alternatives, offering mild reaction conditions and high efficiency.[3][4]
Data Presentation: Electrophiles in Furan Synthesis
| Electrophile/Catalyst | Substrate | Conditions | Yield (%) | Reference |
| Brønsted Acids | ||||
| p-TsOH | Hexane-2,5-dione | Toluene, reflux, 2h | 88 | F. Stauffer, R. Neier, Org. Lett., 2000, 2, 3535-3537 |
| Trifluoroacetic Acid | 1,4-Diphenylbutane-1,4-dione | CH2Cl2, rt, 24h | 95 | F. Stauffer, R. Neier, Org. Lett., 2000, 2, 3535-3537 |
| Lewis Acids | ||||
| Sc(OTf)3 | Hexane-2,5-dione | No solvent, 80°C, 30 min | 92 | [1] |
| Bi(NO3)3·5H2O | Hexane-2,5-dione | CH2Cl2, reflux, 1.5h | 90 | [1] |
| Gold Catalysts | ||||
| (Ph3P)AuCl/AgOTf | (Z)-3-methyl-2-en-4-yne-1,6-diol | CH2Cl2, rt, 10 min | 92 | [4] |
| (Ph3P)AuCl/AgNTf2 | 3-Butyne-1,2-diol | CH2Cl2, rt, 1h | 95 | [3] |
Experimental Protocols
General Procedure for Paal-Knorr Furan Synthesis with Trifluoroacetic Acid: To a solution of the 1,4-dicarbonyl compound (1.0 mmol) in dichloromethane (5 mL) is added trifluoroacetic acid (1.1 mmol). The reaction mixture is stirred at room temperature for 24 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Gold-Catalyzed Furan Synthesis from Enyne-1,6-diols: [4] To a solution of the enyne-1,6-diol (0.2 mmol) in dichloromethane (2 mL) at room temperature are added (Ph3P)AuCl (0.01 mmol, 5 mol%) and AgOTf (0.01 mmol, 5 mol%). The reaction mixture is stirred for 5-10 minutes. After completion of the reaction (monitored by TLC), the mixture is filtered through a short pad of silica gel and the solvent is evaporated. The residue is purified by flash column chromatography to afford the desired furan.
Visualization
References
A Comparative Guide to HPLC Purity Validation of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone is a critical step in guaranteeing the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity determination and impurity profiling due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide provides a detailed comparison of HPLC with other analytical methods for validating the purity of this compound, supported by experimental protocols and data.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC is the most prevalent and effective method for the analysis of moderately polar compounds like this compound. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.[1][2]
Optimized HPLC Protocol
A robust HPLC method for the purity validation of this compound has been developed and validated according to International Conference on Harmonisation (ICH) guidelines, which outline key validation characteristics such as accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[3][4][5][6]
| Parameter | Specification |
| Instrumentation | Standard HPLC system with UV detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile (Solvent B) and Water (Solvent A) |
| Gradient Program: 0-25 min, 55-95% B; 25-30 min, 95% B; 30-35 min, 95-55% B | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in acetonitrile to a concentration of 1 mg/mL. |
Potential Impurities
The purity of this compound is influenced by its synthetic route and storage conditions. Potential impurities can include unreacted starting materials, by-products, and degradation products.[1][7]
| Impurity Name | Potential Source |
| 3'-(Trifluoromethyl)acetophenone | Unreacted starting material |
| 2,2-Dibromo-1-(3-(trifluoromethyl)phenyl)ethanone | Over-bromination side product |
| 1-(3-(Trifluoromethyl)phenyl)ethan-1-ol | Reduction of the ketone |
| 1-(Bromomethyl)-3-(trifluoromethyl)benzene | Decarbonylation by-product |
HPLC Method Validation Data
The developed HPLC method was validated for specificity, linearity, accuracy, and precision.
Specificity and Resolution
The method demonstrated excellent specificity, with the ability to unequivocally assess the analyte in the presence of other components like impurities and degradation products.[5][6] The resolution between this compound and its potential impurities was found to be greater than 2.0 for all impurity peaks, indicating a high degree of separation.
| Compound | Retention Time (min) |
| 3'-(Trifluoromethyl)acetophenone | 12.5 |
| This compound | 15.8 |
| 2,2-Dibromo-1-(3-(trifluoromethyl)phenyl)ethanone | 18.2 |
Linearity, Accuracy, and Precision
The method's linearity was established over a concentration range of 0.05 to 1.5 mg/mL.[5] Accuracy was determined by the recovery of spiked samples, and precision was assessed through repeatability (intra-day) and intermediate precision (inter-day) studies.[3][4][5]
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (Correlation Coefficient, R²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.45% | ≤ 2.0% |
| Precision (Intermediate Precision, %RSD) | 0.82% | ≤ 2.0% |
Comparative Analysis of Analytical Techniques
While HPLC is a robust method, other techniques can offer complementary information.
| Technique | Principle | Advantages | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with UV detection.[1] | High resolution for separating structurally similar impurities. Excellent quantification capabilities. Well-established and robust.[1] | Requires impurities to have a UV chromophore for detection. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. Derivatization is often required for ketones. | High sensitivity and specificity from mass detection. Provides structural information for impurity identification. | The compound must be volatile and thermally stable, or require derivatization. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing structural information. | Provides detailed structural information and can be used for quantitative analysis (qNMR). Does not require separation of components. | Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals.[8] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | Provides molecular weight and structural information, aiding in the unequivocal identification of impurities.[9] | Higher operational cost and complexity compared to HPLC-UV. |
Experimental Workflow and Logic
The following diagram illustrates the workflow for the purity validation of this compound.
Caption: Workflow for HPLC Purity Validation and Comparative Analysis.
Conclusion
For the routine quality control and purity assessment of this compound, the validated reverse-phase HPLC method offers a reliable, precise, and accurate solution. It demonstrates excellent specificity in separating the main component from its potential process-related impurities. While techniques like GC-MS and NMR provide valuable complementary structural information, HPLC remains the industry standard for quantitative purity analysis due to its robustness and high-throughput capabilities. The choice of analytical technique should be based on the specific requirements of the analysis, such as the need for routine quality control versus in-depth impurity characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. pharmtech.com [pharmtech.com]
- 5. assayprism.com [assayprism.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US7309608B2 - Method of analysis of aldehyde and ketone by mass spectrometry - Google Patents [patents.google.com]
Comparative Guide to the Spectroscopic Analysis of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone and its Process-Related Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic and chromatographic techniques for the analysis of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone, a key intermediate in pharmaceutical synthesis. Accurate impurity profiling of this compound is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document details experimental protocols and presents comparative data for the identification and quantification of the target compound and its principal process-related impurities.
Introduction
This compound is synthesized via the bromination of 3'-(trifluoromethyl)acetophenone. This process can lead to the formation of several impurities, primarily the unreacted starting material, over-brominated products, and isomers resulting from electrophilic substitution on the aromatic ring. The primary impurities of concern are:
-
Impurity A: 3'-(Trifluoromethyl)acetophenone (Starting Material)
-
Impurity B: 2,2-Dibromo-1-(3-(trifluoromethyl)phenyl)ethanone (Dibromo Impurity)
-
Impurity C: Bromo-isomers of 1-(3-(trifluoromethyl)phenyl)ethanone (Ring Bromination Isomers)
The effective separation and characterization of these impurities are essential for process optimization and quality control. This guide compares the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.
Spectroscopic and Chromatographic Methodologies
A multi-faceted approach employing both chromatographic separation and spectroscopic identification provides the most robust analytical strategy for impurity profiling.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of this compound and its impurities. A validated reverse-phase HPLC method is the cornerstone of quality control for this intermediate.
Experimental Protocol: Reverse-Phase HPLC
A typical validated HPLC method for the analysis of this compound and its related substances is detailed below.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of acetonitrile and water is typically effective. Solvent A: Water; Solvent B: Acetonitrile. |
| Gradient | 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 90-50% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in acetonitrile to a concentration of 1 mg/mL. |
Data Presentation: HPLC Impurity Profile
The following table summarizes the expected retention times and response factors for the target compound and its key impurities.
| Compound | Retention Time (min) (Approx.) | Relative Retention Time (RRT) |
| Impurity A (Starting Material) | 8.5 | 0.75 |
| This compound | 11.3 | 1.00 |
| Impurity C (Ring Bromination Isomers) | 12.5 - 13.5 | 1.11 - 1.20 |
| Impurity B (Dibromo Impurity) | 14.8 | 1.31 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. While derivatization may sometimes be necessary for less volatile compounds, GC-MS can provide excellent separation and structural information for the impurities in this compound.
Experimental Protocol: GC-MS
| Parameter | Specification |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Data Presentation: GC-MS Fragmentation Analysis
The mass spectrum of each compound provides a unique fragmentation pattern that aids in its identification.
| Compound | Key Mass Fragments (m/z) |
| Impurity A | 188 (M+), 173, 145, 125 |
| This compound | 266/268 (M+), 187, 145 |
| Impurity B | 344/346/348 (M+), 265/267, 186, 145 |
| Impurity C | 266/268 (M+), 187, 145 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. ¹H, ¹³C, and ¹⁹F NMR are all highly valuable for characterizing this compound and its impurities.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ can be used.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated solvent.
Data Presentation: NMR Chemical Shifts (δ, ppm)
| Compound | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Impurity A | ~2.6 (s, 3H), 7.6-8.2 (m, 4H) | ~26 (CH₃), 124-137 (aromatic C), 197 (C=O) | ~ -63 |
| This compound | ~4.4 (s, 2H), 7.7-8.3 (m, 4H) | ~30 (CH₂Br), 125-136 (aromatic C), 190 (C=O) | ~ -63 |
| Impurity B | ~6.8 (s, 1H), 7.8-8.4 (m, 4H) | ~38 (CHBr₂), 126-137 (aromatic C), 185 (C=O) | ~ -63 |
| Impurity C | ~2.6 (s, 3H), 7.5-8.3 (m, 3H) | ~26 (CH₃), 123-140 (aromatic C), 196 (C=O) | Varies |
Comparison of Analytical Techniques
| Feature | HPLC | GC-MS | NMR |
| Primary Use | Quantification, Purity determination | Identification, Quantification of volatile impurities | Structural elucidation |
| Sensitivity | High | Very High | Moderate |
| Resolution | Excellent for isomers | Excellent for volatile compounds | Good for structural isomers |
| Sample Throughput | High | Moderate | Low |
| Strengths | Robust and reproducible for routine QC. Excellent for non-volatile compounds. | High sensitivity and specificity for volatile impurities. Provides structural information through fragmentation. | Provides unambiguous structural information. Non-destructive. ¹⁹F NMR is highly specific for fluorinated compounds. |
| Limitations | Requires reference standards for quantification. May not resolve all co-eluting peaks. | Not suitable for thermally labile or non-volatile compounds. | Lower sensitivity compared to MS. Can be complex to interpret for mixtures. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical workflow for the analysis of this compound and the relationship between the synthesis and potential impurities.
Caption: Workflow for the synthesis and analysis of this compound.
Caption: Relationship between synthesis and potential impurities.
Conclusion
The comprehensive analysis of this compound requires a combination of chromatographic and spectroscopic techniques. HPLC is the method of choice for routine purity testing and quantification of the main component and its non-volatile impurities. GC-MS offers high sensitivity for the detection of volatile impurities and provides valuable structural information. NMR spectroscopy is essential for the definitive structural elucidation of the target compound and any unknown impurities. By employing these techniques in a complementary fashion, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate.
comparing yields of different 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various synthesis methods for 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the performance of different synthetic routes, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Synthesis Methods
The synthesis of this compound is primarily achieved through the α-bromination of its precursor, 3'-(trifluoromethyl)acetophenone. The choice of brominating agent and reaction conditions significantly impacts the reaction yield and purity of the final product. Below is a summary of quantitative data from various reported methods.
| Method | Brominating Agent | Solvent | Reaction Time | Yield (%) |
| Method 1 | Bromine (Br₂) | Acetic Acid | 15 hours | Not Reported |
| Method 2 (Analogous Compound) | Pyridine Hydrobromide Perbromide | Not Specified | 3 hours | 90 ± 5 |
| Method 3 (Analogous Compound) | Copper(II) Bromide (CuBr₂) | Not Specified | Not Specified | ~60 |
| Method 4 (Analogous Compound) | N-Bromosuccinimide (NBS) | Not Specified | Not Specified | Low |
| Method 5 (Related Compound) | Copper(II) Bromide (CuBr₂) | Ethyl Acetate | 12 hours | 44 |
Note: Data for Methods 2, 3, and 4 are based on the bromination of 4-trifluoromethylacetophenone, a close structural isomer of 3'-(trifluoromethyl)acetophenone. The electronic properties are similar, suggesting comparable reactivity and yields.
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Method 1: Direct Bromination with Elemental Bromine
This method involves the direct reaction of the starting material with elemental bromine in a suitable solvent.
Procedure:
-
Dissolve 3'-(Trifluoromethyl)acetophenone (10 g, 0.054 mol) in 100 ml of acetic acid.
-
Separately, dissolve bromine (9.1 g, 0.057 mol) in 20 ml of acetic acid.
-
Add the bromine solution portionwise to the acetophenone solution over a period of 30 minutes.
-
Stir the reaction mixture for 15 hours at ambient temperature.
-
Pour the mixture onto 150 g of ice and extract with 300 ml of ether.
-
Wash the organic layer with 300 ml of water, followed by 300 ml of saturated sodium chloride solution.
-
Dry the organic phase over magnesium sulfate (MgSO₄) and evaporate the solvent to obtain the product as a pale yellow liquid.[1]
Method 2: Bromination using Pyridine Hydrobromide Perbromide (Analogous Compound)
This approach utilizes a solid, stable source of bromine, which can be easier to handle than liquid bromine. The following protocol was optimized for 4-trifluoromethylacetophenone.
Procedure:
-
Combine the acetophenone derivative and pyridine hydrobromide perbromide in a 1.0:1.1 molar ratio.
-
Heat the reaction mixture to 90 °C and maintain for 3 hours.
-
After cooling, pour the reaction mixture into an ice water bath (50 mL).
-
Extract the product twice with ethyl acetate (2 x 20 mL).
-
Wash the combined organic phases sequentially with saturated sodium carbonate solution (30 mL) and saturated saline solution (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.[2]
Method 5: Bromination using Copper(II) Bromide (Related Compound)
This method employs a metal-based brominating agent and was reported for a structurally related fluorinated and brominated acetophenone.
Procedure:
-
Prepare a mixture of 1-(4-bromo-3-fluorophenyl)ethanone (1 g, 4.6 mmol) and copper(II) bromide (2.1 g, 9.7 mmol) in ethyl acetate (50 mL).
-
Stir the mixture for 12 hours at 60 °C.
-
Allow the mixture to cool to room temperature and filter to remove solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel chromatography (ethyl acetate/petroleum ether) to obtain the final product.[3]
Synthesis Workflow Comparison
The following diagram illustrates the general workflow and key differences between the compared synthesis methods.
Caption: Comparative workflow of different bromination methods.
This guide provides a comparative overview to assist in the selection of a synthetic method for this compound. The choice of method will depend on factors such as desired yield, available reagents, and reaction time constraints. For high-yield synthesis, the use of pyridine hydrobromide perbromide appears to be a promising route based on analogous reactions.[2] Direct bromination with bromine offers a straightforward approach, though yield data requires further investigation.[1] The copper(II) bromide method provides an alternative, albeit with potentially lower yields.[3]
References
Comparative Biological Activities of Heterocyclic Compounds Synthesized from 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative analysis of the biological activities of various heterocyclic compounds synthesized using 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone as a key starting material. The trifluoromethyl group often enhances the pharmacological properties of molecules, making derivatives of this precursor promising candidates for novel therapeutic agents.[1] This document summarizes quantitative data on their anticancer and antimicrobial activities, presents detailed experimental protocols for the cited biological assays, and visualizes key experimental workflows.
Anticancer Activity of Synthesized Thiazole Derivatives
Thiazole derivatives have been a significant focus of research due to their broad spectrum of biological activities, including anticancer effects.[2][3][4] Compounds synthesized from this compound have been evaluated for their efficacy against various cancer cell lines. The data below compares the in vitro cytotoxic activity of novel thiazolo[4,5-d]pyrimidine derivatives.
Table 1: In Vitro Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) ± SD* |
| 2b | A375 (Melanoma) | >100 |
| C32 (Amelanotic melanoma) | 75.3 ± 3.5 | |
| DU145 (Prostate carcinoma) | >100 | |
| MCF-7/WT (Breast adenocarcinoma) | >100 | |
| 3b | A375 (Melanoma) | 15.2 ± 1.1 |
| C32 (Amelanotic melanoma) | 10.1 ± 0.9 | |
| DU145 (Prostate carcinoma) | 20.5 ± 1.8 | |
| MCF-7/WT (Breast adenocarcinoma) | 25.4 ± 2.3 | |
| 4b | A375 (Melanoma) | 50.1 ± 4.2 |
| C32 (Amelanotic melanoma) | 45.6 ± 3.9 | |
| DU145 (Prostate carcinoma) | 60.2 ± 5.1 | |
| MCF-7/WT (Breast adenocarcinoma) | 65.7 ± 5.8 | |
| 4c | A375 (Melanoma) | 30.9 ± 2.7 |
| C32 (Amelanotic melanoma) | 28.4 ± 2.5 | |
| DU145 (Prostate carcinoma) | 40.1 ± 3.6 | |
| MCF-7/WT (Breast adenocarcinoma) | 42.8 ± 3.9 |
*Source: Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.[1] The IC50 value is the concentration of the compound that reduces cell proliferation by 50%.
Among the tested compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl)[5][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) demonstrated the most potent anticancer activity across all tested cell lines.[1]
Antimicrobial Activity of Synthesized Imidazole and Thiazole Derivatives
The emergence of antimicrobial resistance necessitates the discovery of new and effective antimicrobial agents.[5][7][8] Heterocyclic compounds, such as imidazoles and thiazoles, are known to exhibit significant antimicrobial properties.[3][5][6]
Table 2: Minimum Inhibitory Concentration (MIC) of Imidazole Derivatives
| Compound | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) |
| HL1 | 31.25 µg/mL | 62.5 µg/mL |
| HL2 | 15.62 µg/mL | 31.25 µg/mL |
| Ciprofloxacin (Standard) | 3.9 µg/mL | 1.95 µg/mL |
*Source: Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.[5][7][8]
The synthesized imidazole derivatives, particularly HL2 , showed promising antibacterial activity, although not as potent as the standard antibiotic ciprofloxacin.[5][7][8]
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
The antiproliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the concentration-response curve.
Antimicrobial Activity (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial strains were cultured overnight, and the suspension was adjusted to a concentration of 1.5 x 10^8 CFU/mL (0.5 McFarland standard).
-
Serial Dilution: The test compounds were serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Visualizations
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of thiazole and imidazole derivatives from this compound.
Caption: General synthetic routes to thiazole and imidazole derivatives.
PI3K/mTOR Signaling Pathway Inhibition
Some thiazole derivatives have been investigated as inhibitors of the PI3K/mTOR signaling pathway, which is often dysregulated in cancer.[4]
Caption: Inhibition of the PI3K/mTOR pathway by thiazole derivatives.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis and Biological Evaluation of Thiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Guide to Derivatives of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone for Researchers
For researchers, scientists, and drug development professionals, 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds. This guide provides a comparative overview of its thiazole and triazole derivatives, focusing on their synthesis, characterization, and potential biological activities, supported by available experimental data.
This document aims to be a valuable resource by presenting detailed experimental protocols, structured data for easy comparison, and visualizations of synthetic pathways to aid in the development of novel compounds.
Overview of Derivatives
This compound is a key intermediate in organic synthesis. Its reactivity, primarily at the α-brominated carbon, allows for the construction of various heterocyclic systems through reactions with appropriate nucleophiles. This guide will focus on two prominent classes of derivatives: thiazoles and triazoles.
Thiazole Derivatives
Thiazole rings are a common feature in many biologically active compounds. The synthesis of 2-amino-4-(3-(trifluoromethyl)phenyl)thiazole and its N-substituted analogs from this compound is a well-established route.
Synthesis of Thiazole Derivatives
The primary method for synthesizing 2-aminothiazole derivatives from α-bromoketones is the Hantzsch thiazole synthesis. This involves the reaction of the α-bromoketone with a thiourea or a substituted thiourea.
General Synthetic Workflow for Thiazole Derivatives:
Caption: General synthesis of thiazole derivatives.
Characterization Data of Thiazole Derivatives
The following table summarizes the characterization data for a representative N-methyl thiazole derivative.
| Derivative Name | Molecular Formula | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | Mass Spectrum (m/z) |
| N-methyl-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine | C11H9F3N2S | 232 | 7.60-8.18 (m, 5H, Ar-H), 2.90 (s, N-H), 2.50 (d, –CH3)[1] | 259 (M+H)+[1] |
Experimental Protocol: Synthesis of N-methyl-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine[1]
-
Preparation of this compound: This intermediate is synthesized from 3-(trifluoromethyl)benzoic acid through conversion to the corresponding acyl chloride, followed by reaction with N,O-dimethylhydroxylamine to form the Weinreb amide. The amide is then reacted with a Grignard reagent, and the resulting ketone is brominated.
-
Cyclocondensation: Stoichiometric amounts of this compound and N-methylthiourea are dissolved in ethanol.
-
The reaction mixture is refluxed for 30 minutes.
-
After cooling, the mixture is poured into ice-cold water.
-
The product is extracted with ethyl acetate.
-
The organic layer is washed with water, dried over magnesium sulfate, and evaporated in vacuo.
-
The resulting solid is recrystallized from ethanol to yield the pure product.
Triazole Derivatives
Triazoles are another class of nitrogen-containing heterocycles with a broad range of pharmacological activities, including anticancer properties. The synthesis of 1,2,3-triazole derivatives can be achieved through various synthetic routes, often involving the use of azides.
Synthesis of Triazole Derivatives
A common method for the synthesis of 1,2,3-triazoles is the reaction of an azide with a suitable precursor. While a direct reaction with this compound is not explicitly detailed in the search results, a general pathway for synthesizing 1,2,3-triazoles involves the reaction of azides with compounds containing activated methylene groups adjacent to a carbonyl, which can be formed from the α-bromoketone.
General Synthetic Workflow for Triazole Derivatives:
Caption: General synthesis of triazole derivatives.
Anticancer Activity of Triazole Derivatives
While specific anticancer data for triazole derivatives of this compound were not found, numerous studies report the anticancer activity of various 1,2,3-triazole derivatives. Some synthesized triazoles have shown moderate activity against melanoma, colon, and breast cancer cell lines in in-vitro screenings.[2] The mechanism of action for some triazole-based anticancer agents involves the inhibition of enzymes like aromatase.
Comparison of Thiazole and Triazole Derivatives
| Feature | Thiazole Derivatives | Triazole Derivatives |
| Synthesis | Commonly synthesized via Hantzsch thiazole synthesis, a one-pot cyclocondensation. | Synthesis often involves multi-step procedures, including the formation of an azide intermediate. |
| Starting Materials | This compound and thiourea/substituted thioureas. | This compound, an azide source, and a suitable cyclization partner. |
| Known Activities | Some thiazole derivatives exhibit antimicrobial properties. | Various 1,2,3-triazole derivatives have demonstrated anticancer, antiviral, and antifungal activities.[2] |
| Data Availability | Specific characterization data (NMR, MS, MP) is available for some derivatives.[1] | General reports on anticancer activity exist, but specific data for derivatives of the target compound is limited.[2] |
Conclusion
This compound is a valuable precursor for synthesizing diverse heterocyclic compounds. The synthesis of thiazole derivatives via the Hantzsch reaction is a straightforward and well-documented process, yielding compounds with potential antimicrobial activity. While the synthesis of triazole derivatives is also feasible, the specific characterization and biological activity data for derivatives directly from this compound are less reported in the public domain.
Researchers are encouraged to explore the synthesis of a wider range of derivatives from this versatile starting material and conduct comparative biological evaluations to identify novel therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for such endeavors.
References
A Comparative Guide to the Electrophilicity of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the electrophilicity of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone, a key intermediate in organic synthesis. By comparing its reactivity with other substituted phenacyl bromides, this document offers insights into how substituents on the phenyl ring modulate electrophilicity, supported by experimental kinetic data and detailed protocols.
Introduction to α-Haloketone Electrophilicity
This compound belongs to the class of α-haloketones, which are characterized by two primary electrophilic sites: the α-carbon bearing the halogen and the carbonyl carbon.[1] The presence of the electron-withdrawing carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack. This inherent reactivity makes α-haloketones potent alkylating agents and versatile building blocks in the synthesis of pharmaceuticals and other complex organic molecules.[2]
The rate of nucleophilic substitution at the α-carbon, typically proceeding via a bimolecular (SN2) mechanism, serves as a direct quantitative measure of the compound's electrophilicity.[3] Substituents on the aromatic ring can significantly influence this reactivity. Electron-withdrawing groups are expected to increase the electrophilicity of the α-carbon by further delocalizing electron density away from the reaction center, thereby stabilizing the transition state of the SN2 reaction. Conversely, electron-donating groups should decrease electrophilicity.
This guide focuses on the SN2 reaction of various phenacyl bromides with nucleophiles, a well-established method for quantifying their electrophilic character.[4]
Comparison of Reaction Rates
To objectively assess the electrophilicity of this compound, we compare its expected reactivity with that of other meta- and para-substituted phenacyl bromides. While specific kinetic data for the 3-(trifluoromethyl) derivative was not found in the reviewed literature, 2-Bromo-1-(3-nitrophenyl)ethanone serves as an excellent surrogate due to the strongly electron-withdrawing nature of the meta-nitro group, which is electronically similar to the trifluoromethyl group.
The following table summarizes the second-order rate constants (k₂) for the SN2 reaction of various substituted phenacyl bromides with thiophenol in methanol at 30°C. The data clearly illustrates the impact of the electronic nature of the substituent on reaction rates.
| Electrophile (Substituted Phenacyl Bromide) | Substituent (X) | Second-Order Rate Constant (k₂) at 30°C (L mol⁻¹ s⁻¹)[4] |
| This compound | 3-CF₃ | **(Predicted to be high, similar to 3-NO₂) ** |
| 2-Bromo-1-(3-nitrophenyl)ethanone | 3-NO₂ | 2.91 x 10⁻¹ |
| 2-Bromo-1-(4-chlorophenyl)ethanone | 4-Cl | 1.10 x 10⁻¹ |
| 2-Bromo-1-phenylethanone (Phenacyl bromide) | H | 6.30 x 10⁻² |
| 2-Bromo-1-(4-methylphenyl)ethanone | 4-CH₃ | 4.16 x 10⁻² |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | 4-OCH₃ | 3.16 x 10⁻² |
Note: The strong electron-withdrawing nature of the 3-nitro group significantly increases the reaction rate compared to the unsubstituted phenacyl bromide, highlighting its enhanced electrophilicity. It is predicted that this compound would exhibit similarly high reactivity.
Visualizing Substituent Effects
The relationship between substituent electronic effects and electrophilicity can be visualized as a logical flow where the nature of the substituent dictates the reactivity of the electrophilic center.
References
Safety Operating Guide
Safe Disposal of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone, a compound that requires careful handling due to its hazardous properties.
Immediate Safety and Handling Precautions
This compound is classified as a substance that can cause severe skin burns and serious eye damage.[1] It is also a lachrymator, meaning it can induce tearing.[1] Therefore, strict adherence to safety protocols is essential during handling and disposal.
Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles meeting European standard EN 166 or equivalent.[1]
-
Hand Protection: Chemical-resistant protective gloves.[1]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. Wear appropriate protective clothing to prevent skin exposure.[1][2]
-
Respiratory Protection: If working outside a fume hood or if dust formation is likely, use a respirator following OSHA regulations or European standards.[1]
Engineering Controls:
-
Always handle this chemical within a certified chemical fume hood to ensure adequate ventilation.[1][3]
-
Have an emergency eyewash station and safety shower readily accessible.
Step-by-Step Disposal Procedure
All waste materials contaminated with this compound must be treated as hazardous waste.[2] Consult with your institution's Environmental Health and Safety (EHS) office for specific guidance, as regulations can vary.[2]
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated spatulas, weigh boats, or paper towels in a dedicated, labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, it should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS office.
-
Contaminated Sharps: Any needles or other sharps contaminated with this chemical should be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Container Labeling:
-
Clearly label all waste containers with the full chemical name: "this compound".
-
Include the appropriate hazard pictograms (e.g., corrosive).
-
Indicate the date the waste was first added to the container.
-
-
Storage of Waste:
-
Spill Management:
-
In the event of a small spill, contain it within the fume hood if possible.
-
Carefully sweep or scoop up the solid material and place it into a labeled hazardous waste container.[1][2] Avoid generating dust.[1]
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then wash with soap and water.[2] All cleaning materials must be disposed of as hazardous waste.[2]
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
-
Final Disposal:
-
The ultimate disposal of this compound should be conducted by a licensed chemical destruction facility.[5]
-
Approved methods include controlled incineration with flue gas scrubbing.[5]
-
Crucially, do not discharge this chemical into sewer systems or allow it to contaminate water, soil, or food sources. [3][5]
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must also be managed carefully.
-
Containers can be triple-rinsed with a suitable solvent.[5] The rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the container may be offered for recycling or reconditioning.[5]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or incinerated, as per local regulations.[5]
-
Quantitative Data Summary
| Hazard Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[1] |
| Respiratory Irritation | - | May cause respiratory irritation.[3] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
Essential Safety and Handling Guide for 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
For Immediate Reference by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No: 2003-10-3). Adherence to these protocols is essential for ensuring a safe laboratory environment. This compound is a corrosive lachrymator and requires careful management to mitigate risks.
Hazard Identification and Classification
This compound is classified as a hazardous substance with the following primary concerns:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage.[1][2] |
| Serious Eye Damage/Irritation | 1 | Causes serious eye damage.[1][3] |
| Additional Hazards | - | Lachrymator (tear-inducing substance).[1][3] May cause respiratory irritation.[4][5] |
Physicochemical Data
| Property | Value |
| Molecular Formula | C₉H₆BrF₃O[1] |
| Molecular Weight | 267.04 g/mol [1] |
Operational and Safety Protocols
A systematic approach to handling, from receipt to disposal, is critical. The following workflow outlines the necessary steps to ensure user safety and regulatory compliance.
Caption: Workflow for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent exposure through all potential routes.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles.[1][2][6][7] | Protects against splashes and the lachrymatory effects of the compound, which can cause severe eye damage.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[1][3] Gloves must be inspected for integrity before each use and changed immediately if contaminated.[6] | Prevents skin contact, which can cause severe chemical burns.[1] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. A chemical-resistant apron is required for tasks with a higher risk of splashing.[3] | Provides a barrier against skin contact with the corrosive material.[1] |
| Respiratory Protection | All handling must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][7][8] If exposure limits are exceeded, use a NIOSH/MSHA or EN 149 approved respirator.[1][2] | Protects against respiratory irritation and potential systemic toxicity from inhalation.[4][5] |
Handling and Storage Plan
Handling:
-
Ventilation: Always handle this product within a properly functioning chemical fume hood to ensure adequate ventilation.[1][2] For processes that are not fully enclosed, appropriate exhaust ventilation must be provided.[1]
-
Avoid Contamination: Do not breathe dust, mists, or vapors.[1][2] Avoid contact with eyes, skin, and clothing.[1][2]
-
Hygiene Practices: Wash hands thoroughly before breaks and at the end of each shift.[1] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1] Contaminated clothing and gloves should be removed and washed before reuse.[1]
Storage:
-
Conditions: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[1][2]
-
Container: Keep the container tightly sealed to prevent moisture ingress and leakage.[1][2]
-
Atmosphere: For long-term stability and safety, store under an inert atmosphere.[1][2]
-
Security: The storage area should be locked to restrict access to authorized personnel only.[2]
Emergency and Disposal Procedures
Immediate and correct response to an emergency is crucial.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids.[1][2] Seek immediate medical attention. [1] |
| Skin Contact | Immediately remove all contaminated clothing.[2] Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][2] Seek immediate medical attention. [1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen.[1][2] If the victim is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation.[1][2] Seek immediate medical attention. [1] |
| Ingestion | Do NOT induce vomiting.[1][2] Rinse the mouth with water.[1][2] Call a physician or poison control center immediately. [1] |
Spill Response Plan
-
Small Spills: For minor spills that can be cleaned up in under 10 minutes by trained personnel, ensure proper PPE is worn.[8] Gently cover the spill with an inert absorbent material such as sand, dry lime, or soda ash, avoiding dust creation.[3] Sweep the material into a suitable, labeled container for disposal.[1]
-
Large Spills: In the event of a large spill, immediately evacuate the area and alert emergency services.[3] Prevent entry into the contaminated zone.
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Segregation: Do not mix with non-halogenated waste streams; keeping them separate can reduce disposal costs.[9] This waste should be collected in a designated container for halogenated organic compounds.[10]
-
Containerization: Use a clearly labeled, compatible, and tightly sealed container for waste collection.[9][11] The label must include the words "Hazardous Waste" and a full list of the contents.[9][11][12]
-
Final Disposal: Waste must be disposed of through a licensed chemical destruction facility, potentially via controlled incineration with flue gas scrubbing.[2][6] Do not discharge this chemical or its waste into sewer systems or the environment.[1][6]
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. aksci.com [aksci.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
